Methyl benzimidate hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl benzenecarboximidate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO.ClH/c1-10-8(9)7-5-3-2-4-6-7;/h2-6,9H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJNHVNQRJMWSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30974260 | |
| Record name | Methyl benzenecarboximidate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30974260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5873-90-5 | |
| Record name | Methyl benzimidate hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5873-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl benzimidate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005873905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl benzenecarboximidate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30974260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl benzimidate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.033 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl Benzimidate Hydrochloride via the Pinner Reaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of methyl benzimidate hydrochloride through the Pinner reaction. This established method offers a reliable route to imidate hydrochlorides, which are valuable intermediates in the synthesis of a variety of pharmaceuticals and other fine chemicals. This document details the reaction mechanism, experimental protocols, and key quantitative data, and includes visualizations to facilitate understanding and implementation in a laboratory setting.
Introduction to the Pinner Reaction
The Pinner reaction, first described by Adolf Pinner in 1877, is an acid-catalyzed reaction between a nitrile and an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl), to form an imino ester salt, also known as a Pinner salt.[1] In the context of this guide, the reaction of benzonitrile with methanol yields the target compound, this compound.
The resulting Pinner salts are versatile intermediates that can undergo further nucleophilic addition to produce a range of compounds, including esters, amidines, and orthoesters.[1][2] The formation of this compound is a critical step in the synthesis of various biologically active molecules.
Reaction Mechanism
The Pinner reaction proceeds through a well-understood, acid-catalyzed nucleophilic addition mechanism. The key steps are as follows:
-
Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrogen atom of the benzonitrile by the strong acid catalyst (HCl). This protonation enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack by Methanol: The lone pair of electrons on the oxygen atom of methanol acts as a nucleophile, attacking the electrophilic carbon of the protonated nitrile. This step results in the formation of a protonated imidate intermediate.
-
Deprotonation: A base, such as the chloride ion or another molecule of methanol, removes a proton from the oxygen atom of the attacking alcohol, leading to the formation of the neutral methyl benzimidate.
-
Formation of the Pinner Salt: Under the acidic reaction conditions, the nitrogen atom of the imidate is protonated to form the final, stable product, this compound.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound, compiled from established procedures for the Pinner reaction.[3][4][5] It is crucial that the reaction is carried out under anhydrous conditions to prevent the hydrolysis of the product.
Materials:
-
Benzonitrile
-
Anhydrous Methanol
-
Anhydrous Hydrogen Chloride (gas or a solution in an anhydrous solvent)
-
Anhydrous Diethyl Ether
-
Anhydrous Dichloromethane or Chloroform (optional solvent)
Equipment:
-
A three-necked round-bottom flask equipped with a gas inlet tube, a magnetic stirrer, and a drying tube.
-
Ice bath
-
Apparatus for generating and drying hydrogen chloride gas (or a pre-made solution of HCl in an anhydrous solvent).
-
Standard glassware for filtration and washing.
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask, dissolve benzonitrile (1.0 equivalent) in a minimal amount of anhydrous dichloromethane or chloroform. Alternatively, if no additional solvent is used, place the benzonitrile directly in the flask.
-
Addition of Methanol: Add anhydrous methanol (1.1 to 1.5 equivalents) to the stirred solution of benzonitrile.
-
Introduction of Hydrogen Chloride: Cool the reaction mixture to 0°C using an ice bath. Slowly bubble anhydrous hydrogen chloride gas through the solution with vigorous stirring. Alternatively, a pre-prepared saturated solution of anhydrous HCl in methanol can be added dropwise. The reaction is exothermic, and the temperature should be maintained between 0-5°C.
-
Reaction Time: Continue the introduction of HCl until the solution is saturated. Then, seal the flask and allow it to stir at a low temperature (e.g., in a refrigerator at 4°C) for 12 to 48 hours. The progress of the reaction can be monitored by the precipitation of the white, crystalline this compound.
-
Isolation of the Product: After the reaction is complete, the precipitated solid is collected by filtration under a dry atmosphere.
-
Washing and Drying: The collected crystals are washed with cold, anhydrous diethyl ether to remove any unreacted starting materials and impurities. The product is then dried under vacuum to yield pure this compound.
Quantitative Data
The following tables summarize the key quantitative data associated with the synthesis of this compound.
Table 1: Reactant and Product Properties
| Compound | Formula | Molecular Weight ( g/mol ) | Role |
| Benzonitrile | C₇H₅N | 103.12 | Starting Material |
| Methanol | CH₄O | 32.04 | Reagent |
| Hydrogen Chloride | HCl | 36.46 | Catalyst |
| This compound | C₈H₁₀ClNO | 171.62 | Product |
Table 2: Typical Reaction Parameters and Yields
| Parameter | Value | Reference |
| Reactant Ratio | ||
| Benzonitrile | 1.0 eq | [3][4] |
| Methanol | 1.1 - 1.5 eq | [3][4] |
| Hydrogen Chloride | Excess (saturated solution) | [3][4] |
| Reaction Conditions | ||
| Temperature | 0 - 5°C | [5] |
| Reaction Time | 12 - 48 hours | [3][4] |
| Solvent | Anhydrous Dichloromethane, Chloroform, or neat | [3][4] |
| Yield | >90% (typical) | [6] |
Logical Relationships and Critical Parameters
The success of the Pinner reaction for the synthesis of this compound is contingent on several critical parameters. The following diagram illustrates the logical relationships between these parameters and the desired outcome.
Key Considerations:
-
Anhydrous Conditions: The presence of water will lead to the hydrolysis of the intermediate imidate to form the corresponding ester (methyl benzoate), thus reducing the yield of the desired Pinner salt.
-
Low Temperature: The reaction is typically carried out at low temperatures to minimize the formation of side products. Higher temperatures can promote the rearrangement of the imidate to the more stable N-substituted amide (N-methylbenzamide).
-
Excess Hydrogen Chloride: A stoichiometric amount of HCl is required for the reaction, but an excess is often used to ensure complete protonation of the nitrile and to drive the reaction to completion.
Conclusion
The Pinner reaction provides an efficient and reliable method for the synthesis of this compound from readily available starting materials. By carefully controlling the reaction conditions, particularly by maintaining a low temperature and excluding moisture, high yields of the desired Pinner salt can be achieved. This technical guide serves as a comprehensive resource for researchers and professionals in the fields of organic synthesis and drug development, providing the necessary information to successfully implement this important transformation.
References
- 1. This compound | 5873-90-5 [chemicalbook.com]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. prepchem.com [prepchem.com]
- 4. prepchem.com [prepchem.com]
- 5. Pinner Reaction | NROChemistry [nrochemistry.com]
- 6. CN104529823A - Benzimidate compound preparation method - Google Patents [patents.google.com]
An In-depth Technical Guide to the Chemical Properties of Methyl Benzimidate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of methyl benzimidate hydrochloride. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this versatile reagent. This document details the compound's physicochemical characteristics, reactivity, and stability. Furthermore, it presents detailed experimental protocols for its synthesis and characterization, including spectroscopic data. The guide also explores its primary application in the chemical modification of proteins, a critical technique in proteomics and drug discovery.
Introduction
This compound, an imidoester salt, is a valuable reagent in organic synthesis and bioconjugation chemistry. Its reactivity stems from the electrophilic carbon of the imidate group, making it susceptible to nucleophilic attack. A key application of this compound is the amidination of primary amines, such as the ε-amino group of lysine residues in proteins. This modification is particularly useful because it preserves the positive charge of the amino group at physiological pH, thereby minimizing structural and functional perturbations of the protein. This guide offers an in-depth exploration of the chemical properties and practical applications of this compound.
Physicochemical Properties
This compound is a white crystalline powder. A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 5873-90-5 | [1][2] |
| Molecular Formula | C₈H₁₀ClNO | [3] |
| Molecular Weight | 171.62 g/mol | [1][2] |
| Melting Point | 105-107 °C (decomposes) | [3] |
| Boiling Point | 106 °C at 24 Torr | [3] |
| pKa (of conjugate acid) | 5.67 | [4] |
| Solubility | Almost transparent in water. Soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). | [3][5][6][7] |
| Appearance | White to almost white crystalline powder. | [3] |
Synthesis and Purification
This compound is typically synthesized via the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol.
Synthesis via Pinner Reaction
The Pinner reaction provides a direct route to imidate hydrochlorides. The mechanism involves the protonation of the nitrile by a strong acid, such as hydrogen chloride, to form a highly reactive nitrilium ion. This is followed by nucleophilic attack by the alcohol.
Experimental Protocol: Synthesis
Materials:
-
Benzonitrile
-
Anhydrous methanol
-
Anhydrous diethyl ether
-
Hydrogen chloride gas
-
Ice-salt bath
-
Dissolve benzonitrile (1 equivalent) in anhydrous methanol (1.1 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
Cool the solution to 0 °C in an ice-salt bath.
-
Bubble dry hydrogen chloride gas through the stirred solution for 1-2 hours, ensuring the temperature does not exceed 5 °C.
-
Seal the reaction vessel and store it at 4 °C for 24-48 hours. During this time, the this compound will precipitate as a white solid.
-
Collect the crystalline product by filtration under a dry atmosphere (e.g., in a glove box or under a stream of nitrogen).
-
Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the purified this compound.
Experimental Protocol: Purification
Purification of this compound can be achieved by recrystallization.[11][12]
Materials:
-
Crude this compound
-
Anhydrous ethanol
-
Anhydrous diethyl ether
Procedure:
-
Dissolve the crude product in a minimal amount of warm, anhydrous ethanol.
-
Slowly add anhydrous diethyl ether to the solution until it becomes turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in a freezer (-20 °C) to facilitate complete crystallization.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold, anhydrous diethyl ether.
-
Dry the crystals under vacuum.
Spectroscopic Characterization
The structure of this compound can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~3.9 | Singlet | -OCH₃ |
| ~7.4 - 7.8 | Multiplet | Aromatic protons | |
| ~9.5 (broad) | Singlet | =N⁺H₂ | |
| ¹³C | ~55 | - | -OCH₃ |
| ~128 - 132 | - | Aromatic carbons | |
| ~165 | - | C=N⁺ |
Note: Predicted chemical shifts are based on the structure and typical values for similar functional groups. Actual values may vary depending on the solvent and experimental conditions.[13][14][15][16][17][18][19][20]
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.
Table 3: Expected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3300 | Strong, broad | N-H stretching of the iminium group |
| ~1650-1680 | Strong | C=N stretching of the iminium group |
| ~1250 | Strong | C-O stretching |
| ~1450, ~1580 | Medium | C=C stretching of the aromatic ring |
| ~700-800 | Strong | C-H out-of-plane bending of the aromatic ring |
Note: These are approximate ranges and the exact peak positions can vary.[21][22][23][24][25]
Mass Spectrometry (MS)
The mass spectrum of methyl benzimidate (the free base) would likely show a molecular ion peak at m/z 135. Key fragmentation patterns would involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 104, and the loss of the entire methoxycarbonyl group to give a phenyl cation at m/z 77.[26][27][28][29]
Reactivity and Stability
Hydrolysis
This compound is susceptible to hydrolysis, especially in aqueous acidic or basic conditions. In acidic solution, it hydrolyzes to form methyl benzoate and ammonium chloride. The rate of hydrolysis is dependent on the pH of the solution.[4]
Reaction with Nucleophiles
The electrophilic carbon of the imidate group readily reacts with various nucleophiles.
-
Amines: Reacts with primary and secondary amines to form amidines. This is the basis for its use in modifying lysine residues in proteins.[9]
-
Alcohols: In the presence of excess alcohol, it can form orthoesters.[9]
-
Thiols: Can react with thiols, although the reaction with amines is generally more facile.
Stability
This compound is a thermodynamically unstable salt and should be stored at low temperatures (-20 °C) under anhydrous conditions to prevent decomposition into N-methylbenzamide and methyl chloride.[9] It is also sensitive to moisture and should be handled in a dry atmosphere.
Applications in Research and Drug Development
The primary application of this compound is in the chemical modification of proteins and peptides.
Protein Modification: Amidination of Lysine Residues
This compound is widely used to modify the primary amino groups of lysine residues in proteins. This reaction, known as amidination, converts the amine to an amidine group.
This modification is particularly useful because the resulting amidine group has a higher pKa than the original amino group, ensuring that it remains positively charged over a broad pH range. This helps to maintain the native conformation and biological activity of the protein.[30][31][32][33][34]
Experimental Protocol: Protein Amidination
Materials:
-
Protein of interest containing lysine residues
-
This compound
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Dialysis or size-exclusion chromatography equipment
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-5 mg/mL. If the protein is in a different buffer, exchange it for the reaction buffer using dialysis or a desalting column.
-
Reagent Preparation: Immediately before use, prepare a solution of this compound in the reaction buffer. A 10 to 100-fold molar excess of the reagent over the protein is typically used.
-
Reaction: Add the this compound solution to the protein solution with gentle stirring. Incubate the reaction mixture at room temperature for 1-2 hours. The optimal reaction time may need to be determined empirically.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of approximately 100 mM. The primary amines in the Tris buffer will react with any remaining this compound.
-
Purification: Remove excess reagents and byproducts from the modified protein by extensive dialysis against a suitable buffer (e.g., PBS) or by using a size-exclusion chromatography column.
-
Analysis: The extent of modification can be determined by mass spectrometry (an increase in mass of 119.06 Da per modified lysine) or by amino acid analysis.
Safety and Handling
This compound is an irritant. It is harmful if swallowed and causes skin, eye, and respiratory irritation.[38] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. Store in a cool, dry place away from moisture.
Conclusion
This compound is a versatile and valuable reagent for chemical synthesis and bioconjugation. Its ability to selectively modify primary amines while preserving a positive charge makes it particularly useful for studying protein structure and function. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, characterization, and applications, with a focus on providing practical experimental details for researchers in the field. Careful consideration of its reactivity and stability is crucial for its successful application in the laboratory.
References
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. Methyl benzimidate 97 5873-90-5 [sigmaaldrich.com]
- 3. This compound | 5873-90-5 [amp.chemicalbook.com]
- 4. Complete chemical modification of amine and acid functional groups of peptides and small proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. By compound [wahoo.cns.umass.edu]
- 6. biotage.com [biotage.com]
- 7. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A Lewis acid-promoted Pinner reaction [beilstein-journals.org]
- 9. Pinner reaction - Wikipedia [en.wikipedia.org]
- 10. CN104529823A - Benzimidate compound preparation method - Google Patents [patents.google.com]
- 11. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 12. WO2006057778A2 - Process for the purification of benzphetamine hydrochloride - Google Patents [patents.google.com]
- 13. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968) [hmdb.ca]
- 14. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968) [hmdb.ca]
- 15. NP-MRD: 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0142794) [np-mrd.org]
- 16. researchgate.net [researchgate.net]
- 17. N-Methylbenzamide(613-93-4) 13C NMR [m.chemicalbook.com]
- 18. rsc.org [rsc.org]
- 19. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 20. spectrabase.com [spectrabase.com]
- 21. agilent.com [agilent.com]
- 22. researchgate.net [researchgate.net]
- 23. pmda.go.jp [pmda.go.jp]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. researchgate.net [researchgate.net]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 30. benchchem.com [benchchem.com]
- 31. Chemical and Biochemical Perspectives of Protein Lysine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Chemical mechanisms of histone lysine and arginine modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 33. The Chemical Biology of Reversible Lysine Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 36. Chemical modification strategies to prepare advanced protein-based biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 37. biotium.com [biotium.com]
- 38. This compound - High purity | EN [georganics.sk]
An In-depth Technical Guide to the Stability and Solubility of Methyl Benzimidate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and solubility characteristics of methyl benzimidate hydrochloride. The information herein is intended to support research, development, and formulation activities by offering detailed experimental protocols and insights into the chemical behavior of this compound under various stress conditions.
Executive Summary
This compound is a reactive chemical intermediate frequently utilized in organic synthesis, particularly for the modification of primary amines in peptides and proteins to form acetimidates. Understanding its stability and solubility is paramount for its effective use, storage, and the development of robust analytical methods. This guide details the hydrolytic, thermal, and photolytic stability of this compound, alongside its solubility profile. While specific experimental data for this compound is sparse in publicly available literature, this document outlines established methodologies and expected chemical behaviors based on its structure and related compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | Methyl benzenecarboximidate hydrochloride | [1][2] |
| Synonyms | Benzimidoic acid methyl ester hydrochloride | [1][2] |
| CAS Number | 5873-90-5 | [1][2] |
| Molecular Formula | C₈H₁₀ClNO | [1] |
| Molecular Weight | 171.62 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 105-107 °C (with decomposition) | [2] |
| pKa | 5.67 | [3] |
| Storage Temperature | -20°C | [2] |
Solubility Profile
Predicted Solubility Behavior
-
Aqueous Solvents: As a hydrochloride salt, it is expected to be soluble in water and acidic aqueous buffers. The protonated imino group enhances its interaction with polar water molecules.
-
Organic Solvents: Solubility in organic solvents will be dependent on the solvent's polarity. It is anticipated to have good solubility in polar protic solvents like methanol and ethanol due to hydrogen bonding possibilities. In polar aprotic solvents such as acetonitrile or dimethylformamide (DMF), solubility is also expected to be significant. In non-polar solvents like hexanes or toluene, it is likely to be poorly soluble.
Experimental Protocol for Solubility Determination
A standardized shake-flask method can be employed to quantitatively determine the solubility.
Objective: To determine the equilibrium solubility of this compound in various solvents at controlled temperatures.
Materials:
-
This compound
-
Selected solvents (e.g., Water, 0.1 M HCl, Phosphate Buffered Saline pH 7.4, Methanol, Ethanol, Acetonitrile, Dichloromethane)
-
Thermostatic shaker bath
-
Centrifuge
-
Calibrated analytical balance
-
HPLC system with UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibrate the vials in a thermostatic shaker bath at a specified temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw an aliquot from the supernatant and dilute it with a suitable mobile phase.
-
Quantify the concentration of the dissolved this compound using a validated stability-indicating HPLC method.
-
Perform the experiment in triplicate for each solvent and temperature.
Data Presentation: The results should be compiled in a table as shown below.
Table 2: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | [Experimental Value] |
| Water | 37 | [Experimental Value] |
| 0.1 M HCl | 25 | [Experimental Value] |
| 0.1 M HCl | 37 | [Experimental Value] |
| PBS (pH 7.4) | 25 | [Experimental Value] |
| PBS (pH 7.4) | 37 | [Experimental Value] |
| Methanol | 25 | [Experimental Value] |
| Ethanol | 25 | [Experimental Value] |
| Acetonitrile | 25 | [Experimental Value] |
Stability Profile
The stability of this compound is a critical parameter due to its reactive nature. The primary degradation pathway is hydrolysis, which is highly dependent on pH. Other factors influencing its stability include temperature and light.
Hydrolytic Stability and Degradation Pathways
The hydrolysis of methyl benzimidate has been studied, particularly in acidic conditions.
-
Acidic Conditions: In aqueous acid, this compound undergoes hydrolysis to yield primarily methyl benzoate and ammonium ions[3]. The reaction rate is dependent on the acid concentration. Protonation of the imidate is nearly complete in solutions with a pH below 3[3].
-
Neutral and Alkaline Conditions: While specific studies on methyl benzimidate under neutral and alkaline conditions are lacking, imidates, in general, are susceptible to hydrolysis across a wide pH range. In neutral and alkaline solutions, the hydrolysis is expected to proceed, potentially at a different rate and possibly yielding benzamide and methanol in addition to methyl benzoate and ammonia.
The proposed degradation pathways are illustrated below.
Thermal Stability
This compound has a reported melting point of 105-107°C with decomposition, indicating its limited thermal stability in the solid state[2]. At elevated temperatures, both in solid form and in solution, accelerated degradation is expected.
Photostability
No specific photostability studies for this compound are available. However, as an aromatic compound, it has the potential to absorb UV radiation, which could lead to photodegradation.
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. The following protocols are based on ICH guidelines.
General Sample Preparation
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or acetonitrile:water mixture). For solid-state studies, use the neat compound.
Acidic and Basic Hydrolysis
Objective: To evaluate stability in acidic and basic conditions.
Procedure:
-
Acidic: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Incubate at room temperature and an elevated temperature (e.g., 60°C).
-
Basic: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Incubate at room temperature.
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis (base for the acidic sample, acid for the basic sample).
-
Analyze by HPLC.
Oxidative Degradation
Objective: To assess susceptibility to oxidation.
Procedure:
-
Mix the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3%).
-
Incubate at room temperature, protected from light.
-
Withdraw aliquots at various time points.
-
Analyze by HPLC.
Thermal Degradation
Objective: To determine the effect of heat.
Procedure:
-
Solid State: Place the solid compound in a controlled temperature oven (e.g., 80°C).
-
Solution State: Incubate the stock solution at an elevated temperature (e.g., 80°C).
-
Sample at various time points. For the solid sample, dissolve a known weight in a suitable solvent before analysis.
-
Analyze by HPLC.
Photolytic Degradation
Objective: To evaluate light sensitivity.
Procedure:
-
Expose the solid compound and the stock solution to light conditions as specified in ICH guideline Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
Keep parallel samples protected from light as dark controls.
-
Sample after the exposure period.
-
Analyze by HPLC.
Analytical Method for Stability Assessment
A stability-indicating HPLC method is required to separate the intact this compound from its degradation products.
HPLC Method Parameters (Suggested Starting Conditions)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from low to high organic modifier (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 230 nm) and/or Mass Spectrometry for peak identification.
-
Column Temperature: 30°C.
Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness.
Data Presentation for Stability Studies
The results from the forced degradation studies should be tabulated to show the percentage degradation of this compound and the formation of major degradation products.
Table 3: Summary of Forced Degradation Results for this compound
| Stress Condition | Time (hours) | Assay of Methyl Benzimidate HCl (%) | Major Degradation Product(s) (% Peak Area) |
| Control | 24 | [Experimental Value] | [Experimental Value] |
| 0.1 M HCl, 60°C | 24 | [Experimental Value] | Methyl Benzoate: [Value] |
| 0.1 M NaOH, RT | 24 | [Experimental Value] | [Identify and Quantify] |
| 3% H₂O₂, RT | 24 | [Experimental Value] | [Identify and Quantify] |
| Thermal (80°C, solution) | 24 | [Experimental Value] | [Identify and Quantify] |
| Photolytic (ICH Q1B) | - | [Experimental Value] | [Identify and Quantify] |
Conclusion
This compound is a compound with inherent stability challenges, primarily related to its susceptibility to hydrolysis. The rate and products of this degradation are significantly influenced by pH. While robust quantitative solubility and comprehensive stability data are not extensively published, this guide provides the necessary framework and detailed experimental protocols for researchers to systematically evaluate these critical parameters. Adherence to these methodologies will enable the generation of reliable data essential for the successful application of this compound in research and development.
References
Spectroscopic Characterization of Methyl Benzimidate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic methods used to characterize methyl benzimidate hydrochloride (CAS No: 5873-90-5).[1][2] Due to its role as a key intermediate in the synthesis of various pharmaceutical compounds and heterocyclic structures, rigorous structural confirmation is essential. This document outlines standard experimental protocols and expected data for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Compound Profile:
-
Chemical Name: Methyl benzenecarboximidate hydrochloride[2]
-
Synonyms: Benzimidic acid methyl ester hydrochloride[2]
-
Molecular Formula: C₈H₁₀ClNO[2]
-
Molecular Weight: 171.62 g/mol [2]
-
Appearance: White crystalline powder
Experimental and Data Interpretation Workflow
The comprehensive characterization of this compound involves a multi-technique spectroscopic approach. The typical workflow ensures that orthogonal data is collected to provide unambiguous structural elucidation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are critical for confirming the presence and connectivity of the aromatic ring, the methoxy group, and the imidate functionality.
Experimental Protocol
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a 5 mm NMR tube.[3][4] DMSO-d₆ is often preferred for hydrochloride salts due to its high polarity and ability to solubilize the sample while keeping the N-H protons observable.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[4]
-
¹H NMR Acquisition: Record the ¹H NMR spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[5] The spectral window should typically span from -1 to 12 ppm.
-
¹³C NMR Acquisition: Record the ¹³C{¹H} NMR spectrum using a proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C. The spectral window should span from 0 to 200 ppm.
-
Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C) or an internal standard like tetramethylsilane (TMS).[3][6]
Expected ¹H NMR Data (in DMSO-d₆)
| Predicted Signal | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Interpretation |
| Ar-H | 7.5 - 8.0 | Multiplet (m) | 5H | Protons of the monosubstituted benzene ring. |
| O-CH₃ | ~4.0 | Singlet (s) | 3H | Protons of the methoxy group. |
| N-H | 9.0 - 11.0 | Broad Singlet (br s) | 2H | Exchangeable protons of the protonated imine (=NH₂⁺). |
Expected ¹³C NMR Data (in DMSO-d₆)
| Predicted Signal | Expected Chemical Shift (δ, ppm) | Interpretation |
| C=N | 160 - 170 | Imidate carbon, highly deshielded. |
| Ar-C (quaternary) | 130 - 135 | Aromatic carbon attached to the imidate group. |
| Ar-C-H | 128 - 132 | Protonated aromatic carbons. |
| O-CH₃ | 50 - 60 | Methoxy group carbon. |
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol
-
Sample Preparation (KBr Pellet): Finely grind 1-2 mg of this compound with ~100 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.[7] Press the mixture into a thin, transparent pellet using a hydraulic press.[7]
-
Alternative (ATR): Alternatively, place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory and apply pressure to ensure good contact.[8]
-
Background Collection: Collect a background spectrum of the pure KBr pellet or the empty ATR crystal.[8]
-
Sample Analysis: Place the sample pellet or prepare the sample on the ATR crystal and collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
Expected Characteristic IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Interpretation |
| N-H Stretch | 3200 - 3000 | Strong, Broad | Stretching vibration of the N-H bonds in the ammonium/iminium group. |
| C-H (Aromatic) | 3100 - 3000 | Medium | C-H stretching of the benzene ring. |
| C-H (Aliphatic) | 2980 - 2850 | Medium | C-H stretching of the methyl group. |
| C=N Stretch | 1680 - 1640 | Strong | Characteristic stretching vibration of the carbon-nitrogen double bond (imidate). |
| C=C (Aromatic) | 1600 - 1450 | Medium-Strong | In-plane skeletal vibrations of the benzene ring. |
| C-O Stretch | 1250 - 1150 | Strong | Asymmetric C-O-C stretching of the methyl ester functionality. |
| C-H (Aromatic Bend) | 900 - 675 | Strong | Out-of-plane bending for a monosubstituted benzene ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and molecular formula of the compound and its fragments. Electrospray Ionization (ESI) is well-suited for analyzing pre-charged salts like hydrochlorides.
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in an ESI-compatible solvent such as methanol, acetonitrile, or a mixture with water.[9] A small amount of formic acid (0.1%) may be added to promote ionization, although it is often unnecessary for a hydrochloride salt.[10]
-
Instrumentation: Analyze the sample using a mass spectrometer equipped with an ESI source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.
-
Analysis Mode: Acquire the spectrum in positive ion mode. The instrument will detect the cationic part of the salt.
-
Data Acquisition: Infuse the sample directly or via an LC system. The mass range should be scanned from m/z 50 up to ~500 to observe the molecular ion and potential fragments. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Expected Mass-to-Charge (m/z) Ratios
The detected ion will be the protonated free base, methyl benzimidate, which has a molecular formula of C₈H₉NO and a monoisotopic mass of 135.0684 Da.[11]
| Expected Ion | Formula | Calculated m/z | Interpretation |
| [M+H]⁺ | [C₈H₁₀NO]⁺ | 136.0757 | Molecular ion (protonated free base). This is expected to be the base peak. |
| [M-OCH₃+H]⁺ | [C₇H₆N]⁺ | 104.0500 | Fragment resulting from the loss of a neutral methanol molecule. |
| [C₆H₅CN+H]⁺ | [C₇H₆N]⁺ | 104.0500 | Benzonitrile cation, a common fragment. |
| [C₆H₅]⁺ | [C₆H₅]⁺ | 77.0391 | Phenyl cation fragment. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated π-systems.
Experimental Protocol
-
Sample Preparation: Prepare a stock solution of this compound in a UV-transparent solvent, such as methanol or ethanol. Create a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0 AU.[12]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Analysis: Fill a quartz cuvette with the solvent to be used as a blank and record a baseline correction.[13] Fill a matched cuvette with the sample solution and scan the absorbance from approximately 200 to 400 nm.[14]
Expected UV-Vis Absorption Data
Aromatic compounds exhibit characteristic absorption bands.[13] For this compound, absorptions are expected due to the π → π* transitions of the benzene ring.
| Transition Type | Expected λmax (nm) | Interpretation |
| π → π* (E2-band) | ~230 - 250 | Aromatic transition of the benzene ring conjugated with the imidate group. |
| π → π* (B-band) | ~270 - 290 | A weaker, fine-structured transition characteristic of the benzoyl chromophore. |
| n → π* | ~300 - 320 | Weak transition associated with the non-bonding electrons on the nitrogen of the C=N group. |
References
- 1. This compound - High purity | EN [georganics.sk]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. rsc.org [rsc.org]
- 5. ekwan.github.io [ekwan.github.io]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. jascoinc.com [jascoinc.com]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PubChemLite - this compound (C8H9NO) [pubchemlite.lcsb.uni.lu]
- 12. longdom.org [longdom.org]
- 13. repository.up.ac.za [repository.up.ac.za]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reactivity of Imidates in Biochemical Reactions
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed examination of the chemical reactivity of imidates, focusing on their application in biochemical contexts. It covers the core reaction mechanisms, influencing factors, quantitative data, and practical applications, with a particular emphasis on protein modification and bioconjugation.
Introduction to Imidates
Imidates, also known as imino ethers, are organic compounds characterized by the functional group R-C(=NR')OR".[1] They can be considered esters of imidic acids. In biochemical applications, they are primarily valued as highly specific electrophiles that react readily with primary amines under mild aqueous conditions.[1][2] Their most common use is in the modification of ε-amino groups of lysine residues on the surface of proteins.
A key advantage of using imidates for protein modification is that the reaction, known as amidination, converts a primary amine into a positively charged amidinium group.[3] This preservation of positive charge at the reaction site often helps maintain the native conformation and solubility of the modified protein.
Core Reactivity and Mechanism
The primary utility of imidates in biochemistry stems from their reaction with primary amines (aminolysis). However, this reaction is in competition with hydrolysis, a factor that must be carefully controlled for successful bioconjugation.
Aminolysis: The Amidation Reaction
Imidates react with unprotonated primary amines, such as those found on lysine side chains or the N-terminus of proteins, to form a stable C-N bond, yielding an amidine product.[2] The reaction proceeds via a nucleophilic addition-elimination mechanism, initiated by the attack of the amine on the electrophilic carbon of the imidate. This is followed by the formation of a tetrahedral intermediate and subsequent elimination of an alcohol molecule.[4]
Competing Reaction: Hydrolysis
In aqueous solutions, imidates can undergo hydrolysis, where water acts as the nucleophile instead of an amine. This reaction yields a carboxylic ester and ammonia (or a primary amine), effectively inactivating the imidate for its intended bioconjugation purpose.[1][4] The rate of hydrolysis is pH-dependent and becomes a significant competing factor, especially at very high pH values.[4]
Quantitative Data on Imidate Reactivity
The efficiency of imidate-based reactions is critically dependent on reaction conditions, primarily pH. The tables below summarize these dependencies and list the properties of common crosslinking agents.
Table 1: pH Dependence of Imidate Reactions
For effective aminolysis, the amine nucleophile must be in its unprotonated state (R-NH₂). Therefore, the reaction is typically carried out at a pH above the pKa of the target amino group (for lysine, pKa ≈ 10.5). However, at higher pH values, the rate of competing hydrolysis also increases.[4] An optimal pH range of 8.0 to 10.0 is generally recommended to maximize the rate of aminolysis while managing the rate of hydrolysis.[5]
| pH Range | State of Amine Nucleophile (e.g., Lysine) | Rate of Aminolysis | Rate of Hydrolysis | Predominant Outcome |
| < 7.0 | Mostly Protonated (R-NH₃⁺) | Very Low | Low | Minimal reaction |
| 7.0 - 8.0 | Partially Deprotonated | Moderate | Moderate | Reaction proceeds, but may be slow |
| 8.0 - 10.0 | Mostly Deprotonated (R-NH₂) (Optimal) | High | Moderate to High | Efficient Aminolysis |
| > 10.0 | Fully Deprotonated | High | Very High | Hydrolysis becomes highly competitive |
Table 2: Properties of Common Homo-bifunctional Imidate Crosslinkers
Homo-bifunctional imidates are widely used to study protein quaternary structure and protein-protein interactions by forming covalent crosslinks between lysine residues.[5]
| Reagent | Full Name | Spacer Arm Length (Å) | Chemical Formula | Key Features & Applications |
| DMA | Dimethyl adipimidate | 8.6 | C₈H₁₆N₂O₂ | Used to verify quaternary structures of oligomeric enzymes.[5] |
| DMP | Dimethyl pimelimidate | 9.2 | C₉H₁₈N₂O₂ | Intermediate length crosslinker for structural studies.[5] |
| DMS | Dimethyl suberimidate | 11.0 | C₁₀H₂₀N₂O₂ | One of the most common imidate crosslinkers; used to obtain distance constraints for protein modeling.[5][6] |
Applications in Drug Development and Research
The specific reactivity of imidates makes them valuable tools in several areas:
-
Structural Proteomics: Bifunctional imidates like DMS and DMA are used to covalently link nearby lysine residues in a protein or protein complex.[5] The resulting crosslinked products can be analyzed by mass spectrometry to provide distance constraints that aid in the computational modeling of protein three-dimensional structures.[3][6]
-
Bioconjugation: Imidates provide a reliable method for attaching polyethylene glycol (PEGylation), diagnostic labels, or therapeutic payloads to proteins.[7] The resulting amidine linkage is stable, and the preservation of positive charge helps maintain the protein's native properties.[3]
-
Enzyme Modification: The modification of specific lysine residues can be used as a probe to investigate their importance in enzyme catalysis, substrate binding, or protein-protein recognition.
Experimental Protocols
The following are generalized protocols for the use of imidates in protein modification. Researchers should optimize concentrations and reaction times for their specific protein of interest.
Protocol 1: Protein Cross-linking with Dimethyl Suberimidate (DMS)
This protocol describes a typical procedure for intramolecular or intermolecular cross-linking of proteins to study their structure or interactions.
-
Buffer Preparation: Prepare a non-amine-containing buffer, such as 0.1 M sodium borate or 20 mM HEPES, and adjust the pH to 8.5. Amine-containing buffers like Tris will compete with the protein for reaction with the imidate and must be avoided.[8]
-
Protein Solution: Dissolve or dialyze the target protein(s) into the prepared reaction buffer to a final concentration of 1-2 mg/mL.
-
Crosslinker Preparation: Immediately before use, dissolve DMS in the reaction buffer to a concentration of 6-10 mg/mL.[5] The pH of the DMS solution should be checked and readjusted to 8.5 with NaOH if necessary, as the imidate is often supplied as a hydrochloride salt.[5]
-
Reaction Initiation: Add the DMS solution to the protein solution to achieve a final DMS concentration of 1-2 mg/mL.[5] The molar excess of crosslinker to protein may need to be optimized (typically 20- to 50-fold excess).
-
Incubation: Allow the reaction to proceed for 1-3 hours at room temperature or overnight at 4°C.[5] Gentle mixing is recommended.
-
Quenching: Terminate the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with and consume any remaining DMS.
-
Analysis: Analyze the reaction products using SDS-PAGE. Intermolecular cross-linking will result in the appearance of higher molecular weight bands corresponding to dimers, trimers, etc. The results can be further analyzed by mass spectrometry to identify the specific cross-linked residues.
Protocol 2: General Procedure for Protein Labeling with a Monofunctional Imidate
This protocol outlines the steps for conjugating a molecule (e.g., a fluorescent dye, biotin) containing a single imidate group to a protein.
-
Protein and Buffer Preparation: As in Protocol 1, prepare the protein in an amine-free buffer at the desired pH (typically 8.0-9.0).
-
Labeling Reagent Preparation: Dissolve the monofunctional imidate reagent in an appropriate solvent (e.g., DMSO or DMF) and then dilute it into the reaction buffer immediately before use.
-
Reaction: Add the labeling reagent to the protein solution. A 10- to 20-fold molar excess of the reagent over the protein is a common starting point.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light if the label is photosensitive.
-
Purification: Quench the reaction as described previously. Remove the excess, unreacted labeling reagent from the conjugated protein using dialysis, size-exclusion chromatography, or a desalting column.
-
Characterization: Determine the degree of labeling (moles of label per mole of protein) using an appropriate method, such as UV-Vis spectrophotometry or mass spectrometry.
References
- 1. Carboximidate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Imidate-based cross-linkers for structural proteomics: increased charge of protein and peptide ions and CID and ECD fragmentation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fgsc.net [fgsc.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bioconjugate Therapeutics: Current Progress and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Methyl Benzimidate Hydrochloride (CAS 5873-90-5): Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl benzimidate hydrochloride (CAS 5873-90-5) is a pivotal reagent in organic synthesis, primarily recognized for its role as a precursor in the formation of a wide array of nitrogen-containing heterocyclic compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, structural features, and a detailed protocol for its synthesis via the Pinner reaction. Furthermore, this document elucidates its significance as a synthetic intermediate in the development of pharmacologically active molecules, particularly benzimidazole derivatives. Spectroscopic data are summarized, and key chemical transformations are illustrated to support its application in research and drug development.
Chemical Structure and Identification
This compound is the hydrochloride salt of methyl benzimidate. The structure consists of a benzene ring attached to a carbon atom double-bonded to a nitrogen atom and single-bonded to a methoxy group.
| Identifier | Value |
| CAS Number | 5873-90-5[1][2] |
| Molecular Formula | C₈H₁₀ClNO[3] |
| Molecular Weight | 171.62 g/mol [2] |
| IUPAC Name | methyl benzenecarboximidate;hydrochloride |
| Synonyms | Benzimidoic acid methyl ester hydrochloride, Methyl benzenecarboximidate hydrochloride[1][2] |
| InChI Key | HDJNHVNQRJMWSH-UHFFFAOYSA-N |
| SMILES | COC(=N)C1=CC=CC=C1.Cl |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Source |
| Physical State | Solid, Crystalline Powder | --INVALID-LINK-- |
| Appearance | White to off-white | --INVALID-LINK-- |
| Melting Point | 105-107 °C (decomposition) | |
| Storage Temperature | -20°C | |
| Solubility | Soluble in water | --INVALID-LINK-- |
Spectroscopic Data
The structural integrity of this compound can be confirmed using various spectroscopic techniques. Below is a summary of expected spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H NMR | ~3.9 | Singlet | -OCH₃ |
| ~7.4-7.8 | Multiplet | Aromatic protons | |
| ~9.5-10.5 | Broad Singlet | =NH₂⁺ | |
| ¹³C NMR | ~55 | - | -OCH₃ |
| ~128-132 | - | Aromatic carbons | |
| ~165 | - | C=N |
Note: Predicted values based on standard chemical shift ranges and data for similar structures. Actual values may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3300 | Strong, Broad | N-H stretch (=NH₂⁺) |
| ~3000-3100 | Medium | Aromatic C-H stretch |
| ~1650-1680 | Strong | C=N stretch |
| ~1450-1600 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Strong | C-O stretch |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 135.07 | [M-HCl]⁺, Methyl benzimidate free base |
| 104.05 | [C₇H₅O]⁺, Benzoyl cation |
| 77.04 | [C₆H₅]⁺, Phenyl cation |
Note: Fragmentation pattern of the free base after loss of HCl.
Synthesis of this compound
This compound is typically synthesized via the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol.[3]
Pinner Reaction Mechanism
The reaction proceeds through the protonation of the nitrile nitrogen, followed by nucleophilic attack of the alcohol. This forms an imidate salt, commonly referred to as a Pinner salt.
Caption: Mechanism of the Pinner reaction for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is based on the principles of the Pinner reaction and general methods for preparing benzimidate derivatives.
Materials:
-
Benzonitrile
-
Anhydrous methanol
-
Anhydrous diethyl ether
-
Hydrogen chloride gas or a solution of HCl in an anhydrous solvent
-
Round-bottom flask with a magnetic stirrer
-
Gas inlet tube
-
Drying tube
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, dissolve benzonitrile (1 equivalent) in anhydrous methanol (2-3 equivalents).
-
Acidification: Cool the reaction mixture to 0°C in an ice bath. Bubble anhydrous hydrogen chloride gas through the solution with stirring. Alternatively, add a saturated solution of HCl in anhydrous diethyl ether dropwise. Maintain the temperature at 0-5°C throughout the addition.
-
Reaction: After the addition of HCl, allow the reaction mixture to stir at 0-5°C for several hours, or until a precipitate forms. The reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: Collect the precipitated solid by vacuum filtration. Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the resulting white to off-white solid under vacuum to yield this compound.
Caption: Experimental workflow for the synthesis of this compound.
Applications in Drug Development
This compound is a valuable building block in the synthesis of various heterocyclic compounds with diverse pharmacological activities. Its primary application in drug development is as a precursor to substituted benzimidazoles.
Synthesis of Benzimidazole Derivatives
Benzimidazoles are a class of heterocyclic compounds known for a wide range of biological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties.[4][5][6] this compound can react with ortho-phenylenediamines to form 2-substituted benzimidazoles.
Caption: Synthesis of 2-phenylbenzimidazole from this compound.
Mechanism of Action of Benzimidazole Derivatives
The broad spectrum of activity of benzimidazole derivatives stems from their ability to interact with various biological targets. For instance, their anthelmintic action is often attributed to the inhibition of microtubule polymerization in parasites.[7] In the context of antimicrobial activity, they have been shown to interfere with nucleic acid and protein synthesis.[4]
Modification of Lysine Residues
This compound can also be used as a reagent to modify the primary amino groups of lysine residues in proteins. This modification can be useful in studying protein structure and function. The reaction results in the formation of an acetimidate analog of the lysine side chain.
Safety and Handling
This compound is an irritant to the skin, eyes, and respiratory system.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound (CAS 5873-90-5) is a versatile and important synthetic intermediate. Its well-defined properties and straightforward synthesis via the Pinner reaction make it a readily accessible building block for a variety of heterocyclic structures. For drug development professionals, its primary value lies in its utility as a precursor to pharmacologically active compounds, most notably the diverse and potent benzimidazole class of molecules. A thorough understanding of its chemistry is essential for its effective application in the synthesis of novel therapeutic agents.
References
- 1. This compound - High purity | EN [georganics.sk]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. CN104529823A - Benzimidate compound preparation method - Google Patents [patents.google.com]
- 4. rjptonline.org [rjptonline.org]
- 5. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. isca.me [isca.me]
- 7. researchgate.net [researchgate.net]
The Core Principles of Lysine Modification Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Lysine, an essential amino acid, plays a pivotal role in protein structure and function far beyond its basic contribution to the polypeptide chain. The ε-amino group of its side chain is a hub of chemical reactivity, making it susceptible to a wide array of post-translational modifications (PTMs). These modifications are not mere decorations; they are dynamic and reversible signaling events that profoundly impact protein activity, stability, localization, and interaction networks. This technical guide delves into the fundamental chemical principles governing lysine modifications, offering a comprehensive overview of their mechanisms, biological significance, and the experimental approaches used to study them.
The Chemistry of the Lysine Side Chain: A Foundation for Modification
The reactivity of the lysine side chain is centered on its terminal ε-amino group (-NH2). At physiological pH, this group is typically protonated (-NH3+), carrying a positive charge. This charge is crucial for electrostatic interactions within and between proteins. The nucleophilic nature of the deprotonated amino group is the chemical basis for the majority of lysine modifications. The diverse array of modifications essentially alters the charge, size, and hydrophobicity of the lysine residue, thereby modulating the protein's properties and function.
A Universe of Modifications: Key Classes of Lysine PTMs
An ever-expanding catalog of lysine modifications has been identified, each with its unique chemical signature and biological role. These can be broadly categorized based on the chemical group that is added to the lysine's ε-amino group.
Acylation: A Major Regulatory Mechanism
Lysine acylation involves the addition of an acyl group from an acyl-coenzyme A (acyl-CoA) donor. This process neutralizes the positive charge of the lysine residue, which can have significant consequences for protein structure and function.
-
Acetylation: The transfer of an acetyl group from acetyl-CoA is one of the most well-studied lysine modifications. It is a key regulatory mark in gene expression, particularly through the modification of histone proteins.[1][2] Lysine acetyltransferases (KATs) catalyze this reaction, while lysine deacetylases (KDACs), including sirtuins (SIRTs), reverse it.[1][3]
-
Succinylation, Malonylation, and Glutarylation: These modifications involve the addition of larger, negatively charged acyl groups (succinyl, malonyl, and glutaryl groups, respectively) from their corresponding acyl-CoA donors.[4][5][6][7] This not only neutralizes the positive charge but introduces a negative charge, leading to a more substantial change in the local electrostatic environment of the protein.[7] These modifications are increasingly recognized for their roles in regulating metabolism.[5][8] Sirtuin 5 (SIRT5) has been identified as a major desuccinylase, demalonylase, and deglutarylase.[5][9]
-
Propionylation and Butyrylation: These modifications involve the addition of propionyl and butyryl groups, respectively, from propionyl-CoA and butyryl-CoA.[10][11] They are also known to occur on histones and can be catalyzed by acetyltransferases like p300.[10][12]
-
Crotonylation: This modification involves the addition of a crotonyl group from crotonyl-CoA and is a marker of active gene transcription.[13]
-
2-Hydroxyisobutyrylation (Khib): A more recently discovered modification, Khib involves the addition of a 2-hydroxyisobutyryl group.[14][15] It is a widespread modification found on histones and metabolic enzymes, playing a role in regulating gene expression and metabolism.[14][16] The histone acetyltransferase p300 has been shown to function as a lysine 2-hydroxyisobutyryltransferase.[16]
Ubiquitination and Ubiquitin-like Modifications: The Proteostasis Network
-
Ubiquitination: This process involves the covalent attachment of ubiquitin, a small regulatory protein, to a lysine residue. This is a multi-step enzymatic cascade involving three key enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[17] The E3 ligase provides substrate specificity. Ubiquitination can be a single ubiquitin molecule (monoubiquitination) or a chain of ubiquitin molecules (polyubiquitination), with different chain linkages having distinct cellular functions, most notably targeting proteins for degradation by the proteasome.[18]
-
SUMOylation: Similar to ubiquitination, SUMOylation is the attachment of a Small Ubiquitin-like Modifier (SUMO) protein to a target lysine.[17] This process also involves an E1-E2-E3 enzymatic cascade and plays crucial roles in various cellular processes, including transcriptional regulation, and protein stability.[19]
Methylation: Fine-Tuning Protein Interactions
Lysine methylation involves the addition of one, two, or three methyl groups to the ε-amino group, a reaction catalyzed by lysine methyltransferases (KMTs) using S-adenosyl methionine (SAM) as the methyl donor. Unlike acylation, methylation does not alter the positive charge of the lysine residue but increases its size and hydrophobicity. Lysine demethylases (KDMs) reverse this modification. Lysine methylation is a critical PTM in the regulation of chromatin structure and gene transcription.[17]
Quantitative Overview of Lysine Modifications
The diverse chemical nature of lysine modifications results in distinct changes to the mass and charge of the modified lysine residue. These properties are fundamental for their detection and characterization, particularly by mass spectrometry.
| Modification | Added Group | Mass Change (Da) | Charge Change (from +1) | Acyl-CoA Donor | Key "Writer" Enzymes | Key "Eraser" Enzymes |
| Acetylation | Acetyl | 42.0106 | to 0 | Acetyl-CoA | Lysine Acetyltransferases (KATs) | Lysine Deacetylases (KDACs), Sirtuins (SIRTs) |
| Succinylation | Succinyl | 100.0160 | to -1 | Succinyl-CoA | Succinyltransferases (e.g., KAT2A) | Sirtuin 5 (SIRT5), Sirtuin 7 (SIRT7) |
| Malonylation | Malonyl | 86.0004 | to -1 | Malonyl-CoA | Malonyltransferases | Sirtuin 5 (SIRT5) |
| Glutarylation | Glutaryl | 114.0317 | to -1 | Glutaryl-CoA | Glutaryltransferases | Sirtuin 5 (SIRT5) |
| Propionylation | Propionyl | 56.0262 | to 0 | Propionyl-CoA | p300/CBP | Sirtuins |
| Butyrylation | Butyryl | 70.0419 | to 0 | Butyryl-CoA | p300/CBP | Sirtuins |
| Crotonylation | Crotonyl | 68.0262 | to 0 | Crotonyl-CoA | p300/CBP | Sirtuins |
| 2-Hydroxyisobutyrylation | 2-Hydroxyisobutyryl | 86.0368 | to 0 | 2-Hydroxyisobutyryl-CoA | p300, Tip60 | Sirtuins |
| Methylation (mono/di/tri) | Methyl | 14.0157 / 28.0313 / 42.0470 | No change | S-adenosyl methionine (SAM) | Lysine Methyltransferases (KMTs) | Lysine Demethylases (KDMs) |
| Ubiquitination | Ubiquitin | ~8500 | Varies | - | E1, E2, E3 ligases | Deubiquitinating enzymes (DUBs) |
| SUMOylation | SUMO | ~11000 | Varies | - | E1, E2, E3 ligases | SUMO proteases |
Experimental Protocols for Studying Lysine Modifications
The study of lysine modifications requires a multi-faceted approach, combining biochemical, molecular, and analytical techniques. Mass spectrometry-based proteomics has become the cornerstone for the large-scale identification and quantification of these modifications.
Global Analysis of Lysine Modifications by Mass Spectrometry
This protocol outlines a general workflow for the identification and quantification of lysine modifications from complex protein mixtures.
1. Protein Extraction and Digestion:
-
Lyse cells or tissues in a buffer containing protease and deacetylase inhibitors to preserve the modification state of proteins.
-
Precipitate proteins using methods such as ice-cold methanol or acetone.[20]
-
Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea).
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using a protease such as trypsin. A two-step digestion with Lys-C followed by trypsin can improve digestion efficiency.[21]
2. Enrichment of Modified Peptides:
-
For low-abundance modifications, enrichment is crucial. This is typically achieved through immunoprecipitation using antibodies that specifically recognize the modification of interest (e.g., anti-acetyllysine, anti-succinyllysine antibodies) coupled to beads.[22]
-
Alternatively, chemical affinity-based enrichment strategies can be employed.
3. LC-MS/MS Analysis:
-
Reconstitute the dried, enriched peptide sample in a solution of 0.1% formic acid in water.[21]
-
Separate the peptides using a reversed-phase nano-liquid chromatography (nLC) system. A typical gradient involves a linear increase in acetonitrile concentration over 60-90 minutes.[21]
-
Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[21]
-
Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).[21]
4. Data Analysis:
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer, Spectronaut) to search the acquired MS/MS spectra against a protein sequence database.
-
The search parameters must include the specific mass shift corresponding to the modification of interest as a variable modification on lysine residues.
-
Quantify the relative abundance of modified peptides between different samples using label-free quantification (LFQ) or isotopic labeling methods (e.g., SILAC).[22]
In Vitro Deacetylase Assay
This protocol can be used to assess the activity of a lysine deacetylase on a chemically acetylated protein substrate.[23]
1. Chemical Acetylation of Substrate Protein:
-
Incubate the purified protein of interest with acetic anhydride in a suitable buffer (e.g., HEPES). The extent of acetylation can be controlled by the concentration of acetic anhydride and reaction time.
-
Confirm acetylation by native gel electrophoresis (acetylated protein will migrate differently) and Western blotting with an anti-acetyllysine antibody.[23]
2. Deacetylation Reaction:
-
Incubate the acetylated protein with the purified deacetylase (e.g., SIRT3) in its specific reaction buffer. For NAD+-dependent deacetylases like sirtuins, NAD+ must be included.[23]
-
Incubate the reaction at 37°C for a defined period.
3. Analysis of Deacetylation:
-
Stop the reaction and analyze the products by Western blotting with an anti-acetyllysine antibody to observe the decrease in acetylation signal.
-
For site-specific analysis, digest the protein and analyze by mass spectrometry to identify the lysine residues that were deacetylated.[23]
Visualizing the Chemistry and Biology of Lysine Modifications
Diagrammatic representations are invaluable for understanding the complex interplay of enzymes and substrates in lysine modification pathways and the workflows used to study them.
Caption: A typical workflow for the proteomic analysis of lysine PTMs.
Caption: The dynamic cycle of lysine acetylation and deacetylation.
Caption: The enzymatic cascade of protein ubiquitination.
Conclusion and Future Directions
The study of lysine modification chemistry is a rapidly evolving field. The principles outlined in this guide provide a foundational understanding of the chemical diversity and biological importance of these PTMs. The continued development of sensitive analytical techniques, particularly in mass spectrometry, will undoubtedly lead to the discovery of new modifications and a deeper understanding of their regulatory networks. For researchers in drug development, targeting the enzymes that write, erase, and read these modifications represents a promising avenue for therapeutic intervention in a wide range of diseases, from cancer to metabolic disorders. A thorough comprehension of the fundamental chemistry of lysine modifications is, therefore, indispensable for advancing both basic science and translational research.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Histone acetylation and deacetylation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Lysine malonylation - Wikipedia [en.wikipedia.org]
- 5. Lysine Glutarylation Is a Protein Post-Translational Modification Regulated by SIRT5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Succinylation: A Key Post-Translational Modification - MetwareBio [metwarebio.com]
- 7. Succinylation - Wikipedia [en.wikipedia.org]
- 8. Lysine Malonylation and Its Links to Metabolism and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lysine propionylation and butyrylation are novel post-translational modifications in histones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification and Verification of Lysine Propionylation and Butyrylation in Yeast Core Histones Using PTMap Software - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Functions of lysine 2-hydroxyisobutyrylation and future perspectives on plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. p300-Mediated Lysine 2-Hydroxyisobutyrylation Regulates Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Chemical Biology of Reversible Lysine Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lysine-specific post-translational modifications of proteins in the life cycle of viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Quantitative Analysis and Discovery of Lysine and Arginine Modifications (QuARKMod) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Quantitative analysis of global protein lysine methylation by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Chemical acetylation and deacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Modifying Lysine Residues with Methyl Benzimidate Hydrochloride: A Detailed Guide for Researchers
Application Notes and Protocols for the targeted chemical modification of lysine residues are essential for researchers in proteomics, drug development, and cell biology. This document provides a comprehensive, step-by-step guide to utilizing methyl benzimidate hydrochloride for the specific amidination of lysine residues in proteins. This technique is invaluable for studying protein structure, function, and interactions, as it preserves the native positive charge of the lysine side chain, thereby minimizing conformational disturbances.
Introduction
This compound is a chemical reagent that selectively reacts with the primary ε-amino group of lysine residues and the N-terminal α-amino group of proteins. This reaction, known as amidination, converts the primary amine into an N-substituted benzamidine. A key advantage of this modification is the retention of a positive charge at physiological pH, which helps to maintain the protein's overall electrostatic architecture and biological activity. This makes it a powerful tool for a variety of applications, including the study of protein-protein interactions, enzyme mechanisms, and the structural analysis of protein complexes.
Principle of the Reaction
The modification of a lysine residue with this compound proceeds via a nucleophilic substitution reaction. The unprotonated ε-amino group of the lysine side chain acts as a nucleophile, attacking the electrophilic carbon atom of the methyl benzimidate. This is followed by the elimination of a methanol molecule, resulting in the formation of a stable N-substituted benzamidinium group. The reaction is highly pH-dependent, with optimal conditions typically in the alkaline range (pH 8.0-10.0) to ensure the lysine's amino group is in its nucleophilic, unprotonated state.
Quantitative Data Summary
The efficiency of lysine modification with this compound is influenced by several factors, including pH, temperature, reagent concentration, and incubation time. The following table summarizes key quantitative parameters for this reaction, compiled from various studies on imidoester-based protein modifications.
| Parameter | Recommended Range | Optimal Value | Notes |
| pH | 7.0 - 10.5 | 8.5 - 9.5 | The reaction rate increases with pH due to the deprotonation of the lysine amino group. However, at very high pH, hydrolysis of the methyl benzimidate reagent also increases. |
| Temperature | 4°C - 37°C | 25°C (Room Temp) | Lower temperatures can be used to minimize protein denaturation, but may require longer incubation times. |
| Reagent Molar Excess | 10-fold to 100-fold | 20-fold to 50-fold | The optimal molar excess of this compound over the protein depends on the number of accessible lysine residues and the desired degree of modification. |
| Incubation Time | 30 minutes - 4 hours | 1 - 2 hours | The reaction time should be optimized to achieve the desired level of modification while minimizing potential side reactions. |
| Protein Concentration | 0.1 - 10 mg/mL | 1 - 5 mg/mL | Higher protein concentrations can increase the reaction rate but may also lead to protein aggregation. |
Experimental Protocols
Protocol 1: General Procedure for Modifying a Purified Protein
This protocol provides a general method for the modification of lysine residues in a purified protein sample.
Materials:
-
Purified protein of interest
-
This compound
-
Reaction Buffer: 0.1 M Sodium Borate buffer, pH 9.0
-
Quenching Solution: 1 M Tris-HCl, pH 7.5
-
Desalting column or dialysis tubing (MWCO appropriate for the protein)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Protein Preparation: Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-5 mg/mL. Ensure the buffer does not contain any primary amines (e.g., Tris), as these will compete with the lysine residues for modification.
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound (e.g., 100 mM) in the Reaction Buffer.
-
Initiation of Reaction: Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.
-
Quenching the Reaction: Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature.
-
Removal of Excess Reagents: Remove unreacted methyl benzimidate and byproducts by buffer exchange into PBS using a desalting column or by dialysis.
-
Analysis: The extent of modification can be determined by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS) to identify the modified lysine residues and quantify the degree of modification.
Protocol 2: Analysis of Modified Proteins by Mass Spectrometry
This protocol outlines the general workflow for analyzing the modified protein to confirm and quantify the lysine amidination.
Materials:
-
Modified protein sample from Protocol 1
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Reduction and Alkylation: Reduce the disulfide bonds in the protein sample by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes. Alkylate the free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
In-solution Digestion: Dilute the sample with a trypsin-compatible buffer (e.g., 50 mM ammonium bicarbonate) to reduce the denaturant concentration. Add trypsin at a 1:50 (w/w) ratio (trypsin:protein) and incubate overnight at 37°C.
-
Sample Cleanup: Acidify the digest with formic acid to a final concentration of 0.1% to stop the trypsin activity. Desalt and concentrate the peptides using a C18 ZipTip or equivalent.
-
LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS and MS/MS spectra.
-
Data Analysis: Use appropriate proteomics software to search the acquired MS/MS data against a protein database containing the sequence of the target protein. Specify the mass shift corresponding to benzamidination of lysine (+104.0524 Da) as a variable modification. The software will identify the modified peptides and pinpoint the specific lysine residues that have been modified.
Visualizations
Experimental Workflow
The overall experimental workflow for modifying lysine residues with this compound and subsequent analysis is depicted below.
Application Notes and Protocols: Methyl Benzimidate Hydrochloride in Peptide Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl benzimidate hydrochloride is a chemical reagent with specific, albeit not mainstream, applications in the field of peptide chemistry. Unlike common coupling reagents such as carbodiimides (e.g., DCC, EDC) or onium salts (e.g., HBTU, HATU) that are used for the formation of peptide bonds during synthesis, this compound's primary role is in the post-synthetic modification of peptides.
Its principal application is the chemical modification of the ε-amino group of lysine residues through a process called amidination . This reaction converts the primary amine of the lysine side chain into a more basic benzimidoyl group. A key advantage of this modification is the retention of a positive charge on the lysine side chain at physiological pH, which can be crucial for maintaining the peptide's structure and biological activity.
These application notes provide a comprehensive overview of the use of this compound for the selective modification of lysine residues in peptides, including detailed experimental protocols, quantitative data, and potential side reactions.
Application: Selective Modification of Lysine Side Chains (Amidination)
The reaction of this compound with the primary amino group of a lysine side chain results in the formation of a stable N-substituted benzamidine. This modification is useful for:
-
Structure-Function Studies: By modifying specific lysine residues, researchers can investigate the role of these residues in peptide folding, protein-protein interactions, and biological activity.
-
Altering Receptor Binding: Changing the nature of the lysine side chain can modulate the binding affinity and specificity of a peptide to its target receptor.
-
Improving Peptide Stability: Amidination can protect lysine residues from enzymatic degradation by proteases that recognize and cleave at lysine.
-
Introducing Probes: While methyl benzimidate itself is not a probe, the understanding of imidate chemistry can be extended to introduce biophysical probes or cross-linkers at lysine sites.
The reaction is typically carried out under basic conditions, where the unprotonated ε-amino group of lysine acts as a nucleophile, attacking the electrophilic carbon of the methyl benzimidate.
Experimental Protocols
Protocol 1: Amidination of a Peptide in Solution
This protocol is a general guideline for the modification of a purified peptide in an aqueous solution. Optimization of reaction conditions may be necessary for specific peptides.
Materials:
-
Purified peptide containing one or more lysine residues
-
This compound
-
Reaction Buffer: 0.1 M Sodium Borate buffer, pH 8.5
-
Quenching Solution: 1 M Glycine or Tris buffer, pH 8.0
-
Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
Analytical Instruments: Mass Spectrometer (e.g., ESI-MS or MALDI-TOF) and HPLC for purity analysis
Procedure:
-
Peptide Preparation: Dissolve the purified peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound in the Reaction Buffer. A 10 to 100-fold molar excess of the reagent over the total number of lysine residues is typically used.
-
Reaction Initiation: Add the freshly prepared this compound solution to the peptide solution.
-
Incubation: Gently mix the reaction mixture and incubate at room temperature (20-25°C) for 2-4 hours. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by HPLC and mass spectrometry.
-
Reaction Quenching: To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any excess this compound.
-
Purification: Purify the modified peptide from the reaction mixture using RP-HPLC. A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is commonly used for elution.
-
Analysis and Characterization:
-
Confirm the identity and purity of the modified peptide using mass spectrometry. The mass of the modified peptide will increase by 104.14 Da for each benzimidoyl group added.
-
Assess the purity of the final product by analytical RP-HPLC.
-
Quantitative Data
The efficiency of lysine modification with this compound can be influenced by factors such as pH, reagent concentration, and the local environment of the lysine residue within the peptide structure.
| Parameter | Value/Range | Notes |
| Reaction pH | 8.0 - 9.0 | Higher pH favors the unprotonated, nucleophilic form of the lysine ε-amino group. |
| Reagent Molar Excess | 10 - 100 fold | Higher excess can drive the reaction to completion but may increase side reactions. |
| Typical Yield | 60 - 90% | Highly dependent on the peptide sequence and reaction conditions. |
| Purity after HPLC | >95% | Achievable with standard RP-HPLC purification protocols.[1][2] |
Potential Side Reactions
While this compound is relatively selective for primary amines, side reactions with other nucleophilic amino acid side chains can occur, particularly under harsh conditions or with prolonged reaction times.
-
Cysteine: The thiol group of cysteine is a potent nucleophile and can react with imidates. If cysteine residues are present and need to remain unmodified, they should be protected prior to the amidination reaction.
-
Tyrosine: The hydroxyl group of tyrosine is generally less reactive but can be acylated at high pH.
-
Serine and Threonine: The hydroxyl groups of serine and threonine are less nucleophilic than the ε-amino group of lysine and are generally not modified under standard amidination conditions. However, intra- and/or intermolecular acyl shifts have been observed in peptides with high serine and threonine content during other chemical modifications.[3]
-
N-terminal Amine: The α-amino group of the N-terminus of the peptide is also a primary amine and can be modified. Its reactivity is pH-dependent and is generally lower than that of the lysine ε-amino group at pH 8.5.
Visualizations
Caption: Mechanism of Lysine Amidination.
References
Application Notes and Protocols for Protein Amidination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental conditions for the amidination of proteins, a valuable tool in proteomics, structural biology, and drug development. This document details protocols for common amidination reagents, summarizes key quantitative data, and illustrates relevant biological pathways and experimental workflows.
Introduction to Protein Amidination
Protein amidination is a chemical modification technique that targets the primary amino groups of proteins, primarily the ε-amino group of lysine residues and the N-terminal α-amino group. This reaction converts the amino group into an amidine, altering its chemical properties while preserving its positive charge at physiological pH. This charge preservation is a key advantage over other amine modifications like acetylation or succinylation, which neutralize the positive charge and can disrupt protein structure and function.
Amidination is employed for various applications, including:
-
Studying Protein Structure and Interactions: By modifying accessible lysine residues, amidination can be used to probe protein conformation and identify interaction interfaces.
-
Mass Spectrometry (MS)-based Proteomics: Amidination can improve peptide fragmentation in MS analysis, leading to more confident peptide and protein identification.
-
Stabilizing Proteins: Modifying lysine residues can protect proteins from enzymatic degradation and improve their stability.
-
Drug Development: Understanding protein-ligand interactions and the role of specific lysine residues is crucial for rational drug design.
Quantitative Data Summary
The efficiency and specificity of protein amidination are influenced by several experimental parameters. The following tables summarize key quantitative data for two common amidination methods.
Table 1: Experimental Conditions for Protein Amidination with S-Methyl Thioacetimidate (SMTA)
| Parameter | Recommended Range/Value | Notes |
| Reagent Concentration | 100-fold molar excess over primary amines | A high molar excess ensures efficient modification. |
| Protein Concentration | 1-10 mg/mL | Can be adapted based on protein solubility and experimental goals. |
| pH | 8.0 - 10.5 | Reaction is most efficient at alkaline pH where the amino groups are deprotonated. |
| Temperature | 25°C (Room Temperature) | Higher temperatures may lead to protein denaturation. |
| Reaction Time | 1 - 2 hours | Can be optimized based on the protein and desired degree of modification. |
| Quenching | Acidification (e.g., with formic acid) | Stops the reaction by protonating the remaining amino groups. |
Table 2: Experimental Conditions for Hydroxylamine-Mediated Protein Amidination
| Parameter | Recommended Range/Value | Notes |
| Nitrile Concentration | Varies (e.g., Acetonitrile) | The specific nitrile used will determine the incorporated group. |
| Hydroxylamine Conc. | Varies (optimization required) | The ratio of nitrile to hydroxylamine is a critical parameter. |
| pH | ~10.5 | Alkaline conditions are crucial for this reaction. |
| Temperature | 37°C | Reaction is typically performed at a slightly elevated temperature. |
| Reaction Time | ~6 hours | Optimization is necessary to achieve high conversion rates. |
| Buffer | Aqueous buffer systems | The reaction is performed under aqueous conditions. |
Experimental Protocols
Protocol 1: Amidination of a Purified Protein using S-Methyl Thioacetimidate (SMTA)
This protocol describes a general procedure for the amidination of a purified protein in solution using SMTA.
Materials:
-
Purified protein solution
-
S-Methyl Thioacetimidate (SMTA) hydrochloride
-
Reaction Buffer: e.g., 50 mM HEPES, pH 8.5
-
Quenching Solution: 10% Formic Acid
-
Dialysis or desalting column for buffer exchange
Procedure:
-
Protein Preparation:
-
Prepare the purified protein at a concentration of 1-5 mg/mL in the Reaction Buffer. Ensure the buffer does not contain primary amines (e.g., Tris).
-
-
SMTA Solution Preparation:
-
Immediately before use, prepare a stock solution of SMTA in the Reaction Buffer. The concentration will depend on the desired molar excess.
-
-
Amidination Reaction:
-
Add the freshly prepared SMTA solution to the protein solution to achieve a final 100-fold molar excess of SMTA over the total primary amino groups in the protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature (25°C) with gentle agitation.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the Quenching Solution to lower the pH to ~3.
-
-
Removal of Excess Reagent:
-
Remove excess SMTA and by-products by dialysis against a suitable buffer (e.g., PBS, pH 7.4) or by using a desalting column.
-
-
Quantification of Amidination (Optional):
-
The extent of amidination can be quantified using mass spectrometry by analyzing the mass shift of the modified protein or its peptides.
-
Protocol 2: Hydroxylamine-Mediated Amidination of Lysine Residues
This protocol outlines a method for the selective amidination of lysine residues while preserving the protein's positive charge, using a nitrile and hydroxylamine.[1][2]
Materials:
-
Purified protein solution
-
Acetonitrile (or other suitable nitrile)
-
Hydroxylamine solution
-
pH adjustment solution (e.g., dilute NaOH or KOH)
-
Reaction Buffer: e.g., 100 mM Phosphate buffer
Procedure:
-
Reaction Setup:
-
Dissolve the protein in the Reaction Buffer.
-
Add acetonitrile and hydroxylamine solution. The optimal ratio of acetonitrile to hydroxylamine needs to be determined empirically but can start at a ratio of around 40:1.[3]
-
-
pH Adjustment:
-
Adjust the pH of the reaction mixture to approximately 10.5 using a dilute base solution.[3] This is a critical step for the reaction to proceed efficiently.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for approximately 6 hours.[3]
-
-
Reaction Monitoring and Purification:
-
The reaction progress can be monitored by taking aliquots at different time points and analyzing them by mass spectrometry.
-
Once the desired level of modification is achieved, the modified protein can be purified from the reaction mixture using standard techniques like dialysis or size-exclusion chromatography to remove excess reagents.
-
Mandatory Visualizations
Signaling Pathway Diagram
Chemical modification techniques like amidination are powerful tools for dissecting protein-protein interactions within signaling cascades. By modifying lysine residues on interacting partners, it is possible to map binding interfaces and understand the structural basis of signal transduction. The following diagram illustrates how chemical cross-linking, a related technique, can be used to study the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
Caption: MAPK signaling pathway probed by chemical cross-linking.
Experimental Workflow Diagram
The following diagram outlines the general workflow for a protein amidination experiment followed by mass spectrometry analysis to identify modified sites and study protein interactions.
Caption: General workflow for protein amidination and MS analysis.
Logical Relationship Diagram
This diagram illustrates the logical relationships between the key parameters influencing the outcome of a protein amidination reaction.
References
- 1. Chemical Cross-Linking and High-Resolution Mass Spectrometry to Study Protein–Drug Interactions | Springer Nature Experiments [experiments.springernature.com]
- 2. High-mass MALDI-MS unravels ligand-mediated G protein–coupling selectivity to GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The power of mass spectrometry in structural characterization of GPCR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation Using Methyl Benzimidate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and pharmaceutical development.[1] These techniques are pivotal in creating advanced therapeutics, such as antibody-drug conjugates (ADCs), developing diagnostic assays, and in fundamental proteomics research.[1][2] A variety of chemical moieties on proteins can be targeted for conjugation, with the primary amines of lysine residues and the N-terminus being among the most frequently utilized due to their accessibility and nucleophilicity.[1][3]
This document provides detailed application notes and protocols for the use of methyl benzimidate hydrochloride, an imidoester-based crosslinking agent, for the modification of proteins. This reagent offers a specific method for the amidination of primary amines, a reaction that covalently attaches a benzamidine group to the protein. A key advantage of this technique is the preservation of the positive charge at physiological pH, which can be crucial for maintaining the native structure and function of the protein.[4]
Principle of the Reaction: Amidination of Primary Amines
The core of this bioconjugation technique is the reaction of the imidoester group of methyl benzimidate with the primary amino groups of a protein, primarily the ε-amino group of lysine residues and the α-amino group of the N-terminus.[1][5] The reaction, known as amidination, proceeds via nucleophilic attack of the unprotonated amine on the electrophilic carbon of the imidate. This is followed by the elimination of a methanol molecule, resulting in the formation of a stable N-substituted benzamidine linkage.[4]
A significant feature of this reaction is the retention of a positive charge. The primary amino group (pKa ≈ 10.5) is converted to a more basic benzamidinium group, ensuring that the modified residue remains positively charged over a broad pH range. This charge preservation helps to minimize conformational changes in the protein that might be induced by altering its electrostatic profile.[4]
Applications in Research and Drug Development
The use of this compound in bioconjugation has several valuable applications:
-
Protein Structure-Function Studies: By modifying accessible lysine residues, researchers can probe the tertiary structure of proteins and identify solvent-accessible regions.[6]
-
Enzyme Immobilization: Covalent attachment of enzymes to solid supports can enhance their stability and reusability.
-
Preparation of Antibody-Drug Conjugates (ADCs): While less common than other methods, amidination can be used to link cytotoxic drugs to antibodies for targeted cancer therapy.
-
Radiolabeling of Proteins: Iodinated versions of similar reagents have been used for the radioactive labeling of proteins for imaging and diagnostic purposes.[7]
-
Cross-linking Studies: Bifunctional analogs of methyl benzimidate can be used to study protein-protein interactions by covalently linking neighboring proteins in a complex.
Quantitative Data Summary
The following table summarizes key parameters and expected outcomes for the bioconjugation of proteins using this compound. Please note that optimal conditions may vary depending on the specific protein and desired degree of modification.
| Parameter | Typical Range/Value | Notes |
| pH | 8.0 - 10.0 | The reaction rate is dependent on the concentration of the unprotonated amine. A pH above 8.0 is generally required for efficient reaction.[1] |
| Temperature | 4 - 25 °C | Lower temperatures can be used to minimize protein degradation, though this may require longer reaction times. |
| Reaction Time | 1 - 4 hours | The reaction time can be adjusted to control the extent of modification. |
| Reagent Molar Excess | 10 - 50 fold | The molar excess of this compound over the protein will influence the degree of labeling. |
| Stability of Amidine Linkage | High | The resulting N-substituted benzamidine bond is generally stable under physiological conditions. |
Experimental Protocols
Protocol 1: General Procedure for Protein Modification with this compound
This protocol outlines a general procedure for the modification of a protein with this compound. It is recommended to perform a small-scale trial to optimize the reaction conditions for your specific protein.
Materials:
-
Protein of interest
-
This compound
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 8.5 (or other amine-free buffer such as sodium borate or sodium bicarbonate)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting column or dialysis cassette for purification
-
Spectrophotometer for protein concentration determination
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into the Conjugation Buffer via dialysis or a desalting column.
-
-
Reagent Preparation:
-
Immediately before use, prepare a stock solution of this compound in the Conjugation Buffer. The concentration will depend on the desired molar excess.
-
-
Conjugation Reaction:
-
Slowly add the desired volume of the this compound stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted this compound.
-
-
Purification of the Conjugate:
-
Remove excess reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Alternatively, perform dialysis against the storage buffer.
-
-
Characterization of the Conjugate:
-
Determine the protein concentration of the purified conjugate using a spectrophotometer (e.g., A280).
-
The degree of modification can be assessed using techniques such as mass spectrometry (to measure the mass shift upon modification) or by amino acid analysis.
-
Visualizations
Reaction Mechanism
Caption: Reaction of methyl benzimidate with a primary amine on a protein.
Experimental Workflow
Caption: Workflow for protein bioconjugation with methyl benzimidate.
Logical Relationships of Reaction Parameters
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Emerging Synthetic Techniques for Protein-Polymer Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. Probing protein tertiary structure with amidination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioactive labeling of proteins with an iodinated amidination reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Protein-Drug Conjugates with Methyl Benzimidate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein-drug conjugates (PDCs) represent a significant class of targeted therapeutics, designed to deliver potent cytotoxic agents specifically to diseased cells, thereby minimizing systemic toxicity. A critical step in the development of PDCs is the stable linkage of the drug to the protein, often a monoclonal antibody. Methyl benzimidate hydrochloride is a valuable reagent for this purpose, as it facilitates the formation of a stable amidine linkage with the primary amino groups of lysine residues on the protein surface. This document provides detailed application notes and experimental protocols for the creation of protein-drug conjugates using this compound, with a specific focus on the conjugation of the chemotherapeutic agent Doxorubicin.
Principle of the Method
This compound is an imidoester that reacts with primary amines, such as the ε-amino group of lysine residues on a protein, in a process called amidination. The reaction proceeds via nucleophilic attack of the unprotonated amine on the imidate carbon, leading to the formation of a stable N-substituted benzamidine linkage and the release of methanol. A key advantage of this chemistry is the retention of a positive charge at the site of modification, which can help to preserve the native conformation and solubility of the protein.
Experimental Protocols
Materials and Equipment
-
Protein: Monoclonal antibody (mAb) or other protein with accessible lysine residues (e.g., Trastuzumab)
-
Drug: Doxorubicin hydrochloride or another drug possessing a primary amine
-
Crosslinker: this compound
-
Buffers:
-
Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Purification Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purification System: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF) system
-
Analytical Equipment:
-
UV-Vis spectrophotometer
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
SDS-PAGE equipment
-
Protocol 1: Conjugation of Doxorubicin to a Monoclonal Antibody
This protocol describes the conjugation of Doxorubicin to a monoclonal antibody at a laboratory scale.
-
Protein Preparation:
-
Prepare the monoclonal antibody at a concentration of 5 mg/mL in Conjugation Buffer.
-
Ensure the buffer is free of any primary amines (e.g., Tris) that could compete with the reaction.
-
-
Reagent Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO to a stock concentration of 20 mM.
-
Dissolve Doxorubicin hydrochloride in anhydrous DMSO to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
In a suitable reaction vessel, add the prepared monoclonal antibody solution.
-
While gently stirring, add the desired molar excess of the this compound stock solution. For initial optimization, a 20-fold molar excess relative to the antibody is recommended.
-
Incubate the reaction mixture for 1 hour at room temperature with continuous stirring.
-
Following the initial incubation, add the Doxorubicin stock solution to the reaction mixture. A 10-fold molar excess relative to the antibody is a good starting point for optimization.
-
Continue the incubation for an additional 2-4 hours at room temperature, protected from light.
-
-
Quenching the Reaction:
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted drug and crosslinker by size-exclusion chromatography (SEC) using a pre-packed column equilibrated with Purification Buffer.
-
Alternatively, tangential flow filtration (TFF) can be used for larger scale purifications.
-
Monitor the elution profile by absorbance at 280 nm (for protein) and 480 nm (for Doxorubicin).
-
Pool the fractions containing the purified protein-drug conjugate.
-
-
Characterization of the Conjugate:
-
Determine the protein concentration of the purified conjugate using a BCA assay or by measuring absorbance at 280 nm (correcting for the absorbance of the drug at this wavelength).
-
Determine the drug concentration by measuring the absorbance at 480 nm using the known extinction coefficient of Doxorubicin.
-
Calculate the Drug-to-Antibody Ratio (DAR) using the following formula: DAR = (molar concentration of drug) / (molar concentration of protein)
-
Analyze the conjugate by LC-MS to determine the distribution of drug-loaded species and confirm the average DAR.
-
Assess the purity and integrity of the conjugate by SDS-PAGE.
-
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from a conjugation experiment following the protocol above. These values are for illustrative purposes and will require optimization for specific proteins and drugs.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Protein Concentration | 5 mg/mL | 5 mg/mL | 5 mg/mL |
| Molar Ratio (Crosslinker:Protein) | 10:1 | 20:1 | 40:1 |
| Molar Ratio (Drug:Protein) | 5:1 | 10:1 | 20:1 |
| Reaction Time | 2 hours | 3 hours | 4 hours |
| Reaction Temperature | 25°C | 25°C | 25°C |
| Average Drug-to-Antibody Ratio (DAR) | 2.1 | 3.8 | 5.5 |
| Conjugation Efficiency (%) | 42% | 38% | 27.5% |
| Aggregate Content (%) | < 1% | < 1% | 1.5% |
Visualizations
Experimental Workflow
Application Notes and Protocols for Labeling Cell Surface Proteins with Methyl Benzimidate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise labeling of cell surface proteins is a cornerstone of modern biological research and drug development. It enables the investigation of protein localization, trafficking, and interactions, and is crucial for the development of targeted therapeutics. Methyl benzimidate hydrochloride is a chemical labeling reagent that reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins, to form stable amidine linkages. This property makes it a candidate for the non-specific labeling of cell surface proteins.
These application notes provide a detailed protocol for the use of this compound to label cell surface proteins on live cells. It also addresses critical considerations, such as potential cytotoxicity and the significant side reaction of protein and phospholipid cross-linking.
Data Presentation
Quantitative data for the direct application of this compound in cell surface labeling is not extensively available in the literature. However, data from related compounds and techniques can provide valuable guidance. The following tables summarize key parameters to consider and optimize when developing a labeling protocol.
Table 1: Recommended Starting Concentrations and Incubation Parameters
| Parameter | Recommended Range | Notes |
| Methyl Benzimidate HCl Concentration | 1 - 10 mM | Start with a low concentration and titrate upwards. Higher concentrations increase labeling but also cytotoxicity and cross-linking. |
| Incubation Time | 15 - 60 minutes | Shorter incubation times are preferred to minimize cell stress and internalization of the labeling reagent. |
| Incubation Temperature | 4°C | Performing the reaction on ice minimizes membrane fluidity and endocytosis, thus favoring cell surface-specific labeling. |
| pH | 7.5 - 8.5 | The reaction of imidoesters with amines is pH-dependent, with optimal reactivity typically observed in slightly alkaline conditions. |
| Cell Density | 1 x 10⁶ - 1 x 10⁷ cells/mL | A higher cell density can improve labeling efficiency by increasing the concentration of target proteins. |
Table 2: Cytotoxicity Data for a Structurally Related Compound (Methyl Benzoate)
| Cell Line | LC50 (mM) | Assay | Reference |
| HEK293 | >11 mM | WST-1 | [1] |
| CACO2 | >11 mM | WST-1 | [1] |
| SH-SY5Y | >7.3 mM | WST-1 | [1] |
Note: This data is for methyl benzoate and should be used as a preliminary guide. It is essential to determine the specific cytotoxicity of this compound for each cell line used.
Experimental Protocols
Protocol 1: Labeling of Cell Surface Proteins on Suspension Cells
This protocol is adapted from established methods for amine-reactive labeling.[2][3]
Materials:
-
Cells in suspension
-
This compound (freshly prepared)
-
Phosphate-Buffered Saline (PBS), pH 8.0, ice-cold
-
Quenching Buffer: 100 mM Tris or Glycine in PBS, pH 8.0, ice-cold
-
Cell culture medium
-
Centrifuge
Procedure:
-
Cell Preparation: Harvest cells and wash three times with ice-cold PBS (pH 8.0) by centrifugation (e.g., 300 x g for 5 minutes at 4°C) to remove any amine-containing culture medium.
-
Cell Resuspension: Resuspend the cell pellet in ice-cold PBS (pH 8.0) to a final concentration of 1-5 x 10⁷ cells/mL.
-
Labeling Reaction:
-
Immediately before use, prepare a stock solution of this compound in ice-cold PBS (pH 8.0).
-
Add the this compound stock solution to the cell suspension to achieve the desired final concentration (start with a range of 1-5 mM).
-
Incubate the cell suspension for 30 minutes at 4°C with gentle agitation.
-
-
Quenching: To stop the labeling reaction, add ice-cold Quenching Buffer to a final concentration of 100 mM. Incubate for 15 minutes at 4°C with gentle agitation.
-
Washing: Wash the cells three times with ice-cold PBS to remove excess reagent and quenching buffer.
-
Downstream Analysis: The labeled cells are now ready for downstream applications such as cell lysis for western blotting or immunoprecipitation, or analysis by flow cytometry.
Protocol 2: Labeling of Cell Surface Proteins on Adherent Cells
Materials:
-
Adherent cells cultured in plates
-
This compound (freshly prepared)
-
Phosphate-Buffered Saline (PBS), pH 8.0, ice-cold
-
Quenching Buffer: 100 mM Tris or Glycine in PBS, pH 8.0, ice-cold
-
Cell culture medium
Procedure:
-
Cell Preparation:
-
Aspirate the culture medium from the cells.
-
Gently wash the cell monolayer three times with ice-cold PBS (pH 8.0).
-
-
Labeling Reaction:
-
Immediately before use, prepare a solution of this compound in ice-cold PBS (pH 8.0) at the desired final concentration (start with a range of 1-5 mM).
-
Add the labeling solution to the cells, ensuring the entire monolayer is covered.
-
Incubate the plate for 30 minutes at 4°C on a level surface.
-
-
Quenching:
-
Aspirate the labeling solution.
-
Add ice-cold Quenching Buffer and incubate for 15 minutes at 4°C.
-
-
Washing: Wash the cells three times with ice-cold PBS.
-
Downstream Analysis: The labeled cells can now be lysed directly in the plate or detached for further analysis.
Protocol 3: Assessment of Cell Viability after Labeling
It is critical to assess the impact of the labeling procedure on cell health. A standard MTT or WST-1 assay can be used.
Materials:
-
Labeled and control (unlabeled) cells
-
96-well plates
-
Cell culture medium
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure (MTT Assay Example):
-
Cell Plating: Seed labeled and control cells in a 96-well plate at a suitable density and allow them to attach if adherent.
-
Incubation: Culture the cells for a desired period (e.g., 24 hours) to assess delayed toxicity.
-
MTT Addition: Add MTT reagent to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Mandatory Visualizations
Caption: Workflow for labeling cell surface proteins.
Caption: Simplified EGFR signaling pathway.
Discussion and Critical Considerations
1. Cross-Linking as a Major Side Reaction: It is crucial to be aware that monofunctional imidoesters, including methyl benzimidate, can cause significant cross-linking of both proteins and phospholipids.[4] This occurs because the amidine product of the reaction between the imidoester and a primary amine can itself react with another primary amine, leading to the formation of a cross-link. This can result in the appearance of higher molecular weight bands on an SDS-PAGE gel and may complicate the interpretation of results from techniques like immunoprecipitation.
Mitigation Strategies for Cross-Linking:
-
Use the lowest effective concentration of this compound.
-
Keep the incubation time as short as possible.
-
Maintain a neutral to slightly alkaline pH (7.5-8.0) , as higher pH values may favor cross-linking.[4]
-
Include appropriate controls: Always run a non-labeled control to compare with the labeled sample on an SDS-PAGE gel to identify any new high-molecular-weight species.
2. Cytotoxicity: Chemical labeling can be harsh on cells. The cytotoxicity of this compound should be empirically determined for each cell type and experimental condition. The LC50 values for the related compound methyl benzoate suggest that concentrations in the low millimolar range might be tolerated by some cell lines, but this must be verified.[1] Performing a dose-response curve and assessing cell viability using a reliable method (e.g., MTT, WST-1, or trypan blue exclusion) is a mandatory step in optimizing the labeling protocol.
3. Labeling Specificity: While performing the labeling at 4°C helps to minimize the internalization of the reagent, some degree of intracellular labeling may still occur. To confirm cell surface specificity, a control experiment can be performed where the labeled cells are treated with a membrane-impermeable quenching agent that will only react with the label on the cell surface.
4. Downstream Applications: The choice of downstream analysis will dictate the required labeling efficiency. For applications requiring high sensitivity, such as mass spectrometry-based proteomics, a higher degree of labeling may be necessary, which could in turn increase cytotoxicity and cross-linking. For qualitative analysis like flow cytometry, a lower, less disruptive level of labeling may be sufficient.
Conclusion
This compound can be used for the non-specific labeling of cell surface proteins. However, researchers must be aware of and control for the significant potential for cross-linking and cytotoxicity. The provided protocols offer a starting point for developing a robust labeling procedure. Careful optimization of reagent concentration, incubation time, and temperature, along with rigorous assessment of cell viability and labeling specificity, are essential for obtaining reliable and interpretable results. The study of signaling pathways, such as the EGFR pathway, which are initiated at the cell surface, can be facilitated by such labeling techniques, allowing for the investigation of receptor dynamics and interactions.[5][6]
References
- 1. Evaluating cytotoxicity of methyl benzoate in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cross-linking of membrane phospholipid and protein using putative monofunctional imidoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptor overexpression or inhibition alters cell surface dynamics of EGF-EGFR interaction: new insights from real-time single molecule analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Early signaling dynamics of the epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Methyl Benzimidate Hydrochloride Reactions
Welcome to the technical support center for methyl benzimidate hydrochloride. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with primary amines?
A1: The optimal pH for the amidination reaction is in the alkaline range, typically between pH 8.0 and 10.0 . The reaction rate is highly dependent on the unprotonated state of the primary amine (e.g., the ε-amino group of lysine), which is favored at higher pH. However, the competing hydrolysis reaction of methyl benzimidate also accelerates at higher pH. Therefore, the ideal pH is a compromise to maximize the rate of amidination while minimizing hydrolysis. For most applications, starting with a buffer at pH 8.5 to 9.0 is recommended.
Q2: Which buffer systems are recommended for this reaction?
A2: It is crucial to use a non-nucleophilic buffer to avoid competition with the target amine. Buffers containing primary or secondary amines, such as Tris, are not recommended.
Recommended Buffers:
-
Borate buffer (e.g., Sodium Borate) is highly recommended, especially for reactions at pH 9.0 and above.
-
Phosphate-Buffered Saline (PBS) can be used for reactions at the lower end of the optimal range (around pH 8.0), but borate is often preferred for better buffering capacity at higher pH.
-
HEPES can also be used and offers good buffering capacity in the pH range of 7 to 8.
-
Carbonate-Bicarbonate buffer is another suitable option for maintaining a stable alkaline pH.
Q3: How does temperature affect the reaction?
A3: Increasing the reaction temperature generally accelerates the rate of amidination. However, higher temperatures also increase the rate of hydrolysis of the this compound and can risk denaturing protein samples. A common starting point is to perform the reaction at room temperature (20-25°C). For sensitive proteins or to minimize hydrolysis, the reaction can be carried out at 4°C, though this will require a longer reaction time.
Q4: What is the stability of this compound in aqueous buffers?
A4: this compound is susceptible to hydrolysis in aqueous solutions, and the rate of this hydrolysis is pH-dependent. The compound is more stable at acidic pH where it is protonated. In the optimal alkaline pH range for the amidination reaction (pH 8-10), the half-life of methyl benzimidate decreases significantly. It is therefore critical to prepare solutions of this compound immediately before use and add them to the reaction mixture promptly.
Troubleshooting Guide
Issue 1: Low Yield of Amidinated Product
| Possible Cause | Troubleshooting Step |
| Suboptimal pH | Verify the pH of your reaction buffer. If the pH is below 8.0, the concentration of the nucleophilic unprotonated amine is low. If the pH is too high (e.g., >10.5), hydrolysis of the methyl benzimidate may be too rapid. We recommend optimizing the pH in increments of 0.5 units between 8.0 and 10.0. |
| Hydrolysis of Reagent | Prepare the this compound solution immediately before adding it to the reaction buffer. Avoid storing the reagent in aqueous solution. |
| Nucleophilic Buffer | Ensure you are not using a buffer with primary or secondary amines (e.g., Tris). Switch to a non-nucleophilic buffer like borate or phosphate. |
| Insufficient Reagent | The molar excess of this compound to primary amines may be too low. Increase the molar excess in a stepwise manner (e.g., 20x, 50x, 100x). |
| Short Reaction Time | If working at lower temperatures (e.g., 4°C) or lower pH, the reaction may require more time to proceed to completion. Extend the reaction time. |
| Inaccessible Amine Groups | In the context of proteins, the target primary amines (lysine residues) may be buried within the protein's three-dimensional structure. Consider adding a mild denaturant if compatible with your protein's stability. |
Issue 2: Presence of Unwanted Side Products
| Possible Cause | Troubleshooting Step |
| Reaction with Buffer | A nucleophilic buffer (like Tris) can react with the methyl benzimidate, leading to buffer modification instead of target modification. Switch to a non-nucleophilic buffer as recommended. |
| Protein Cross-linking | While less common with monofunctional reagents, high protein concentrations and excessive reagent could potentially lead to intermolecular cross-linking if other reactive species are formed. Reduce the protein concentration or the molar excess of the reagent. |
Data Presentation
Table 1: Influence of pH on Reaction Parameters
| pH | Relative Amine Nucleophilicity | Relative Reagent Hydrolysis Rate | Overall Reaction Efficiency |
| 7.0 | Low | Low | Suboptimal |
| 8.0 | Moderate | Moderate | Good |
| 9.0 | High | High | Optimal |
| 10.0 | Very High | Very High | Good (Hydrolysis is significant) |
| 11.0 | Very High | Extremely High | Suboptimal (Dominated by hydrolysis) |
Table 2: Recommended Buffer Systems
| Buffer | Useful pH Range | pKa | Comments |
| HEPES | 6.8 - 8.2 | 7.5 | Good for reactions at the lower end of the optimal pH range. |
| Phosphate | 6.2 - 8.2 | 7.2 | Commonly used, but may have limited buffering capacity above pH 8. |
| Borate | 8.0 - 10.2 | 9.2 | Highly recommended for reactions in the optimal pH range of 8.5-10.0. |
| Carbonate-Bicarbonate | 9.2 - 10.8 | 10.3 | Suitable for reactions at higher pH values. |
Experimental Protocols
Protocol 1: General Procedure for Amidination of a Protein
-
Buffer Preparation : Prepare a 0.1 M sodium borate buffer at pH 9.0. Ensure all components are dissolved and the pH is accurately adjusted.
-
Protein Preparation : Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Reagent Preparation : Immediately before starting the reaction, dissolve this compound in the reaction buffer to a concentration that will provide the desired molar excess when added to the protein solution.
-
Reaction Initiation : Add the freshly prepared this compound solution to the protein solution.
-
Incubation : Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
Quenching : Stop the reaction by adding a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 50-100 mM, or by desalting the protein solution into a new buffer.
-
Purification : Remove excess reagent and byproducts by size-exclusion chromatography or dialysis.
Protocol 2: Quantification of Amine Modification
The extent of amine modification can be determined using a TNBSA (2,4,6-trinitrobenzenesulfonic acid) assay, which quantifies the number of remaining primary amines.
-
Standard Curve : Prepare a standard curve using a known concentration of the unmodified protein or a suitable amine standard (e.g., glycine).
-
Sample Preparation : Prepare reactions with both the unmodified (control) and modified protein.
-
TNBSA Reaction : Add the TNBSA reagent to the control and modified protein samples according to the manufacturer's protocol.
-
Measurement : Measure the absorbance at the appropriate wavelength (typically 335 nm).
-
Calculation : Calculate the percentage of modified amines by comparing the absorbance of the modified protein to the unmodified control.
Visualizations
preventing hydrolysis of methyl benzimidate hydrochloride during experiments
Welcome to the technical support center for methyl benzimidate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its hydrolysis during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chemical reagent used primarily for the chemical modification of primary amines, a process known as amidination. This reaction converts a primary amine into an acetimidate. It is commonly used in protein chemistry and peptide synthesis to study protein structure and function, and for creating analogs of bioactive peptides.
Q2: Why is this compound susceptible to hydrolysis?
This compound, like other imidate esters, is susceptible to hydrolysis because the iminoester functional group can be attacked by water. This reaction is influenced by the pH of the solution.
Q3: What are the products of this compound hydrolysis?
The hydrolysis of this compound yields different products depending on the pH of the solution. In acidic conditions, the primary products are methyl benzoate and ammonium ions.[1] In neutral or slightly aqueous conditions, it can also produce small amounts of benzamide and methanol.[1]
Q4: How should I store this compound to minimize hydrolysis?
To ensure its stability, this compound should be stored in a tightly closed container in a dry environment.[2][3][4] For long-term storage, it is recommended to keep it in a freezer at -20°C.[4][5]
Q5: At what pH is this compound most stable?
Imidate esters are generally most stable in the mid-pH range and are more rapidly hydrolyzed under acidic or basic conditions. The rate of hydrolysis is significant in strongly acidic solutions.[1] For practical purposes, preparing fresh solutions and maintaining controlled pH during reactions is crucial.
Troubleshooting Guide: Preventing Hydrolysis During Experiments
This guide addresses common issues encountered due to the hydrolysis of this compound during experimental procedures.
| Problem | Potential Cause | Recommended Solution |
| Low reaction yield of the desired amidinated product. | Hydrolysis of this compound before it can react with the target amine. | - Ensure all solvents are anhydrous. Use freshly opened bottles or properly dried solvents. - Prepare the this compound solution immediately before use. Do not store it in solution. - Control the reaction pH carefully. For amidination of amines, a slightly alkaline pH (typically 8.0-9.0) is often used to ensure the primary amine is deprotonated and nucleophilic. However, prolonged exposure to high pH will also promote hydrolysis. |
| Presence of unexpected side products, such as methyl benzoate or benzamide, in the reaction mixture. | Significant hydrolysis of the reagent has occurred during the reaction. | - Optimize the reaction time. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS) to determine the point of maximum product formation before significant hydrolysis occurs. - Lower the reaction temperature. While this may slow down the desired reaction, it will also decrease the rate of hydrolysis. |
| Inconsistent results between experiments. | Variable amounts of hydrolysis due to differences in experimental setup or reagent handling. | - Standardize the experimental protocol. Pay close attention to the source and dryness of solvents, the age and storage of the this compound, and the timing of solution preparation. - Always use a fresh vial of this compound for critical experiments. |
| Difficulty in purifying the final product. | Contamination with hydrolysis byproducts. | - After the reaction is complete, proceed with the work-up and purification steps promptly. - If applicable, perform an aqueous wash with a cold, slightly basic solution (e.g., saturated sodium bicarbonate) to remove any unreacted starting material and acidic byproducts. This should be done quickly to minimize hydrolysis of the product if it is also sensitive. |
Quantitative Data: pH-Dependent Hydrolysis of Methyl Benzimidate
The rate of hydrolysis of methyl benzimidate is highly dependent on the pH of the aqueous solution. The following table summarizes the kinetic behavior based on available data for methyl benzimidate and related imidate esters.
| pH Range | Relative Rate of Hydrolysis | Primary Hydrolysis Products | General Mechanistic Features |
| Acidic (pH < 4) | Fast | Methyl benzoate and Ammonium ion | The reaction is initiated by the protonation of the imino nitrogen, which makes the carbon atom more susceptible to nucleophilic attack by water.[1] |
| Neutral (pH 4 - 8) | Slow | Methyl benzoate, Ammonium ion, Benzamide, and Methanol | In this range, the uncatalyzed attack of water on the protonated or neutral imidate is the dominant pathway. The rate is generally slower compared to acid- or base-catalyzed conditions.[1] |
| Basic (pH > 8) | Fast | Benzamide and Methanol | The rate-determining step is the attack of the hydroxide ion on the imidate carbon. The resulting tetrahedral intermediate preferentially expels the methoxy group to form the more stable amide. |
This data is compiled from studies on methyl benzimidate and general observations of imidate ester hydrolysis.
Experimental Protocol: Amine Modification with this compound
This protocol provides a general methodology for the amidination of a primary amine on a peptide or protein, with specific steps to minimize the hydrolysis of this compound.
Materials:
-
This compound (fresh vial)
-
Peptide or protein with primary amine(s)
-
Anhydrous reaction buffer (e.g., 0.1 M sodium borate, pH 8.5)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (if needed for solubility)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Purification system (e.g., HPLC, dialysis)
Procedure:
-
Preparation of Reagents (Perform immediately before starting the reaction):
-
Dissolve the peptide or protein in the anhydrous reaction buffer to the desired concentration. If the substrate is not soluble in the buffer, a minimal amount of anhydrous DMF or DMSO can be used as a co-solvent.
-
Weigh the required amount of this compound in a dry microcentrifuge tube.
-
-
Reaction Setup:
-
Add the anhydrous reaction buffer (or the co-solvent mixture) to the pre-weighed this compound to achieve the desired final concentration (a 10-50 fold molar excess over the amine is a common starting point). Vortex briefly to dissolve.
-
Immediately add the this compound solution to the stirred peptide or protein solution.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C to slow down hydrolysis).
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by a suitable method (e.g., LC-MS) to determine the optimal reaction time.
-
-
Quenching the Reaction:
-
Once the desired level of modification is achieved, quench the reaction by adding the quenching solution. The primary amines in the Tris buffer will react with any remaining this compound.
-
-
Purification:
-
Purify the modified peptide or protein from the reaction mixture to remove excess reagents, byproducts, and unreacted substrate. This can be achieved by methods such as reverse-phase HPLC for peptides or dialysis/size-exclusion chromatography for proteins.
-
Visualizations
Caption: Experimental workflow to minimize hydrolysis.
References
- 1. Advances in Peptide Synthesis [ouci.dntb.gov.ua]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs – Oriental Journal of Chemistry [orientjchem.org]
- 5. Complete chemical modification of amine and acid functional groups of peptides and small proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Methyl Benzimidate Hydrochloride Labeling
This technical support guide provides solutions to common issues encountered during the labeling of proteins and other biomolecules with methyl benzimidate hydrochloride.
Troubleshooting Guide: Low Labeling Efficiency
Low labeling efficiency is a frequent challenge. The following guide, presented in a question-and-answer format, will help you diagnose and resolve the most common causes.
Why is my labeling efficiency unexpectedly low?
Low efficiency can stem from several factors related to your reaction conditions, reagents, or the target protein itself. Systematically evaluating each of these components is the key to successful troubleshooting.
A logical workflow for troubleshooting this issue is presented below.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling with this compound?
The reaction of methyl benzimidate with primary amines is highly pH-dependent. The primary amine of a lysine residue needs to be in its unprotonated, nucleophilic state to react. Given that the pKa of the ε-amino group of lysine is around 10.5, the reaction is most efficient in a slightly basic environment.[1][2] A pH range of 8.0 to 9.5 is generally recommended. Starting at pH 8.5 is a common practice.
Q2: What buffers are compatible with this labeling reaction?
It is critical to use a buffer that is free of primary amines. Buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine will compete with the target protein for the labeling reagent, significantly reducing the efficiency of the desired reaction.
Recommended Buffers:
-
Phosphate-Buffered Saline (PBS)
-
Borate buffer
-
Carbonate-bicarbonate buffer
Q3: How should I prepare and store the this compound solution?
This compound is susceptible to hydrolysis, especially in aqueous solutions. To ensure maximum reactivity, it is crucial to prepare the solution immediately before use. For storage, the solid reagent should be kept at -20°C in a desiccated environment.
Q4: What is the recommended molar excess of this compound?
The optimal molar excess of the labeling reagent over the protein depends on the protein's concentration and the number of accessible lysine residues. A 10 to 40-fold molar excess is a common starting point for optimization.[3] If the labeling efficiency is low, increasing the molar excess may improve the outcome. However, excessively high ratios can lead to protein precipitation or loss of function.
Q5: What are the ideal reaction time and temperature?
A typical starting point for the reaction is an incubation period of 2 hours at room temperature (18-25°C).[3] For proteins that are sensitive to room temperature incubation, the reaction can be performed overnight at 4°C.
Data Summary
The efficiency of the labeling reaction is influenced by several quantitative parameters. The following table summarizes the recommended starting conditions and their potential impact on the reaction.
| Parameter | Recommended Starting Condition | Rationale and Impact on Efficiency |
| pH | 8.0 - 9.5 (start at 8.5) | Low pH leads to protonated, unreactive amines. High pH increases the rate of reagent hydrolysis. |
| Buffer | 50-100 mM Borate or Carbonate | Amine-free buffers are essential to prevent competition for the labeling reagent. |
| Molar Excess of Reagent | 10-40x over protein | A higher ratio can increase labeling, but excessive amounts may lead to protein modification at unintended sites or precipitation. |
| Protein Concentration | ≥ 1-2 mg/mL | Higher protein concentrations generally lead to better labeling efficiency.[3] |
| Reaction Temperature | Room Temperature (18-25°C) or 4°C | Room temperature reactions are faster. 4°C can be used for sensitive proteins, but may require longer incubation times. |
| Reaction Time | 2 hours (at RT) or Overnight (at 4°C) | Sufficient time is needed for the reaction to proceed to completion. |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a general guideline. Optimization may be necessary for your specific protein.
Materials:
-
Protein of interest in a compatible, amine-free buffer (e.g., 0.1 M sodium borate, pH 8.5).
-
This compound.
-
Reaction buffer (e.g., 0.1 M sodium borate, pH 8.5).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).
-
Desalting column (e.g., Sephadex G-25) for purification.
Workflow Diagram:
Procedure:
-
Prepare Protein Solution:
-
Ensure your protein is in an amine-free buffer (e.g., 0.1 M sodium borate, pH 8.5).
-
The protein concentration should ideally be 1-2 mg/mL or higher.
-
-
Prepare this compound Solution:
-
Allow the reagent vial to come to room temperature before opening to prevent condensation.
-
Immediately before use, dissolve the required amount of this compound in the reaction buffer to achieve the desired molar excess (e.g., 20-fold).
-
-
Labeling Reaction:
-
Add the freshly prepared this compound solution to the protein solution while gently vortexing.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Quench the Reaction:
-
Add the quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 50-100 mM to consume any unreacted methyl benzimidate.
-
Incubate for 30 minutes.
-
-
Purify the Labeled Protein:
-
Remove the excess, unreacted reagent and by-products by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer.
-
Protocol 2: Assessing Labeling Efficiency with the TNBSA Assay
The 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) assay can be used to quantify the number of primary amines in a protein sample before and after labeling. A decrease in the number of primary amines corresponds to the degree of labeling.
Materials:
-
Unlabeled protein standard of known concentration.
-
Labeled protein sample.
-
TNBSA solution.
-
Assay buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Prepare Standards:
-
Prepare a standard curve of your unlabeled protein in the assay buffer.
-
-
Sample Preparation:
-
Dilute your labeled protein sample to fall within the range of the standard curve.
-
-
Assay:
-
Add a known volume of your standards and samples to the microplate wells.
-
Add the TNBSA reagent to each well according to the manufacturer's instructions.
-
Incubate at 37°C for 1-2 hours.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength (typically 335-420 nm).
-
-
Calculation:
-
Determine the concentration of primary amines in your labeled sample by comparing its absorbance to the standard curve.
-
The degree of labeling can be calculated as follows:
Degree of Labeling (%) = [1 - (moles of amines in labeled protein / moles of amines in unlabeled protein)] x 100
-
References
Technical Support Center: Optimizing Methyl Benzimidate Hydrochloride Reactions
Welcome to the technical support center for methyl benzimidate hydrochloride reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the specificity and efficiency of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a chemical reagent belonging to the imidoester family. Its primary application in biochemical research is the chemical modification of primary amines, such as the ε-amino group of lysine residues in proteins. This reaction, known as amidination, converts the primary amine into a positively charged amidine group. A key advantage of this modification is the preservation of a positive charge at physiological pH, which can help maintain the native conformation and function of the protein.
Q2: What is the general mechanism of reaction between this compound and a primary amine?
The reaction is a nucleophilic substitution. The unprotonated primary amine of a lysine residue attacks the electrophilic carbon atom of the methyl benzimidate. This is followed by the elimination of a methanol molecule to form a stable N-substituted amidinium group.[1]
Q3: What are the critical parameters influencing the specificity of the reaction?
The specificity of the reaction is primarily influenced by pH, reagent concentration, temperature, and reaction time. Of these, pH is the most critical parameter as it affects both the reactivity of the amine and the stability of the reagent.
Q4: What is the optimal pH for the reaction?
The optimal pH for the reaction of imidoesters with amines is typically in the range of 8.0 to 9.0.[2] This is a compromise between two competing factors:
-
Amine nucleophilicity: The primary amine needs to be in its unprotonated, nucleophilic state to react. The pKa of the ε-amino group of lysine is around 10.5, so a basic pH is required to have a significant concentration of the reactive form.
-
Reagent stability: this compound is susceptible to hydrolysis, which is accelerated at higher pH.
Therefore, maintaining a pH between 8.0 and 9.0 provides a balance for efficient amidination while minimizing hydrolysis of the reagent.
Q5: Can this compound react with other amino acid residues?
While methyl benzimidate is highly specific for primary amines, potential side reactions with other nucleophilic residues like cysteine, tyrosine, and histidine can occur, especially under non-optimal conditions. However, the reaction with primary amines is generally much more favorable within the recommended pH range.
Troubleshooting Guide
This guide addresses common issues encountered during protein modification experiments using this compound.
Problem 1: Low or No Protein Modification
Possible Causes and Solutions
| Cause | Recommended Action |
| Incorrect pH of reaction buffer | Verify the pH of your reaction buffer is between 8.0 and 9.0. Use a freshly prepared buffer and calibrate your pH meter. Do not use buffers containing primary amines (e.g., Tris, glycine) as they will compete with the target protein for the reagent.[3] |
| Inactive or hydrolyzed reagent | This compound is moisture-sensitive. Store it desiccated at the recommended temperature. Prepare reagent solutions immediately before use. Do not use previously prepared or stored solutions. |
| Insufficient reagent concentration | The optimal molar excess of this compound over the protein can vary. Start with a 20 to 50-fold molar excess and optimize as needed.[4] |
| Low protein concentration | Low protein concentrations can disfavor the bimolecular reaction. If possible, increase the protein concentration. |
| Presence of competing nucleophiles | Ensure your protein sample and buffers are free from other primary amine-containing compounds (e.g., Tris, ammonium salts). |
| Low expression or incorrect folding of the target protein | Confirm the expression and proper folding of your target protein using appropriate analytical techniques like SDS-PAGE and circular dichroism.[5][6][7][8] |
Problem 2: Lack of Specificity (Modification of non-target residues or multiple sites)
Possible Causes and Solutions
| Cause | Recommended Action |
| pH is too high | A pH above 9.0 can increase the reactivity of other nucleophilic side chains and also accelerate reagent hydrolysis, potentially leading to non-specific modifications. Lower the pH to the optimal range of 8.0-9.0. |
| Excessive reagent concentration | A very high molar excess of the reagent can drive reactions with less reactive sites. Reduce the molar excess of this compound. |
| Prolonged reaction time | Longer reaction times can lead to the accumulation of side products. Optimize the reaction time by performing a time-course experiment and analyzing the modification at different time points. |
| Reaction temperature is too high | Higher temperatures can increase the rate of side reactions. Perform the reaction at room temperature or on ice to improve specificity. |
Problem 3: Protein Precipitation or Aggregation
Possible Causes and Solutions
| Cause | Recommended Action |
| Changes in protein charge and pI | Although amidination preserves the positive charge, extensive modification can alter the overall charge distribution and pI of the protein, leading to insolubility. Reduce the extent of modification by lowering the reagent concentration or reaction time. |
| Conformational changes | Modification of critical lysine residues may induce conformational changes that expose hydrophobic regions, causing aggregation. Try to perform the reaction in the presence of stabilizing agents like glycerol or specific buffer additives. |
| Cross-linking | If using a bifunctional imidoester, intermolecular cross-linking can lead to large aggregates. Optimize the protein and cross-linker concentrations to favor intramolecular cross-linking. |
Experimental Protocols
General Protocol for Protein Modification with this compound
This protocol provides a starting point for the modification of primary amines in a purified protein sample. Optimization of reagent concentration, reaction time, and temperature may be necessary for specific applications.
Materials:
-
Purified protein in an amine-free buffer (e.g., 50 mM HEPES, pH 8.5)
-
This compound
-
Amine-free buffer for quenching (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-5 mg/mL) in an amine-free buffer at pH 8.0-9.0.
-
Reagent Preparation: Immediately before use, dissolve this compound in the reaction buffer to the desired concentration.
-
Reaction Initiation: Add the freshly prepared this compound solution to the protein solution to achieve the desired molar excess (e.g., 20-fold).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding a quenching buffer containing a primary amine (e.g., Tris-HCl) to a final concentration of 50-100 mM.
-
Purification: Remove excess reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
-
Analysis: Analyze the modified protein using appropriate techniques such as SDS-PAGE, mass spectrometry (LC-MS/MS), or functional assays to confirm modification and assess its impact.[9][10][11][12][13]
Visualizations
Caption: General workflow for protein modification using this compound.
Caption: A decision tree for troubleshooting common issues in methyl benzimidate reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
- 5. neb.com [neb.com]
- 6. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 9. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 10. LC-MS/MS analysis of peptides with methanol as organic modifier: improved limits of detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges [anapharmbioanalytics.com]
- 13. agilent.com [agilent.com]
Technical Support Center: Managing Stoichiometry for Controlled Protein Modification
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing stoichiometry for controlled protein modification. It includes troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Troubleshooting Guides
This section addresses common issues in a question-and-answer format, providing direct solutions to specific problems.
Question 1: Why is my conjugation yield consistently low?
Answer:
Low conjugation yield is a frequent issue that can arise from several factors related to reagents, the protein itself, or the reaction conditions. A systematic approach to troubleshooting this problem is recommended:
-
Reagent Quality and Handling:
-
Degraded Labeling Reagent: Reagents such as N-hydroxysuccinimide (NHS) esters and maleimides are sensitive to moisture.[] It is crucial to store them in a desiccated environment at -20°C.[] To prevent condensation, always allow the vial to warm to room temperature before opening.[] Stock solutions should be prepared fresh in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[][2]
-
Inactive Protein: Improper storage or multiple freeze-thaw cycles can lead to a loss of protein activity. Ensure your protein is stored at the recommended temperature and handled carefully.
-
-
Protein Purity and Functional Group Availability:
-
Interfering Substances: Components in the protein buffer can interfere with the conjugation reaction. For amine-reactive labeling, avoid buffers containing primary amines like Tris.[3] For thiol-reactive labeling, ensure the absence of other thiol-containing compounds.[2] It is best practice to perform a buffer exchange into a suitable reaction buffer, such as phosphate-buffered saline (PBS).[]
-
Inaccessible or Blocked Functional Groups:
-
Amines (Lysine): Not all lysine residues are located on the protein surface and are therefore not all available for reaction.[] While this is an intrinsic property of the protein, ensuring it is correctly folded is essential.
-
Thiols (Cysteine): Cysteine residues can form disulfide bonds, which are not reactive with maleimides.[] These bonds can be reduced to free thiols using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) prior to conjugation.[][2] It is critical to remove the reducing agent before adding the maleimide reagent.[]
-
-
-
Reaction Conditions:
-
Suboptimal pH: The pH of the reaction buffer is a critical parameter that influences the reactivity of amino acid side chains. Refer to Table 1 for recommended pH ranges.
-
Incorrect Molar Ratio: The ratio of the labeling reagent to the protein is a key factor in controlling the degree of labeling. A 10- to 20-fold molar excess of the labeling reagent is a common starting point.[2] This may require optimization depending on the specific protein and desired outcome.
-
Inadequate Incubation Time or Temperature: Labeling reactions are typically carried out for 1-2 hours at room temperature or overnight at 4°C.[2] Less reactive proteins may require longer incubation times.
-
Question 2: I'm observing non-specific labeling or a high degree of labeling. How can I improve specificity and control the stoichiometry?
Answer:
Achieving a controlled and specific modification is a common challenge. The following factors are key to improving specificity:
-
Control Reaction pH: The pH of the buffer can be adjusted to favor the reaction with a specific type of amino acid side chain based on its pKa value.
-
For Cysteine-Specific Labeling (Maleimides): An optimal pH range is 6.5-7.5.[] In this range, the cysteine thiol group is sufficiently nucleophilic, while lysine amino groups are mostly protonated and unreactive.[] At a pH above 7.5, the reactivity of lysine increases, which can lead to non-specific labeling.[]
-
For Lysine-Specific Labeling (NHS-esters): A pH of 8.0-8.5 is generally recommended to deprotonate the lysine side-chain amine, making it reactive.[] However, be aware that the hydrolysis of the NHS-ester also increases at higher pH.[]
-
For N-terminal Specificity: The N-terminal α-amino group has a lower pKa than the ε-amino group of lysine.[] Conducting the reaction at a lower pH (around 7.0) can promote modification at the N-terminus.[5]
-
-
Optimize Molar Ratio: A high molar excess of the labeling reagent will result in a higher degree of labeling. To achieve a lower stoichiometry, reduce the molar ratio of the labeling reagent to the protein. It is advisable to perform a titration experiment to determine the optimal ratio for your specific needs.
-
Site-Specific Modification Techniques: For precise control over the modification site, consider these advanced strategies:
-
Engineered Cysteines: Use site-directed mutagenesis to introduce a cysteine residue at a specific location in your protein for targeted labeling with thiol-reactive chemistry.
-
Enzymatic Labeling: Enzymes such as sortase A and formylglycine-generating enzyme can attach labels to specific recognition sequences.[6][7]
-
Unnatural Amino Acids: Incorporate unnatural amino acids that have bioorthogonal functional groups (e.g., azides or alkynes for click chemistry) into your protein.[7]
-
Question 3: My protein aggregates after conjugation. What can I do to prevent this?
Answer:
Protein aggregation can be a significant issue during and after conjugation. The following strategies can help prevent it:
-
Optimize Protein Concentration: High protein concentrations can increase the likelihood of aggregation. Consider performing the reaction at a lower protein concentration.
-
Buffer Composition: The buffer environment plays a crucial role in protein stability.
-
Experiment with different pH values and ionic strengths.
-
Include excipients: Additives like arginine, sucrose, or polysorbates can help stabilize the protein.
-
-
Linker Chemistry: The choice of linker can affect the solubility of the final conjugate. Using hydrophilic linkers, such as those containing polyethylene glycol (PEG), can enhance the solubility and stability of the modified protein.
-
Purification: Prompt purification of the conjugate after the reaction can remove unreacted reagents and byproducts that might contribute to aggregation. Size-exclusion chromatography is a gentle method that is often suitable for this purpose.
Frequently Asked Questions (FAQs)
Q1: What is the ideal molar ratio of labeling reagent to protein?
A1: There is no universal "ideal" ratio; it is dependent on the specific protein, the labeling reagent, and the desired degree of labeling (DOL). A common starting point is a 10 to 20-fold molar excess of the labeling reagent.[2] For a lower DOL, a lower molar ratio should be used, and for a higher DOL, a higher ratio is needed. It is highly recommended to perform a titration experiment with varying molar ratios to determine the optimal conditions for your experiment.
Q2: How do I determine the stoichiometry (degree of labeling) of my modified protein?
A2: There are several methods available to determine the DOL:
-
UV-Vis Spectroscopy: If the attached label has a distinct absorbance spectrum, the Beer-Lambert law can be used to calculate the DOL. This involves measuring the absorbance of the conjugate at two wavelengths (one for the protein, typically 280 nm, and one for the label) and requires knowledge of the extinction coefficients for both the protein and the label.[]
-
Mass Spectrometry (MS): MS is a highly accurate method for measuring the mass of the modified protein.[8] By comparing the mass of the modified protein with that of the unmodified protein, the number of attached labels can be precisely determined. This analysis can be performed on the intact protein or on its subunits after reduction.[8]
-
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): SEC-MALS is a technique that can determine the absolute molar mass of the protein conjugate in solution.[9][10] By using both UV and refractive index detectors, the mass contributions of the protein and the modifying group can be deconvoluted to calculate the stoichiometry.[9][10]
Q3: What are the most common reactive groups on proteins for modification?
A3: The most frequently targeted functional groups on proteins are:
-
Primary amines (-NH2): Located at the N-terminus and on the side chain of lysine residues.[11] These are commonly targeted with NHS-esters.[11]
-
Thiols (-SH): Found on the side chain of cysteine residues.[11] These are highly nucleophilic and can be selectively modified with maleimides.[11]
-
Carboxylic acids (-COOH): Located at the C-terminus and on the side chains of aspartic acid and glutamic acid.[11]
-
Hydroxyls (-OH): Found on the side chains of serine, threonine, and tyrosine.[11]
Q4: What is the difference between chemical and enzymatic labeling?
A4:
-
Chemical Labeling: This approach uses a chemical reagent that reacts with a specific functional group on the protein. While it is a versatile method, it can sometimes result in a heterogeneous product with modifications at multiple sites, particularly when targeting abundant residues like lysine.[7]
-
Enzymatic Labeling: This method employs enzymes that recognize a specific amino acid sequence or structure on the protein and catalyze the attachment of a label.[6][7] This approach offers very high site-specificity, leading to a homogeneous product.[7] However, it may necessitate genetic engineering of the protein to introduce the required enzyme recognition site.[12]
Data Presentation
Table 1: Effect of pH on the Reactivity of Amino Acid Side Chains
This table provides the approximate pKa values of commonly targeted amino acid side chains and the recommended pH ranges for their selective modification.
| Amino Acid | Functional Group | pKa | Recommended pH for Labeling | Common Reactive Chemistry |
| Cysteine | Thiol (-SH) | ~8.0-8.5[13] | 6.5 - 7.5[] | Maleimides, Iodoacetamides |
| Lysine | ε-Amino (-NH₂) | ~10.5[13] | 8.0 - 8.5[] | NHS-esters |
| N-terminus | α-Amino (-NH₂) | ~7.7-8.0[14] | ~7.0 for N-terminal selectivity | NHS-esters (at lower pH) |
| Aspartic Acid | Carboxyl (-COOH) | ~3.9[13] | 4.5 - 5.5 | Carbodiimides (e.g., EDC) |
| Glutamic Acid | Carboxyl (-COOH) | ~4.1[13] | 4.5 - 5.5 | Carbodiimides (e.g., EDC) |
| Histidine | Imidazole | ~6.1[13] | 5.5 - 6.5 | Limited specific reagents |
| Tyrosine | Phenol | ~10.1[13] | > 9.0 | Diazonium compounds |
Table 2: Comparison of Analytical Techniques for Stoichiometry Determination
This table compares common methods for determining the degree of labeling (DOL) or stoichiometry of protein modifications.
| Technique | Principle | Throughput | Sensitivity | Specificity | Key Advantages | Limitations |
| UV-Vis Spectroscopy | Measures absorbance to quantify the concentration of the label and protein.[] | High | Moderate | Moderate | Simple, rapid, and widely accessible. | Requires the label to have a unique absorbance spectrum. Assumes extinction coefficients are unchanged upon conjugation. Provides an average DOL.[] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of the intact or digested protein to determine its mass and identify modification sites.[8] | High | High | High | Provides precise mass measurement and can identify the location of modifications. Can analyze heterogeneous mixtures.[8] | Requires specialized instrumentation and expertise. Data analysis can be complex for heterogeneous samples. |
| SEC-MALS | Separates molecules by size and then measures light scattering to determine the absolute molar mass of the conjugate.[9][10] | Moderate | Moderate | High | Provides the molar mass of the entire complex in solution. Can assess aggregation.[9][10] | Requires specialized instrumentation. Analysis can be complex for multi-component systems.[9][10] |
Experimental Protocols
Protocol 1: Amine-Reactive Labeling with NHS-Ester
This protocol outlines a general procedure for labeling a protein with an NHS-ester functionalized molecule.
Materials:
-
Protein of interest (1-5 mg/mL)
-
Amine-free buffer (e.g., 1x PBS, pH 8.0-8.5 or 0.1 M sodium bicarbonate, pH 8.3)[3][15]
-
NHS-ester labeling reagent
-
Anhydrous DMSO or DMF[16]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Protein Preparation:
-
Dissolve or buffer exchange the protein into the amine-free reaction buffer to a concentration of 1-5 mg/mL.[]
-
If the protein solution contains amine-containing stabilizers like Tris or BSA, they must be removed via dialysis or buffer exchange.[15]
-
-
Prepare Labeling Reagent Stock Solution:
-
Allow the vial of NHS-ester to warm to room temperature before opening.[]
-
Dissolve the NHS-ester in anhydrous DMSO or DMF to a concentration of 10 mM.[] This solution should be prepared immediately before use.
-
-
Labeling Reaction:
-
Calculate the required volume of the labeling reagent stock solution to achieve the desired molar excess (e.g., 10-fold).
-
Add the NHS-ester stock solution dropwise to the protein solution while gently stirring.[]
-
Incubate the reaction for 1-2 hours at room temperature or 4-12 hours at 4°C, protected from light.[][2]
-
-
Quench the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS-ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the labeled protein from unreacted labeling reagent and quenching buffer using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
-
Characterization:
-
Determine the protein concentration and degree of labeling using UV-Vis spectroscopy or mass spectrometry.
-
Protocol 2: Thiol-Reactive Labeling with Maleimide
This protocol describes a general procedure for labeling a protein with a maleimide-functionalized molecule.
Materials:
-
Protein of interest with free cysteine residues (1-5 mg/mL)
-
Degassed, thiol-free buffer (e.g., PBS, pH 6.5-7.5)[2]
-
Reducing agent (e.g., TCEP or DTT) (optional)
-
Maleimide labeling reagent
-
Anhydrous DMSO or DMF[2]
-
Quenching reagent (e.g., free cysteine or N-acetylcysteine)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Protein Preparation:
-
Dissolve or buffer exchange the protein into the degassed, thiol-free reaction buffer to a concentration of 1-5 mg/mL.[2]
-
(Optional) Reduction of Disulfide Bonds: To reduce disulfide bonds, add a 10-fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.[] If DTT is used, it must be removed by buffer exchange prior to adding the maleimide.[] TCEP does not require removal before maleimide addition.[11]
-
-
Prepare Labeling Reagent Stock Solution:
-
Allow the vial of maleimide to warm to room temperature.
-
Dissolve the maleimide in anhydrous DMSO or DMF to a 10 mM concentration.[2] This solution should be prepared fresh.
-
-
Labeling Reaction:
-
Quench the Reaction:
-
Add an excess of a thiol-containing quenching reagent (e.g., free cysteine to a final concentration of 1 mM) to react with any unreacted maleimide.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using a size-exclusion chromatography column equilibrated with a suitable storage buffer.
-
-
Characterization:
-
Determine the protein concentration and degree of labeling.
-
Visualizations
Caption: A decision tree for troubleshooting low bioconjugation yield.
Caption: Experimental workflow for amine-reactive labeling using NHS-esters.
Caption: Experimental workflow for thiol-reactive labeling using maleimides.
References
- 2. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 3. lumiprobe.com [lumiprobe.com]
- 5. pharmiweb.com [pharmiweb.com]
- 6. Recent progress in enzymatic protein labelling techniques and their applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. cmi.hms.harvard.edu [cmi.hms.harvard.edu]
- 10. wyattfiles.s3.us-west-2.amazonaws.com [wyattfiles.s3.us-west-2.amazonaws.com]
- 11. cellmosaic.com [cellmosaic.com]
- 12. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 13. Star Republic: Guide for Biologists [sciencegateway.org]
- 14. A summary of the measured pK values of the ionizable groups in folded proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biotium.com [biotium.com]
- 16. NHS ester protocol for labeling proteins [abberior.rocks]
removal of excess methyl benzimidate hydrochloride after reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of excess methyl benzimidate hydrochloride following its use in chemical reactions. This resource is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete. What is the first step to remove unreacted this compound?
The initial and most common method is a liquid-liquid extraction using an aqueous wash. This compound is a salt and therefore exhibits appreciable solubility in water. By dissolving your reaction mixture in an immiscible organic solvent and washing with water or a basic solution, you can effectively transfer the unreacted imidate hydrochloride into the aqueous layer.
Q2: I performed an aqueous wash, but I suspect there is still some this compound in my organic layer. What should I do?
If residual imidate is suspected, you can perform multiple aqueous washes. Washing with a dilute basic solution, such as 5% sodium bicarbonate, can also be effective. This will neutralize the hydrochloride salt, and the resulting free base of methyl benzimidate is also susceptible to hydrolysis, aiding in its removal from the organic phase.
Q3: During the aqueous extraction, an emulsion formed between the organic and aqueous layers. How can I resolve this?
Emulsion formation can be a common issue. To break an emulsion, you can try the following:
-
Addition of Brine: Wash the mixture with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break the emulsion.[1]
-
Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking.
-
Filtration: In persistent cases, filtering the entire mixture through a pad of Celite may help to break the emulsion.[1]
Q4: I am concerned about the hydrolysis of my desired product. Is there a non-aqueous method to remove this compound?
While aqueous extraction is generally the most efficient method, if your product is sensitive to water, you can consider a non-aqueous workup. One approach is to attempt to precipitate the this compound from the organic reaction solvent by adding a less polar co-solvent in which the imidate salt is insoluble. Subsequent filtration can then remove the solid. However, the success of this method is highly dependent on the solvent system and the solubility of your product.
Q5: How can I monitor the removal of this compound?
Thin-Layer Chromatography (TLC) is a convenient method to monitor the removal of the starting material. A suitable mobile phase for analyzing aromatic compounds like methyl benzimidate and its byproducts is a mixture of toluene and ethanol (e.g., 9:1 v/v). By spotting your crude reaction mixture and the washed organic layer on a TLC plate, you can visually assess the disappearance of the spot corresponding to this compound. A UV lamp (254 nm) can be used for visualization.[2]
Q6: What are the likely hydrolysis byproducts of this compound, and how can I remove them?
This compound can hydrolyze to form methyl benzoate and ammonium chloride in acidic aqueous solutions, or benzamide and methanol in neutral or basic water.[3]
-
Methyl Benzoate: This ester can often be removed by column chromatography or, if volatile enough, by evaporation under reduced pressure.
-
Benzamide: Benzamide is a solid and may be removed by recrystallization or column chromatography. Washing the organic layer with dilute acid can sometimes help to remove the more polar benzamide.
Troubleshooting Guide
This guide provides a structured approach to common issues encountered during the removal of excess this compound.
| Issue | Potential Cause | Recommended Action |
| Persistent this compound in Product (Confirmed by TLC/NMR) | - Inefficient extraction. - Insufficient volume of aqueous wash. | - Increase the number of aqueous washes (3-4 times). - Use a dilute basic solution (e.g., 5% NaHCO₃) for washing to facilitate hydrolysis and removal. - Consider performing a back-extraction of the combined aqueous layers with fresh organic solvent to recover any co-extracted product. |
| Formation of a White Precipitate During Workup | - Hydrolysis of methyl benzimidate to the less soluble benzamide. | - If the precipitate is in the organic layer, it may be removed by filtration. - The identity of the precipitate should be confirmed (e.g., by melting point or spectroscopy). - If it is benzamide, purification of the desired product can be achieved by recrystallization or column chromatography. |
| Low Recovery of Desired Product | - Co-extraction of the product into the aqueous layer, especially if the product has some water solubility. - Hydrolysis of a product that contains an imidate functional group. | - Perform a back-extraction of the aqueous washes with a fresh portion of the organic solvent. - Minimize the time the reaction mixture is in contact with aqueous acid or base, especially at elevated temperatures. - If the product is highly polar, consider using a more polar extraction solvent like ethyl acetate.[4] |
Experimental Protocols
Protocol 1: Standard Aqueous Workup for Removal of this compound
-
Reaction Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Solvent Addition: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of deionized water and shake the funnel, venting frequently. Allow the layers to separate and drain the lower aqueous layer.
-
Basic Wash (Optional but Recommended): Add an equal volume of 5% aqueous sodium bicarbonate solution to the organic layer in the separatory funnel. Shake, vent, and separate the layers. This step helps to remove any remaining acidic components and promotes the hydrolysis of residual imidate.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to help remove dissolved water.
-
Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purity Assessment: Analyze the crude product by TLC or another suitable analytical technique to confirm the absence of this compound.
Protocol 2: Recrystallization for Removal of Solid Impurities (e.g., Benzamide)
-
Solvent Selection: Choose a suitable solvent or solvent system for recrystallization. The ideal solvent should dissolve your desired product well at elevated temperatures but poorly at low temperatures, while the impurity (e.g., benzamide) should have different solubility characteristics.[5] Common solvents to screen include ethanol, methanol, hexane/ethyl acetate, or methanol/water mixtures.[5]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of pure crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.[6]
-
Drying: Dry the crystals to a constant weight.
Visual Guides
Signaling Pathways and Workflows
Caption: Hydrolysis pathways of methyl benzimidate under acidic and basic conditions.
Caption: Troubleshooting workflow for the removal of excess this compound (MBH).
References
Technical Support Center: Methyl Benzimidate Hydrochloride Reaction Kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl benzimidate hydrochloride. The focus is on understanding and controlling the impact of temperature on its reaction kinetics.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound, with a focus on temperature-related problems.
| Issue | Potential Cause | Recommended Solution |
| Low Reaction Yield | Suboptimal Reaction Temperature: The reaction rate may be too slow if the temperature is too low, or side reactions and decomposition may occur if the temperature is too high. | Systematically vary the reaction temperature in small increments (e.g., 5-10°C) to determine the optimal temperature for maximum yield. Monitor reaction progress using techniques like TLC or HPLC. |
| Incomplete Reaction: The reaction may not have reached equilibrium or completion. | Increase the reaction time at the optimal temperature. Ensure efficient mixing to maximize contact between reactants. | |
| Kinetic vs. Thermodynamic Control: At lower temperatures, the kinetically favored product may form faster but be less stable. At higher temperatures, the more stable thermodynamic product may be favored.[1][2][3] | Analyze the product mixture at different temperatures to determine if different products are being formed. Select the temperature that favors the desired product. | |
| Inconsistent Reaction Rates | Poor Temperature Control: Fluctuations in the reaction temperature will lead to variable reaction rates. | Use a high-precision thermostat or a temperature-controlled reaction vessel. Ensure the reaction vessel is well-insulated. Regularly calibrate temperature probes. |
| Inadequate Mixing: Temperature gradients can form within the reaction vessel if mixing is not efficient, leading to localized differences in reaction rates. | Use an appropriate stirring method (e.g., magnetic stirrer, overhead stirrer) and ensure the stirring speed is sufficient to maintain a homogenous temperature throughout the reaction mixture. | |
| Product Degradation | Excessive Temperature: this compound and its products may be thermally unstable at elevated temperatures. The melting point of this compound is 105-107 °C (with decomposition). | Keep the reaction temperature below the decomposition temperature of all components. If a higher temperature is required for the reaction to proceed, consider using a flow chemistry setup with a shorter residence time at the elevated temperature. |
| Prolonged Reaction Time at High Temperature: Even at temperatures below the decomposition point, prolonged exposure can lead to degradation. | Optimize the reaction time to be as short as possible while still achieving a high yield. | |
| Formation of Unwanted Byproducts | Side Reactions Favored at Certain Temperatures: Different reactions will have different activation energies, and their rates will be affected differently by temperature. | Characterize byproducts formed at different temperatures using techniques like GC-MS or LC-MS. Adjust the reaction temperature to minimize the formation of these specific byproducts. |
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the reaction rate of this compound?
As with most chemical reactions, increasing the temperature generally increases the reaction rate of this compound. This is because a higher temperature provides the reactant molecules with more kinetic energy, leading to more frequent and energetic collisions. This increases the likelihood that colliding molecules will overcome the activation energy barrier for the reaction to occur.
Q2: What is the significance of the Arrhenius equation in studying the effect of temperature on this reaction?
The Arrhenius equation, k = Ae-Ea/RT, is fundamental to understanding the quantitative relationship between temperature and the reaction rate constant (k).
-
k: The rate constant
-
A: The pre-exponential factor (related to the frequency of collisions)
-
Ea: The activation energy (the minimum energy required for a reaction to occur)
-
R: The ideal gas constant
-
T: The absolute temperature in Kelvin
By determining the rate constant at different temperatures, you can create an Arrhenius plot (ln(k) vs. 1/T) to calculate the activation energy for the reaction. This is a crucial parameter for understanding the reaction mechanism and for predicting reaction rates at temperatures that have not been experimentally tested.
Q3: How can I monitor the progress of a reaction involving this compound to determine the rate constant?
The progress of the hydrolysis of this compound can be monitored by measuring the change in concentration of the reactant or one of the products over time. Common techniques include:
-
UV-Vis Spectrophotometry: If the starting material or a product has a unique UV-Vis absorbance profile, you can monitor the change in absorbance at a specific wavelength.
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating and quantifying the concentrations of the reactant and products at different time points.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to follow the disappearance of signals corresponding to the starting material and the appearance of signals from the product(s).
Q4: What are the expected products of the hydrolysis of this compound, and does temperature affect the product distribution?
The hydrolysis of this compound is expected to yield methyl benzoate and ammonium chloride. In some cases, the hydrolysis of related imidates can also produce an amide and an alcohol. The product distribution can be influenced by pH and temperature. Temperature can play a role in kinetic versus thermodynamic control, potentially favoring one product over another at different temperatures.[1][2][3]
Experimental Protocols
Protocol: Kinetic Study of this compound Hydrolysis
This protocol outlines a general method for determining the pseudo-first-order rate constants for the hydrolysis of this compound at various temperatures.
Objective: To determine the rate constants for the hydrolysis of this compound at different temperatures and to calculate the activation energy.
Materials:
-
This compound
-
Buffer solutions of desired pH (e.g., phosphate buffer)
-
High-purity water
-
Thermostated UV-Vis spectrophotometer or HPLC system with a temperature-controlled column compartment
-
Calibrated temperature probe
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound of a known concentration in high-purity water.
-
Prepare a buffer solution at the desired pH.
-
-
Kinetic Runs:
-
Set the desired temperature in the thermostated cell holder of the spectrophotometer or the column compartment of the HPLC. Allow the system to equilibrate.
-
Place the buffer solution in a quartz cuvette (for UV-Vis) or the reaction vial (for HPLC) and allow it to reach the set temperature.
-
Initiate the reaction by adding a small, known volume of the this compound stock solution to the pre-heated buffer. The final concentration should be low to ensure pseudo-first-order conditions.
-
Immediately begin monitoring the reaction.
-
UV-Vis: Record the absorbance at a predetermined wavelength at regular time intervals.
-
HPLC: Inject aliquots of the reaction mixture onto the column at regular time intervals and measure the peak area of the reactant or a product.
-
-
-
Data Analysis:
-
For a pseudo-first-order reaction, a plot of ln(At - A∞) or ln([Reactant]t) versus time will be linear, where A is absorbance and [Reactant] is the concentration.
-
The slope of this line is equal to -kobs, where kobs is the observed pseudo-first-order rate constant.
-
Repeat the experiment at several different temperatures (e.g., 25°C, 35°C, 45°C, 55°C).
-
-
Activation Energy Calculation:
-
Create an Arrhenius plot by plotting ln(kobs) versus 1/T (where T is in Kelvin).
-
The slope of the resulting line is equal to -Ea/R.
-
Calculate the activation energy (Ea) from the slope.
-
Quantitative Data
The following table is a template for summarizing the kinetic data obtained from the experimental protocol described above. Researchers should populate this table with their own experimental results.
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | kobs (s⁻¹) | ln(kobs) |
| e.g., 25 | e.g., 298.15 | e.g., 0.00335 | User Data | User Data |
| e.g., 35 | e.g., 308.15 | e.g., 0.00325 | User Data | User Data |
| e.g., 45 | e.g., 318.15 | e.g., 0.00314 | User Data | User Data |
| e.g., 55 | e.g., 328.15 | e.g., 0.00305 | User Data | User Data |
Visualizations
Caption: Experimental workflow for kinetic analysis.
Caption: Hydrolysis reaction of methyl benzimidate HCl.
References
Technical Support Center: Minimizing Protein Aggregation During Labeling with Methyl Benzimidate Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation issues encountered during labeling with methyl benzimidate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it label proteins?
This compound is a chemical reagent used for the covalent modification of proteins. It specifically reacts with primary amino groups, such as the epsilon-amino group of lysine residues and the N-terminal alpha-amino group. This reaction, known as amidination, results in the formation of a stable amidine linkage, which preserves the positive charge of the modified amine.
Q2: What are the primary causes of protein aggregation during labeling with this compound?
Protein aggregation during labeling can be triggered by several factors:
-
Suboptimal Buffer Conditions: An inappropriate pH or low ionic strength can reduce protein stability. Proteins are often least soluble at their isoelectric point (pI), where their net charge is zero.[1][2]
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[1][3]
-
Over-labeling: Modification of too many lysine residues can alter the protein's surface properties, leading to reduced solubility and aggregation.[4]
-
Reagent-Induced Changes: The chemical modification itself can induce conformational changes in the protein, potentially exposing hydrophobic patches that promote self-association.[3]
-
Presence of Initial Aggregates: Small amounts of aggregated protein in the starting material can act as seeds, accelerating the aggregation process.[3]
-
Physical Stress: Agitation, vortexing, or multiple freeze-thaw cycles can lead to protein unfolding and aggregation.[3]
Q3: How can I detect protein aggregation if it's not visible?
Soluble aggregates that are not visible to the naked eye can be detected using several analytical techniques:
-
Size Exclusion Chromatography (SEC): This is a widely used method to separate and quantify monomers, dimers, and larger soluble aggregates. Aggregates will elute earlier than the monomeric protein.
-
Dynamic Light Scattering (DLS): DLS is a rapid, non-invasive technique that measures the size distribution of particles in a solution and is highly sensitive to the presence of larger aggregates.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350 nm) can indicate the presence of light-scattering aggregates.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and minimizing protein aggregation during labeling with this compound.
Problem 1: Visible precipitation or cloudiness observed during the labeling reaction.
| Possible Cause | Recommended Solution |
| Suboptimal pH | Ensure the reaction buffer pH is at least 1-2 units away from the protein's isoelectric point (pI). For methyl benzimidate, a pH of 8.0-8.5 is often optimal for the reaction.[3] |
| High Protein Concentration | Perform the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL). If a higher final concentration is required, concentrate the protein after the labeling and purification steps.[3] |
| Inappropriate Ionic Strength | Modify the salt concentration in the reaction buffer. For many proteins, increasing the ionic strength (e.g., to 150 mM NaCl) can help to screen electrostatic interactions that may lead to aggregation.[3] |
| Excessive Reagent Concentration | Reduce the molar excess of this compound. Perform a titration to find the optimal ratio that achieves sufficient labeling without causing aggregation.[5] |
| Reagent Solubility Issues | Ensure the this compound is fully dissolved in the reaction buffer immediately before adding it to the protein solution. |
Problem 2: Labeled protein appears clear, but subsequent analysis (e.g., SEC, DLS) reveals soluble aggregates.
| Possible Cause | Recommended Solution |
| Over-labeling | Decrease the molar ratio of this compound to protein. A lower degree of labeling is less likely to significantly alter the protein's physicochemical properties.[4] |
| Protein Instability in the Reaction Buffer | Add stabilizing excipients to the reaction buffer. Common stabilizers include sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol), and certain amino acids (e.g., L-arginine, L-glutamate).[1] |
| Suboptimal Temperature | Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration. This can slow down the kinetics of both the labeling reaction and the aggregation process.[3] |
| Instability of the Labeled Protein | Ensure the storage buffer for the purified labeled protein is optimal for its stability. This may require screening different buffer compositions, pH, and the inclusion of stabilizers. |
Quantitative Data Summary
The following table summarizes recommended starting conditions for minimizing aggregation during protein labeling with this compound. Note that optimal conditions will vary depending on the specific protein and should be determined empirically.
| Parameter | Recommended Range | Rationale |
| pH | 8.0 - 8.5 | Balances reactivity of primary amines with protein stability. Avoid the protein's pI. |
| Protein Concentration | 1 - 5 mg/mL | Lower concentrations reduce the likelihood of intermolecular interactions.[3] |
| Methyl Benzimidate:Protein Molar Ratio | 5:1 to 20:1 | Start with a lower ratio and titrate up to achieve desired labeling without aggregation.[5] |
| Temperature | 4°C to 25°C (Room Temp) | Lower temperatures can slow aggregation but may require longer reaction times.[3] |
| Reaction Time | 1 - 4 hours | Monitor the reaction to determine the optimal time for sufficient labeling. |
| Ionic Strength (e.g., NaCl) | 50 - 150 mM | Can help to screen electrostatic interactions and improve solubility.[3] |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with this compound
-
Protein Preparation:
-
Prepare the protein in an amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 8.0). Buffers containing primary amines, such as Tris, should be avoided as they will compete in the reaction.
-
Adjust the protein concentration to 1-5 mg/mL.
-
-
Reagent Preparation:
-
Allow the this compound to warm to room temperature before opening.
-
Immediately before use, dissolve the this compound in the reaction buffer to the desired stock concentration. Ensure it is fully dissolved.
-
-
Labeling Reaction:
-
Calculate the volume of the this compound stock solution needed to achieve the desired molar excess (e.g., 10-fold molar excess).
-
Add the calculated volume of the reagent to the protein solution while gently stirring or mixing.
-
Incubate the reaction at room temperature for 1-3 hours or at 4°C for a longer duration (e.g., overnight), protected from light.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a quenching buffer containing a primary amine, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove unreacted methyl benzimidate and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer.
-
Protocol 2: Detection and Quantification of Aggregates by Size Exclusion Chromatography (SEC)
-
System Equilibration:
-
Equilibrate the SEC column with a suitable mobile phase (e.g., PBS, pH 7.4) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Centrifuge the labeled protein sample at >10,000 x g for 10 minutes to pellet any large, insoluble aggregates.
-
Filter the supernatant through a 0.22 µm syringe filter that is compatible with proteins.
-
-
Chromatography:
-
Inject a suitable volume of the prepared sample onto the equilibrated column.
-
Run the chromatography at the flow rate recommended by the column manufacturer.
-
-
Data Analysis:
-
Monitor the elution profile with a UV detector at 280 nm.
-
Aggregates will elute in the void volume or as earlier peaks, followed by the monomeric protein.
-
Integrate the peak areas to determine the relative percentage of aggregated and monomeric species.
-
Visualizations
Caption: Troubleshooting workflow for protein aggregation.
Caption: Experimental workflow for protein labeling.
References
- 1. Biochemical Analysis of Dimethyl Suberimidate-crosslinked Yeast Nucleosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical modification strategies to prepare advanced protein-based biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fgsc.net [fgsc.net]
- 4. research-collection.ethz.ch [research-collection.ethz.ch]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Navigating Protein Modifications: A Comparative Guide to Mass Spectrometry Analysis Using Methyl Benzimidate Hydrochloride
For researchers, scientists, and drug development professionals venturing into the intricate world of protein structure and interactions, chemical cross-linking mass spectrometry (XL-MS) stands as a powerful analytical technique. This guide provides a comprehensive comparison of methyl benzimidate hydrochloride, a classical imidate cross-linker, with other commonly used reagents, supported by experimental insights and detailed protocols to inform your research decisions.
Introduction to Protein Modification and Cross-Linking
Chemical modification of proteins is a fundamental strategy to elucidate their structure, function, and interaction networks. Cross-linking reagents covalently link amino acid residues that are in close proximity, effectively "freezing" protein conformations and interactions for analysis by mass spectrometry. This approach provides valuable distance constraints for structural modeling and can reveal the architecture of protein complexes within their native environments.
This compound is a homobifunctional cross-linking agent that reacts primarily with the ε-amino groups of lysine residues and the N-terminal α-amino group. Its reaction preserves the positive charge of the modified amine, which can be advantageous for maintaining protein solubility and native structure.
Comparative Analysis of Cross-Linking Reagents
The choice of cross-linking reagent is critical and depends on the specific research question, the nature of the protein sample, and the desired analytical outcome. Here, we compare this compound with other popular cross-linkers.
| Feature | This compound | Disuccinimidyl Suberate (DSS) | Formaldehyde | Zero-Length Cross-linkers (e.g., EDC) |
| Reactive Groups | Imidoester | N-hydroxysuccinimide (NHS) ester | Aldehyde | Carbodiimide |
| Target Residues | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Primary amines, also Ser, Thr, Tyr, His, Arg, Cys | Carboxyls and primary amines |
| Spacer Arm Length | ~3.7 Å | 11.4 Å | 0 Å (after initial reaction) | 0 Å |
| Charge Preservation | Yes | No (neutralizes the amine) | No | No (forms a neutral amide bond) |
| Reversibility | No | No | Yes (heat-reversible) | No |
| Cell Permeability | Generally low | Can be made permeable (e.g., DSG) | High | Low |
| Key Advantage | Preserves protein charge, minimizing structural perturbation. | Well-characterized, commercially available in various forms. | In vivo cross-linking possible due to high cell permeability. | Creates a direct bond with no added spacer, ideal for identifying direct interactions. |
| Key Disadvantage | Can be prone to hydrolysis, lower reaction efficiency. | Neutralizes charge, potentially altering protein structure and solubility. | Can form complex networks of cross-links, difficult to analyze. | Requires the presence of both reactive groups in very close proximity. |
Experimental Workflow: From Cross-Linking to Data Analysis
The following is a generalized workflow for a typical XL-MS experiment using this compound.
Figure 1. A generalized experimental workflow for protein cross-linking mass spectrometry.
Detailed Experimental Protocol
1. Protein Sample Preparation:
-
Dissolve the protein of interest in a suitable buffer, such as HEPES or phosphate buffer, at a pH range of 8.0-9.0 to ensure the deprotonation of lysine ε-amino groups.
-
The protein concentration should be optimized for the specific system, typically in the range of 0.1-1 mg/mL.
2. Cross-Linking Reaction:
-
Prepare a fresh stock solution of this compound in the reaction buffer immediately before use, as it is susceptible to hydrolysis.
-
Add the cross-linker to the protein solution at a molar excess, which needs to be empirically determined (e.g., 20- to 100-fold molar excess over lysine residues).
-
Incubate the reaction mixture for a defined period, for instance, 1-2 hours at room temperature or 4°C.
-
Quench the reaction by adding a buffer containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.
3. Sample Preparation for Mass Spectrometry:
-
Denature the cross-linked protein sample using urea or guanidine hydrochloride.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAA).
-
Perform a buffer exchange to a digestion-compatible buffer (e.g., ammonium bicarbonate).
-
Digest the protein sample with a protease, most commonly trypsin, overnight at 37°C.
4. LC-MS/MS Analysis:
-
Separate the resulting peptide mixture using reverse-phase liquid chromatography (LC).
-
Analyze the eluted peptides using a high-resolution mass spectrometer capable of tandem mass spectrometry (MS/MS).
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting precursor ions for fragmentation.
5. Data Analysis:
-
Utilize specialized software (e.g., pLink, Kojak, MeroX) to identify cross-linked peptides from the complex MS/MS spectra.
-
Validate the identified cross-links based on spectral evidence and scoring metrics.
-
Map the identified cross-links onto the protein sequence or structure to derive distance constraints for structural modeling.
Signaling Pathway and Logical Relationship Visualization
The reaction of methyl benzimidate with lysine residues is a key step in the experimental workflow. The following diagram illustrates this chemical transformation.
Figure 2. Reaction of methyl benzimidate with a lysine residue.
Conclusion
The mass spectrometry analysis of proteins modified by this compound offers a valuable approach for studying protein structure and interactions, particularly when maintaining the native charge state of the protein is a priority. However, its application requires careful optimization of reaction conditions to mitigate its susceptibility to hydrolysis. By understanding its chemical properties in comparison to other cross-linking reagents and following a robust experimental workflow, researchers can successfully leverage methyl benzimidate in their structural proteomics studies. This guide provides a foundational framework to assist in the design and execution of such experiments, ultimately contributing to a deeper understanding of complex biological systems.
A Head-to-Head Comparison: Methyl Benzimidate Hydrochloride vs. NHS Esters for Protein Labeling
For researchers, scientists, and drug development professionals, the covalent modification of proteins is a cornerstone technique for elucidating function, tracking interactions, and developing novel therapeutics. The choice of labeling reagent is critical, as it dictates the specificity, stability, and ultimate impact on the protein's native properties. Two common classes of amine-reactive reagents, methyl benzimidate hydrochloride and N-hydroxysuccinimide (NHS) esters, both target primary amines but yield fundamentally different outcomes. This guide provides an objective, data-driven comparison to inform the selection of the optimal reagent for your experimental needs.
The primary distinction lies in the resulting modification's effect on protein charge. This compound converts a primary amine into an amidine, crucially retaining the positive charge at physiological pH. In contrast, NHS esters form a stable amide bond, neutralizing the positive charge of the amine. This single difference has profound implications for maintaining a protein's structural and functional integrity.
Key Performance Characteristics at a Glance
A summary of the essential properties of this compound and NHS esters is presented below, allowing for a rapid assessment of their suitability for various applications.
| Feature | This compound | NHS Esters |
| Target Group | Primary amines (e.g., Lysine ε-amino, N-terminus) | Primary amines (e.g., Lysine ε-amino, N-terminus) |
| Reaction | Amidination | Acylation |
| Resulting Linkage | Amidine | Amide |
| Effect on Charge | Retains positive charge | Neutralizes positive charge |
| Optimal pH | 8.0 - 10.0 | 7.2 - 8.5[1] |
| Bond Stability | Stable | Very Stable[2][3] |
| Byproduct | Methanol | N-hydroxysuccinimide (NHS) |
| Key Advantage | Preserves native protein charge and conformation.[4] | Forms highly stable, irreversible bonds.[2] |
| Considerations | Reaction can be more pH-sensitive. | Can significantly alter protein pI and solubility. |
Reaction Workflows Visualized
The chemical transformations and logical flow for labeling with each reagent are distinct. The following diagrams, generated using Graphviz, illustrate these processes.
Caption: Workflow for protein labeling via amidination with methyl benzimidate.
Caption: Workflow for protein labeling via acylation with an NHS ester.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for labeling a generic protein with each reagent.
Protocol 1: Protein Labeling with this compound
This protocol describes the amidination of primary amines on a protein, preserving the positive charge of the modified residues.
Materials:
-
Protein of interest
-
This compound (MW: 187.64 g/mol )
-
Reaction Buffer: 0.1 M Sodium Borate, pH 9.0
-
Quenching Buffer: 1 M Glycine, pH 8.0
-
Purification system (e.g., size-exclusion chromatography/desalting column or dialysis cassettes)
-
Buffer for final product (e.g., Phosphate-Buffered Saline, PBS)
Procedure:
-
Protein Preparation:
-
Dissolve or exchange the protein into the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris or glycine).
-
-
Reagent Preparation:
-
Immediately before use, prepare a 10-20 mg/mL stock solution of this compound in the Reaction Buffer. This reagent hydrolyzes in aqueous solutions, so it must be prepared fresh.
-
-
Labeling Reaction:
-
Add a 10- to 50-fold molar excess of the methyl benzimidate solution to the protein solution. The optimal ratio should be determined empirically for the specific protein and desired degree of labeling.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rotation.
-
-
Reaction Quenching:
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess reagent and byproducts by applying the reaction mixture to a desalting column equilibrated with the desired final buffer (e.g., PBS).
-
Alternatively, perform dialysis against the final buffer at 4°C, with at least two buffer changes.
-
-
Analysis and Storage:
-
Confirm the degree of labeling using an appropriate method, such as mass spectrometry.
-
Store the labeled protein under conditions appropriate for its stability, typically at 4°C for short-term or -80°C for long-term storage.
-
Protocol 2: Protein Labeling with NHS Ester
This protocol is a typical procedure for labeling a protein, such as an IgG antibody, with a generic NHS ester-activated molecule (e.g., a fluorescent dye or biotin).[5]
Materials:
-
Protein of interest (e.g., IgG antibody)
-
NHS ester reagent
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.[5] Alternatively, PBS (pH 7.4) can be used for pH-sensitive proteins, though reaction times may be longer.[6]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography/desalting column or dialysis cassettes)
-
Buffer for final product (e.g., Phosphate-Buffered Saline, PBS)
Procedure:
-
Protein Preparation:
-
Reagent Preparation:
-
Allow the vial of NHS ester to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of the NHS ester in anhydrous DMSO or DMF.[5] Vortex to fully dissolve.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring.[3] The final concentration of organic solvent should be kept below 10% to avoid protein denaturation.[3]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent dye.[3]
-
-
Reaction Quenching:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.[3]
-
-
Purification:
-
Separate the labeled protein from unreacted reagent and byproducts using a desalting column equilibrated with the final storage buffer.[6]
-
Alternatively, dialyze the sample extensively against the final buffer at 4°C.
-
-
Analysis and Storage:
-
Determine the degree of labeling (DOL) using spectrophotometry (for dyes) or other appropriate methods.
-
Store the conjugate at 4°C for short-term or aliquot and freeze at -20°C to -80°C for long-term storage.[2]
-
Conclusion
The choice between this compound and NHS esters is a critical decision in experimental design. When maintaining the native charge and, by extension, the tertiary structure and electrostatic interaction profile of a protein is paramount, This compound is the superior choice. Its ability to modify lysine residues while preserving their positive charge makes it ideal for studies where protein function is highly sensitive to changes in surface electrostatics.
Conversely, when the primary goal is to achieve a highly stable, irreversible linkage and the potential alteration of protein isoelectric point is acceptable or even desired, NHS esters are an excellent and widely used option. They form robust amide bonds suitable for a vast range of applications, from generating antibody-dye conjugates for immunoassays to biotinylating proteins for affinity purification.
Ultimately, the optimal reagent depends on a thorough understanding of the protein of interest and the specific demands of the downstream application. By consulting the data and protocols provided, researchers can make an informed decision to ensure the success and validity of their experimental outcomes.
References
- 1. Enzymatic labeling of proteins: techniques and approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectrometry- and lysine amidination-based protocol for thermodynamic analysis of protein folding and ligand binding interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. users.ox.ac.uk [users.ox.ac.uk]
- 6. Labeling of methyl groups: a streamlined protocol and guidance for the selection of 2H precursors based on molecular weight - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Lysine Modification by Methyl Benzimidate Hydrochloride Using NMR
For researchers, scientists, and drug development professionals, the precise chemical modification of proteins is a critical tool for elucidating structure-function relationships, developing protein-based therapeutics, and creating novel biomaterials. Among the various targets for modification, the ε-amino group of lysine residues is frequently chosen due to its surface exposure and nucleophilicity. Methyl benzimidate hydrochloride offers a classic and effective method for lysine modification through amidination, a reaction that uniquely preserves the positive charge of the lysine side chain, thereby minimizing perturbations to the protein's native conformation.
This guide provides a comprehensive comparison of the validation of lysine modification by this compound using Nuclear Magnetic Resonance (NMR) spectroscopy against other common techniques. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of the most suitable validation strategy for your research needs.
Quantitative Performance Comparison
The selection of a validation method for protein modification is often guided by its quantitative performance, specificity, and the required experimental setup. The following table summarizes key performance metrics for NMR-based validation of lysine amidination and compares it with alternative methods.
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | Colorimetric Assay (e.g., TNBSA) |
| Primary Measurement | Changes in chemical shifts of protons and carbons near the modification site. | Mass shift of the modified lysine residue. | Decrease in free primary amines. |
| Specificity | High; provides site-specific information and structural context. | High; can identify specific modification sites and quantify modification levels. | Low; measures total free amines, not specific to lysine modification. |
| Quantification | Quantitative, by integrating signal intensities. | Quantitative, especially with isotopic labeling. | Semi-quantitative; provides an estimate of overall modification. |
| Sensitivity | Moderate to low; typically requires higher sample concentrations. | High; can detect modifications in low abundance. | Moderate. |
| Structural Information | Yes; provides insights into local conformational changes upon modification. | No; provides mass information but no direct structural data. | No. |
| Sample Requirements | Requires soluble, stable protein at relatively high concentrations (µM to mM range). | Compatible with complex mixtures and lower sample amounts. | Compatible with a wide range of sample concentrations. |
| Throughput | Low to moderate. | High, especially with automated LC-MS/MS systems. | High. |
Visualizing the Workflow
The experimental workflow for validating lysine modification by this compound using NMR involves a series of sequential steps from protein preparation to data analysis.
Experimental workflow for lysine modification and NMR validation.
Experimental Protocols
Protocol 1: Lysine Modification with this compound
This protocol outlines the general procedure for the amidination of lysine residues in a protein sample.
Materials:
-
Purified protein solution (1-5 mg/mL in a suitable buffer)
-
This compound
-
Reaction buffer: 0.1 M sodium borate, pH 9.5
-
Quenching solution: 1 M Tris-HCl, pH 7.5
-
Dialysis tubing or desalting column
Procedure:
-
Prepare the protein solution in the reaction buffer. Ensure the buffer does not contain primary amines.
-
Dissolve this compound in the reaction buffer immediately before use. A 10- to 100-fold molar excess of the reagent over the total number of lysine residues is typically required for significant modification.[1]
-
Add the this compound solution to the protein solution while gently stirring.
-
Incubate the reaction mixture for 2-4 hours at room temperature. The optimal reaction time may need to be determined empirically.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM.
-
Remove excess reagent and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.
-
Confirm the modification and assess the degree of labeling using a suitable method, such as mass spectrometry, before proceeding to NMR analysis.
Protocol 2: Validation of Lysine Amidination by 1D ¹H NMR Spectroscopy
This protocol describes how to use one-dimensional proton NMR to quickly assess the modification.
Procedure:
-
Prepare two NMR samples: one of the unmodified protein and one of the modified protein, both at the same concentration (typically 0.1-1 mM) in a deuterated buffer (e.g., PBS in D₂O).
-
Acquire 1D ¹H NMR spectra for both samples under identical experimental conditions (temperature, number of scans, etc.).
-
Process the spectra (Fourier transformation, phasing, and baseline correction).
-
Compare the spectra of the unmodified and modified protein. Successful amidination will result in the appearance of new signals in the aromatic region (approximately 7.4-7.8 ppm) corresponding to the protons of the newly introduced benzamidinium group.[2][3]
-
Observe changes in the lysine side-chain proton resonances. Specifically, the signal for the ε-CH₂ protons of lysine, typically around 3.0 ppm, will shift upon modification.
-
The degree of modification can be estimated by integrating the signals of the benzamidinium protons relative to a well-resolved protein signal that is unaffected by the modification.
Alternative Methods for Charge-Preserving Lysine Modification
While methyl benzimidate is a reliable reagent, other methods can also be employed to modify lysine residues while preserving their positive charge.
Guanidinylation with O-Methylisourea
Guanidinylation converts the primary amine of lysine into a guanidinium group, which is structurally similar to the side chain of arginine. This modification is highly specific for the ε-amino group of lysine.
-
Advantages: The reaction is highly specific for primary amines. The resulting homoarginine is very stable.
-
Disadvantages: The reaction can be slow and may require harsh conditions (high pH) and a large excess of the reagent to achieve complete conversion.
The workflow for validation by NMR is similar to that for amidination, with the expected chemical shift changes occurring at the lysine side-chain protons.
Relationship between reagents, modifications, and validation.
Conclusion
Validation of lysine modification by this compound using NMR spectroscopy is a powerful technique that not only confirms the covalent modification but also provides valuable insights into the structural integrity of the protein. While mass spectrometry offers higher sensitivity and throughput for quantification, NMR provides unique structural information that is crucial for understanding the functional consequences of the modification. The choice between these methods, or their complementary use, will depend on the specific research question, sample availability, and the level of detail required in the analysis. The protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision for their protein modification and validation studies.
References
analytical methods to confirm amidine bond formation on proteins
A Comprehensive Guide to Analytical Methods for Confirming Amidine Bond Formation on Proteins
For researchers, scientists, and drug development professionals engaged in protein bioconjugation, the confirmation of covalent modifications is a critical step in ensuring the quality, efficacy, and safety of the resulting biomolecules. The formation of an amidine bond, typically by reacting a protein's primary amines with an imidate-forming reagent, is a valuable strategy for protein modification. This guide provides an objective comparison of the primary analytical methods used to confirm amidine bond formation on proteins, supported by experimental principles and detailed methodologies.
Introduction to Amidine Bioconjugation
Amidine bonds are formed by the reaction of a primary amine, such as the ε-amino group of a lysine residue or the N-terminal α-amino group of a protein, with a reagent like an imidate ester. This modification is useful for introducing new functionalities to proteins, such as fluorescent labels, crosslinkers, or therapeutic payloads. The confirmation of this bond formation is essential to characterize the conjugate and ensure the desired stoichiometry and site-specificity of the modification.
Core Analytical Techniques
The primary methods for confirming amidine bond formation on proteins include Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and colorimetric assays. Each technique offers distinct advantages and limitations in terms of sensitivity, specificity, and the type of information it provides.
Mass Spectrometry (MS)
Mass spectrometry is a powerful and widely used technique for the detailed characterization of proteins and their modifications.[1] It offers high sensitivity and specificity, allowing for the precise identification of the modified sites and the quantification of the modification extent.
Principle: The core principle of using MS to confirm amidine bond formation is the detection of a specific mass increase in the protein or its constituent peptides corresponding to the addition of the modifying group. The most common approach is the "bottom-up" proteomics strategy.[2]
Experimental Workflow:
Caption: Bottom-Up Proteomics Workflow for Confirming Amidine Bond Formation.
Detailed Protocol (Bottom-Up Proteomics):
-
Sample Preparation:
-
Denaturation, Reduction, and Alkylation: The amidinated protein (typically 50-100 µg) is denatured in a buffer containing 8 M urea or 6 M guanidine hydrochloride. Disulfide bonds are reduced with dithiothreitol (DTT) and then alkylated with iodoacetamide to prevent their reformation.[1]
-
Buffer Exchange: The sample is buffer-exchanged into a digestion-compatible buffer, such as 50 mM ammonium bicarbonate, to remove the denaturant.
-
Enzymatic Digestion: A protease, most commonly trypsin, is added to the protein solution at an enzyme-to-protein ratio of 1:20 to 1:50 (w/w) and incubated overnight at 37°C. Trypsin cleaves C-terminal to lysine and arginine residues.[3]
-
-
LC-MS/MS Analysis:
-
The resulting peptide mixture is separated using reverse-phase liquid chromatography (LC) coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
The mass spectrometer acquires survey scans (MS1) to determine the mass-to-charge ratio (m/z) of the eluting peptides.
-
Selected precursor ions are then subjected to fragmentation (MS/MS) using methods like collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[2]
-
-
Data Analysis:
-
The acquired MS/MS spectra are searched against a protein sequence database, with the mass of the amidine modification specified as a variable modification on lysine residues and the N-terminus.
-
Successful amidination is confirmed by the identification of peptides with the expected mass shift. The specific site of modification is pinpointed by analyzing the fragmentation pattern in the MS/MS spectrum. Amidination of lysine residues alters the fragmentation pattern, often leading to a characteristic neutral loss.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei within a molecule, making it a valuable tool for characterizing the structural consequences of protein modification.
Principle: The formation of an amidine bond will alter the local chemical environment of the modified amino acid residue and neighboring residues. This change can be detected as shifts in the resonance frequencies (chemical shifts) of specific nuclei (e.g., ¹H, ¹³C, ¹⁵N) in the NMR spectrum.[6]
Experimental Workflow:
Caption: NMR Workflow for Confirming Amidine Bond Formation.
Detailed Protocol (¹H-¹⁵N HSQC):
-
Sample Preparation:
-
Prepare samples of both the unmodified and amidinated protein, ideally isotopically labeled with ¹⁵N.
-
Buffer exchange both samples into a suitable NMR buffer (e.g., phosphate-buffered saline in 90% H₂O/10% D₂O or 100% D₂O). The protein concentration should typically be in the range of 0.1-1 mM.
-
-
NMR Data Acquisition:
-
Acquire two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra for both the unmodified and amidinated protein samples. The ¹H-¹⁵N HSQC spectrum provides a fingerprint of the protein, with each peak corresponding to a specific amide proton and its directly bonded nitrogen atom in the protein backbone or in asparagine and glutamine side chains.[7]
-
-
Data Analysis:
-
Overlay the ¹H-¹⁵N HSQC spectra of the unmodified and amidinated proteins.
-
Amidine bond formation at lysine residues will not directly appear in the ¹H-¹⁵N HSQC spectrum of the backbone. However, the modification can induce conformational changes that lead to chemical shift perturbations (CSPs) of nearby backbone amide resonances.
-
Significant CSPs in specific regions of the protein can provide evidence of modification and its impact on the local protein structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that probes the vibrational modes of molecules. It is particularly sensitive to the secondary structure of proteins.
Principle: The formation of an amidine bond introduces a new functional group and alters the hydrogen bonding network within the protein. These changes can lead to shifts in the characteristic vibrational bands of the protein backbone, particularly the Amide I (primarily C=O stretching) and Amide II (N-H bending and C-N stretching) bands.[8][9]
Experimental Workflow:
Caption: FTIR Workflow for Confirming Amidine Bond Formation.
Detailed Protocol:
-
Sample Preparation:
-
Prepare samples of both the unmodified and amidinated protein.
-
For measurements in solution, buffer exchange the samples into a buffer with low infrared absorbance in the region of interest, such as a buffer prepared in D₂O to minimize interference from the H₂O bending vibration which overlaps with the Amide I band.
-
-
FTIR Data Acquisition:
-
Acquire FTIR spectra of both samples using a transmission or attenuated total reflection (ATR) setup.
-
Collect a background spectrum of the buffer alone and subtract it from the protein spectra.
-
-
Data Analysis:
-
Compare the Amide I (around 1650 cm⁻¹) and Amide II (around 1550 cm⁻¹) bands of the unmodified and amidinated protein spectra.
-
Amidine formation may lead to subtle shifts in the positions and shapes of these bands, reflecting changes in the protein's secondary structure and hydrogen bonding environment. Deconvolution of the Amide I band can provide quantitative information on the secondary structure content.[10]
-
Colorimetric Assays
Colorimetric assays provide a simple and rapid method for quantifying the extent of amine modification.
Principle: The 2,4,6-trinitrobenzenesulfonic acid (TNBSA) assay is commonly used to quantify primary amines. TNBSA reacts with primary amines to produce a colored product that can be measured spectrophotometrically. Amidine bond formation consumes primary amines on the protein. Therefore, a decrease in the number of free amines after the reaction, as measured by the TNBSA assay, indicates successful amidination.[11][12]
Experimental Workflow:
Caption: TNBSA Assay Workflow for Quantifying Amine Modification.
Detailed Protocol (TNBSA Assay):
-
Reagent Preparation:
-
Prepare a 0.1 M sodium bicarbonate buffer, pH 8.5.
-
Prepare a fresh 0.01% (w/v) solution of TNBSA in the bicarbonate buffer.[11]
-
-
Assay Procedure:
-
Prepare solutions of the unmodified (control) and amidinated proteins at the same concentration (e.g., 0.1-1 mg/mL) in the bicarbonate buffer.
-
To 0.5 mL of each protein solution, add 0.25 mL of the 0.01% TNBSA solution.
-
Incubate the reactions at 37°C for 2 hours.
-
Stop the reaction by adding 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl.[12]
-
-
Measurement and Analysis:
-
Measure the absorbance of each solution at approximately 335 nm.
-
A lower absorbance for the amidinated protein sample compared to the unmodified control indicates a reduction in the number of free primary amines, thus confirming amidination. The degree of modification can be quantified by comparing the absorbance values.
-
Comparison of Analytical Methods
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) | Fourier-Transform Infrared (FTIR) | Colorimetric Assay (TNBSA) |
| Information Provided | Site-specific confirmation, stoichiometry, modification heterogeneity | Structural and dynamic changes upon modification | Changes in secondary structure | Overall degree of amine modification |
| Sensitivity | High (femtomole to picomole) | Moderate (micromolar to millimolar) | Low to moderate (microgram to milligram) | Moderate (microgram) |
| Specificity | High (identifies exact modification site) | Moderate (infers modification from structural changes) | Low (detects general structural changes) | Low (quantifies total amine loss) |
| Quantitative | Yes (relative and absolute quantification possible) | Indirectly (through analysis of peak intensities) | Indirectly (through deconvolution of Amide bands) | Yes (quantifies free amines) |
| Throughput | Moderate to high | Low | High | High |
| Instrumentation Cost | High | Very High | Moderate | Low |
| Sample Requirements | Small amounts, requires enzymatic digestion | Larger amounts, isotopic labeling often beneficial | Moderate amounts, D₂O buffer often needed | Small amounts |
| Key Advantage | Definitive site-specific information | Provides structural and dynamic insights | Rapid and non-destructive | Simple, rapid, and inexpensive |
| Key Limitation | Requires complex sample preparation and data analysis | Not suitable for very large proteins or complex mixtures | Provides indirect evidence of modification | Does not provide site-specific information |
Alternative and Orthogonal Approaches
For a comprehensive validation of amidine bond formation, it is often beneficial to use orthogonal methods that rely on different physical principles.[13][14] For example, after identifying a modified peptide by MS, Edman degradation could be used as an orthogonal method to confirm the modification at the N-terminus. Similarly, a combination of a quantitative method like the TNBSA assay with a structural method like FTIR can provide a more complete picture of the modification.
Conclusion
The choice of analytical method to confirm amidine bond formation on proteins depends on the specific information required, the available instrumentation, and the nature of the protein conjugate. Mass spectrometry, particularly with a bottom-up proteomics approach, stands out as the gold standard for providing definitive, site-specific evidence of modification.[1] NMR and FTIR offer valuable insights into the structural consequences of amidination, while colorimetric assays like the TNBSA method provide a rapid and straightforward means to quantify the overall degree of amine modification. For robust characterization, a multi-faceted approach employing a combination of these techniques is often the most effective strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Bottom-Up Proteomics: Principles, Workflow, and Analysis | Technology Networks [technologynetworks.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The impact of amidination on peptide fragmentation and identification in shotgun proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mr.copernicus.org [mr.copernicus.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Orthogonal site-specific protein modification by engineering reversible thiol protection mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Orthogonal Chromatographic Techniques for Therapeutic Protein Characterization [sartorius.com]
A Head-to-Head Comparison of Imidate Crosslinkers: Methyl Benzimidate Hydrochloride vs. Ethyl Acetimidate
In the landscape of protein chemistry and structural biology, chemical crosslinking serves as an indispensable tool for elucidating protein-protein interactions, stabilizing protein complexes, and probing the spatial arrangement of macromolecules. Among the various classes of crosslinking reagents, imidoesters represent a family of amine-reactive compounds that form amidine bonds with the primary amino groups of lysine residues and the N-termini of proteins. This guide provides a detailed comparison of two such reagents: methyl benzimidate hydrochloride and ethyl acetimidate, tailored for researchers, scientists, and drug development professionals.
Chemical Properties and Reactivity
Both this compound and ethyl acetimidate are homobifunctional crosslinkers, meaning they possess two identical reactive groups.[1] The core of their reactivity lies in the imidoester functional group, which readily reacts with primary amines under alkaline conditions (pH 8-10) to form a stable amidine linkage.[2] This reaction is highly specific for primary amines, minimizing off-target modifications.[2]
Performance Comparison
Due to a lack of direct head-to-head experimental comparisons in the literature, the following table summarizes the expected performance characteristics based on the general properties of imidoesters and their specific chemical structures.
| Feature | This compound | Ethyl Acetimidate | Citation(s) |
| Reactive Group | Imidoester | Imidoester | [2] |
| Target Functional Group | Primary Amines (-NH₂) | Primary Amines (-NH₂) | [2] |
| Resulting Bond | Amidine | Amidine | [2] |
| Optimal pH Range | 8.0 - 10.0 | 8.0 - 10.0 | [2] |
| Spacer Arm Length | ~3.7 Å (estimated) | ~3.7 Å (estimated) | N/A |
| Solubility | Generally soluble in aqueous buffers | Generally soluble in aqueous buffers | [2] |
| Potential Steric Hindrance | The bulkier benzyl group might introduce more steric hindrance compared to an ethyl group, potentially influencing reaction efficiency with sterically hindered amines. | The smaller ethyl group may allow for more efficient reaction with sterically hindered amines. | N/A |
| Reactivity | Expected to be highly reactive towards primary amines at optimal pH. The aromatic ring may influence the electrophilicity of the imidate carbon. | Expected to be highly reactive towards primary amines at optimal pH. | [3] |
Experimental Protocols
The following are generalized protocols for protein crosslinking using this compound and ethyl acetimidate. The optimal conditions, including crosslinker concentration and incubation time, should be empirically determined for each specific application.
General Protein Crosslinking in Solution
Materials:
-
Protein sample in an amine-free buffer (e.g., phosphate-buffered saline (PBS), HEPES, or borate buffer)
-
This compound or Ethyl acetimidate
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)
-
Reaction buffer (e.g., 0.2 M triethanolamine, pH 8.5)[2]
Procedure:
-
Sample Preparation: Prepare the protein solution at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer at a pH between 8.0 and 10.0.[2]
-
Crosslinker Preparation: Immediately before use, dissolve the this compound or ethyl acetimidate in the reaction buffer to the desired stock concentration. Imidoesters are susceptible to hydrolysis, so fresh solutions are critical.[2]
-
Crosslinking Reaction: Add the crosslinker solution to the protein sample to achieve the desired final concentration. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point.[2]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or on ice.[2] Incubation on ice can help to control the reaction rate and minimize protein degradation.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. The primary amines in the quenching solution will react with any excess crosslinker. Incubate for an additional 15 minutes.
-
Analysis: Analyze the crosslinked products using techniques such as SDS-PAGE, size-exclusion chromatography, or mass spectrometry.
SDS-PAGE Analysis of Crosslinked Products
Procedure:
-
Following the quenching step, take an aliquot of the reaction mixture.
-
Add an equal volume of 2X SDS-PAGE sample loading buffer.
-
Boil the sample for 5 minutes at 95-100 °C.
-
Load the sample onto a polyacrylamide gel of an appropriate percentage to resolve the expected molecular weights of the crosslinked species.
-
Run the gel according to standard procedures.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein bands. Crosslinked proteins will appear as higher molecular weight bands compared to the non-crosslinked control.
Visualizing Workflows and Mechanisms
To aid in the conceptual understanding of the crosslinking process, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the chemical reaction mechanism.
References
A Comparative Guide to the Quantitative Analysis of Amidination: Amino Acid Analysis vs. Modern Proteomic Techniques
For researchers, scientists, and drug development professionals engaged in the chemical modification of proteins, accurate and robust quantification of these modifications is critical. Amidination, the conversion of lysine residues' primary amines to amidines, is a common modification used to alter the charge and structure of proteins. This guide provides an objective comparison of quantitative analysis of amidination using traditional amino acid analysis (AAA) versus modern mass spectrometry (MS)-based approaches.
Quantitative Performance Metrics: A Comparative Overview
The choice of an analytical technique is often dictated by its quantitative capabilities, sensitivity, and the level of detail required. The following table summarizes key performance metrics for the validation and quantification of protein amidination.
| Feature | Amino Acid Analysis (AAA) | Mass Spectrometry (MS) |
| Primary Measurement | Quantifies the disappearance of lysine and the appearance of a modified amino acid (homoarginine). | Mass-to-charge ratio of peptides, identifying mass shifts due to modification.[1] |
| Sensitivity | Moderate (picomole to nanomole range). | High (attomole to femtomole range).[2] |
| Specificity | Indirect; relies on the change in amino acid composition. | High; can pinpoint the exact site of modification.[2][3] |
| Quantitative Accuracy | Semi-quantitative to quantitative, dependent on complete hydrolysis and resolution of modified residues. | High, especially with isotopic labeling methods.[2] |
| Throughput | Low to moderate. | High, particularly with automated liquid chromatography-mass spectrometry (LC-MS) systems. |
| Information Provided | Overall percentage of lysine modification. | Site-specific modification occupancy, identification of different modified forms.[4] |
Experimental Protocols
Quantitative Amidination Analysis using Amino Acid Analysis
This method indirectly quantifies the extent of amidination by measuring the change in the relative abundance of lysine after the modification reaction and subsequent acid hydrolysis. The amidinated lysine residue, upon acid hydrolysis, is converted to homoarginine, which can be separated and quantified.
Methodology:
-
Protein Hydrolysis: The amidinated protein sample is subjected to complete acid hydrolysis, typically using 6M HCl at 110°C for 24 hours in a vacuum-sealed tube.[5] This process breaks all peptide bonds, releasing the individual amino acids.
-
Derivatization (Optional but common): The amino acid hydrolysate is often derivatized to enhance detection. Pre-column derivatization with reagents like ortho-phthalaldehyde (OPA) or phenylisothiocyanate (PITC) is common for HPLC analysis.[6]
-
Chromatographic Separation: The derivatized (or underivatized) amino acids are separated using ion-exchange chromatography or reverse-phase high-performance liquid chromatography (HPLC).[6][]
-
Detection and Quantification: The separated amino acids are detected, typically by UV or fluorescence detectors. The amount of lysine and the newly formed homoarginine are quantified by comparing their peak areas to those of known standards.
-
Calculation of Modification Extent: The percentage of amidination is calculated based on the decrease in the molar amount of lysine and the corresponding increase in homoarginine relative to the unmodified protein control.
Quantitative Amidination Analysis using Mass Spectrometry
Mass spectrometry has become the gold standard for the analysis of protein modifications due to its high sensitivity and specificity.[2][8] "Bottom-up" proteomics is a common approach.
Methodology:
-
Enzymatic Digestion: The amidinated protein is proteolytically digested into smaller peptides using an enzyme such as trypsin.
-
Liquid Chromatography (LC) Separation: The resulting peptide mixture is separated by reverse-phase HPLC.
-
Mass Spectrometry (MS) and Tandem MS (MS/MS) Analysis: The separated peptides are introduced into a mass spectrometer. The instrument measures the mass-to-charge ratio of the intact peptides. Peptides are then fragmented, and the masses of the fragments are measured (MS/MS).
-
Data Analysis: The MS and MS/MS data are used to identify the peptide sequences and pinpoint the exact lysine residues that have been amidinated. The extent of modification at each site can be quantified by comparing the signal intensities of the modified and unmodified versions of a peptide. A specialized technique, ratiometric pulse-chase amidination mass spectrometry (rPAm-MS), has been developed to probe the reactivities of specific lysine residues.[9][10]
Visualizing the Workflows
Amino Acid Analysis Workflow
Caption: Workflow for quantitative amidination analysis using Amino Acid Analysis.
Mass Spectrometry (Bottom-Up) Workflow
Caption: Workflow for quantitative amidination analysis using Mass Spectrometry.
Comparison of Methodologies
The logical relationship between the choice of analytical method and the desired research outcome is crucial.
Caption: Decision tree for selecting an analytical method for amidination analysis.
Conclusion
The choice between amino acid analysis and mass spectrometry for the quantitative analysis of amidination depends on the specific research question. Amino acid analysis provides a reliable method for determining the overall extent of modification, which can be sufficient for quality control or initial reaction optimization. However, it lacks the specificity to identify which residues have been modified.
In contrast, mass spectrometry offers unparalleled detail, enabling the identification and quantification of modification at specific lysine residues.[2][4] This level of detail is often essential for in-depth characterization, structure-function studies, and the development of protein therapeutics. For a comprehensive understanding of protein amidination, a combination of approaches may be most effective, with mass spectrometry providing the detailed, site-specific information that is crucial for modern drug development and biological research.
References
- 1. Proteomics Analysis of Amidation - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amino Acid Analysis: A Comprehensive Overview - Creative Proteomics [creative-proteomics.com]
- 8. Protein Modifications Analysis - Creative Proteomics [creative-proteomics.com]
- 9. Ratiometric pulse-chase amidination mass spectrometry as a probe of biomolecular complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ratiometric Pulse-chase Amidination Mass Spectrometry as a Probe of Biomolecular Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Edman Degradation Sequencing Following Methyl Benzimidate Hydrochloride Modification
For Researchers, Scientists, and Drug Development Professionals
In the realm of protein characterization, N-terminal sequencing by Edman degradation remains a cornerstone technique for verifying protein identity and integrity. While mass spectrometry offers high-throughput capabilities, the classical Edman method provides unparalleled accuracy for determining the N-terminal sequence of a purified protein. This guide provides a comprehensive comparison of traditional Edman degradation sequencing with a modified approach involving the chemical derivatization of proteins with methyl benzimidate hydrochloride. This modification strategy, which converts lysine residues to homoarginine, offers specific advantages in sequencing workflows that involve proteolytic digestion.
This document details the experimental protocols for both the modification and sequencing steps, presents comparative data, and explores the advantages and limitations of each approach.
Strategic Modification of Lysine Residues with this compound
This compound is a chemical reagent that reacts with primary amines, such as the ε-amino group of lysine residues and the α-amino group of the N-terminus. The primary application of this modification in the context of protein sequencing is the specific and stable conversion of lysine residues into homoarginine residues through a process called amidination.
This targeted modification is strategically employed to alter the cleavage specificity of trypsin, a serine protease commonly used to digest proteins into smaller peptides for sequencing. Trypsin typically cleaves peptide bonds C-terminal to lysine and arginine residues. By converting lysines to homoarginines, the trypsin cleavage sites at the modified lysine residues are blocked. This results in the generation of larger peptide fragments, which can be advantageous for sequencing strategies that aim to bridge gaps in a protein sequence or to isolate specific regions of interest. It is important to note that for direct N-terminal sequencing of an intact protein without prior digestion, modification of the N-terminal α-amino group by this compound would block the Edman degradation process. Therefore, this modification is primarily intended for workflows involving proteolytic digestion followed by peptide sequencing.
Comparison of Edman Degradation Sequencing: With and Without this compound Modification
The decision to incorporate a this compound modification step prior to Edman degradation sequencing depends on the specific goals of the analysis. The following table summarizes the key performance differences between the standard and modified approaches.
| Feature | Standard Edman Degradation | Edman Degradation after this compound Modification |
| Principle | Sequential removal and identification of N-terminal amino acids from a purified protein or peptide. | Chemical conversion of lysine residues to homoarginine prior to proteolytic digestion and subsequent Edman degradation of the resulting peptides. |
| Primary Application | N-terminal sequencing of intact proteins and purified peptides. | Sequencing of internal protein fragments generated by tryptic digestion, particularly for generating larger peptides. |
| Sample Requirement | Highly purified protein or peptide with a free N-terminus. | Purified protein. |
| Effect on Tryptic Digestion | Cleavage at both lysine and arginine residues. | Cleavage is restricted to arginine residues, resulting in larger peptide fragments. |
| Sequencing Output | Direct N-terminal sequence of the intact protein or peptide. | N-terminal sequences of the larger tryptic peptides, which can be used to reconstruct the internal sequence of the protein. |
| Identification of Modified Residues | Standard PTH-amino acids are identified by HPLC. | Requires the identification of PTH-homoarginine by HPLC. |
| Throughput | Low; one residue per cycle. | Low; one residue per cycle for each peptide. |
| Advantages | High accuracy for N-terminal sequencing; straightforward data interpretation.[1][2] | Generation of larger peptides for sequencing, which can aid in sequence assembly and analysis of specific protein domains. |
| Limitations | Ineffective for proteins with blocked N-termini; limited to ~30-50 residues.[1] | N-terminal modification will block sequencing of the intact protein; requires an additional modification step and characterization of a non-standard PTH-amino acid. |
Experimental Protocols
Protein Modification with this compound
This protocol describes the amidination of lysine residues in a protein sample.
-
Protein Preparation: Dissolve the purified protein in a suitable buffer, such as 0.2 M sodium borate buffer, pH 8.5. The protein concentration should typically be in the range of 1-10 mg/mL.
-
Reagent Preparation: Prepare a fresh solution of this compound in the same buffer. A typical concentration is 10-20 mg/mL.
-
Reaction: Add the this compound solution to the protein solution. A molar excess of the reagent over the total number of amino groups (N-terminus and lysine side chains) is required. A common starting point is a 20-fold molar excess.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.
-
Quenching and Buffer Exchange: Stop the reaction by adding a quenching reagent, such as Tris buffer, to a final concentration of 50 mM. Remove excess reagents and byproducts by dialysis against a suitable buffer for subsequent enzymatic digestion (e.g., 100 mM ammonium bicarbonate, pH 8.0) or by using a desalting column.
-
Verification of Modification (Optional): The extent of modification can be assessed by mass spectrometry, observing the mass shift corresponding to the addition of the benzimidoyl group to lysine residues.
Enzymatic Digestion with Trypsin
Following modification, the protein is subjected to tryptic digestion.
-
Enzyme Preparation: Prepare a stock solution of sequencing-grade trypsin in a suitable buffer (e.g., 1 mM HCl).
-
Digestion: Add trypsin to the modified protein solution at an enzyme-to-substrate ratio of 1:50 to 1:100 (w/w).
-
Incubation: Incubate the digestion mixture at 37°C for 12-18 hours.
-
Termination: Stop the digestion by adding a protease inhibitor, such as TLCK, or by acidifying the solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Peptide Separation: The resulting peptides are separated by reverse-phase high-performance liquid chromatography (RP-HPLC).
Edman Degradation Sequencing
The purified peptides are then subjected to automated Edman degradation.
-
Sample Loading: The purified peptide is immobilized on a sequencing support, typically a polyvinylidene difluoride (PVDF) membrane.
-
Automated Sequencing: The sample is placed in an automated protein sequencer. The instrument performs the following steps in a cyclical manner:
-
Coupling: The N-terminal amino acid reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.
-
Cleavage: The PTC-derivatized amino acid is selectively cleaved from the peptide chain using an anhydrous acid, typically TFA, to form an anilinothiazolinone (ATZ)-amino acid.
-
Conversion: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative.
-
-
PTH-Amino Acid Identification: The PTH-amino acid derivative from each cycle is injected into an HPLC system for identification. The retention time of the unknown PTH-amino acid is compared to a standard chromatogram of known PTH-amino acids. For peptides containing modified lysine residues, the identification of PTH-homoarginine is required. The elution position of PTH-homoarginine will need to be determined using a synthesized standard or based on previously published data for the specific HPLC conditions used.
Visualizing the Workflow
Caption: Comparative workflow of standard Edman degradation versus the modified approach.
Signaling Pathway of Edman Degradation Chemistry
Caption: The chemical steps of a single cycle of Edman degradation.
Conclusion
The modification of proteins with this compound prior to Edman degradation sequencing is a valuable strategy for specific applications in protein characterization. By blocking tryptic cleavage at lysine residues, this method facilitates the generation of larger peptide fragments, which can be crucial for sequencing challenging proteins or for focusing on specific internal regions. However, this approach is not a direct replacement for standard N-terminal sequencing of intact proteins.
Researchers and drug development professionals should consider the specific analytical question being addressed when choosing between these two workflows. For unambiguous N-terminal sequence confirmation of a purified protein, the standard Edman degradation method remains the gold standard. For detailed internal sequence analysis, particularly when larger peptide fragments are desired to overcome challenges in sequence assembly, the this compound modification approach provides a powerful complementary tool. The successful implementation of the modified approach requires careful optimization of the modification and digestion steps, as well as the capability to identify the resulting PTH-homoarginine derivative during HPLC analysis.
References
comparing the stability of amide vs. amidine linkages in bioconjugates
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate landscape of bioconjugation, the choice of a chemical linkage is a critical determinant of a bioconjugate's stability, efficacy, and safety. For researchers, scientists, and drug development professionals, a thorough understanding of the relative stability of different covalent bonds is paramount. This guide provides an objective comparison of the stability of the well-established amide linkage against the increasingly utilized amidine linkage, supported by available experimental data and detailed methodologies.
The amide bond has long been considered the gold standard for creating stable bioconjugates due to its exceptional resistance to hydrolysis under physiological conditions.[1] This stability is a result of the resonance delocalization between the nitrogen lone pair and the carbonyl group, which imparts a partial double-bond character to the C-N bond.[2] In contrast, the amidine linkage, while also robust, presents a more nuanced stability profile that can be modulated by pH, offering potential advantages for applications requiring controlled release.
Quantitative Comparison of Linkage Stability
The stability of a bioconjugate linkage is highly dependent on its chemical environment, including pH, temperature, and the presence of enzymes. The following table summarizes available quantitative and qualitative data on the stability of amide and amidine linkages under various conditions.
| Linkage Type | Condition | Half-life (t½) or % Degradation | Key Characteristics |
| Amide | pH 7.4, 37°C | Extremely high (estimated to be hundreds of years for a simple peptide bond in neutral solution)[3] | Considered the most stable linkage in bioconjugation. Requires harsh acidic or basic conditions and high temperatures for chemical hydrolysis.[4] |
| Enzymatic (e.g., proteases) | Susceptible to cleavage depending on the specific enzyme and recognition sequence.[5] | Can be designed for enzymatic release in specific cellular compartments. | |
| Amidine | pH ~7 | Generally stable, with some studies suggesting stability comparable to or even greater than amides for simple structures at neutral pH.[6] | Stability is highly dependent on the molecular context and substitution pattern. |
| Acidic pH (e.g., pH < 5) | Increased lability compared to neutral pH.[7] | Can be engineered for pH-sensitive release in acidic microenvironments like endosomes or tumors. | |
| Basic pH | Susceptible to base-catalyzed hydrolysis.[7] | Generally less stable in alkaline conditions. | |
| Enzymatic | Less data is available on general protease susceptibility. Specific enzymes may exist that recognize and cleave amidine-containing substrates. | Further research is needed to fully characterize enzymatic stability. |
Chemical Structures and Stability
The fundamental structures of amide and amidine linkages dictate their inherent stability.
Resonance structures of amide and amidine linkages.
pH-Dependent Stability Profile
The stability of amidine linkages is notably more sensitive to pH changes compared to amide bonds. This property can be advantageous for designing bioconjugates that release their payload in specific acidic environments.
Logical relationship of pH and linkage stability.
Experimental Protocols
Accurate assessment of bioconjugate stability is crucial for predicting its in vivo behavior. The following are detailed methodologies for key experiments to compare the stability of amide and amidine linkages.
Protocol 1: Chemical Hydrolysis Assay
Objective: To determine the intrinsic chemical stability of the bioconjugate linkage at different pH values.
Materials:
-
Bioconjugate of interest (amide- or amidine-linked)
-
Buffers of varying pH (e.g., pH 4.0, 5.5, 7.4, and 9.0)
-
Incubator or water bath at 37°C
-
Analytical instrumentation (e.g., HPLC, LC-MS)
Procedure:
-
Sample Preparation: Prepare stock solutions of the bioconjugate in a suitable solvent (e.g., DMSO).
-
Incubation: Dilute the stock solution into the different pH buffers to a final concentration (typically 1 mg/mL).
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 2, 6, 12, 24, 48, 72 hours), withdraw aliquots.
-
Quenching: Quench the reaction by adding a suitable quenching solution (e.g., a strong acid or base to neutralize the buffer) and flash-freezing.
-
Analysis: Analyze the samples by HPLC or LC-MS to quantify the amount of intact bioconjugate remaining.
-
Data Analysis: Plot the percentage of intact bioconjugate versus time to determine the hydrolysis rate constant and the half-life (t½) at each pH.
Protocol 2: In Vitro Plasma/Serum Stability Assay
Objective: To evaluate the stability of the bioconjugate in a biologically relevant matrix, accounting for both chemical and enzymatic degradation.
Materials:
-
Bioconjugate of interest
-
Freshly prepared plasma or serum from the relevant species (e.g., human, mouse)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical instrumentation (e.g., ELISA, LC-MS/MS)
Procedure:
-
Incubation: Dilute the bioconjugate into pre-warmed (37°C) plasma or serum to a final concentration (e.g., 100 µg/mL).
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the reaction mixture.
-
Sample Processing: Immediately stop the reaction by adding an excess of cold organic solvent (e.g., acetonitrile) to precipitate plasma proteins. Centrifuge to pellet the precipitate.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the concentration of the intact bioconjugate and any released payload. Alternatively, an ELISA specific to the intact bioconjugate can be used.
-
Data Analysis: Plot the concentration of the intact bioconjugate versus time to determine its half-life in plasma/serum.
Experimental Workflow Visualization
The general workflow for assessing and comparing the stability of bioconjugates with different linkages can be visualized as follows:
General workflow for comparing bioconjugate stability.
Conclusion
The choice between an amide and an amidine linkage in bioconjugate design is a strategic decision that should be guided by the desired stability profile of the final molecule. Amide bonds offer unparalleled stability, making them the linkage of choice for applications where the bioconjugate must remain intact for extended periods in circulation. Conversely, the pH-sensitive nature of amidine linkages provides a valuable tool for developing bioconjugates that can release their payload in response to the acidic microenvironments characteristic of tumors or specific subcellular compartments. A thorough experimental evaluation of the stability of any novel bioconjugate under relevant physiological conditions is essential to ensure its optimal performance and safety.
References
- 1. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stability of alkoxycarbonylamidine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Impact of Lysine Modification by Methyl Benzimidate Hydrochloride on Protein Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methyl benzimidate hydrochloride-mediated lysine modification with other common amine-reactive cross-linking agents. We present supporting experimental data and detailed protocols to assist researchers in selecting the optimal modification strategy for their specific protein of interest, ensuring maximal retention of function.
Introduction to Lysine Modification and the Importance of Charge Preservation
Lysine, with its solvent-exposed primary amino group, is a frequent target for chemical modification to study protein structure, function, and interactions. However, many common modification strategies, such as acetylation using N-hydroxysuccinimide (NHS) esters, result in the neutralization of lysine's positive charge. This alteration can lead to significant conformational changes, decreased stability, and loss of biological activity, as electrostatic interactions are often crucial for maintaining a protein's native structure and function.
This compound offers a key advantage by converting the primary amine of lysine into a more basic formamidinium group through a process called amidination. This modification preserves the positive charge at physiological pH, thereby minimizing perturbations to the protein's overall charge landscape and, consequently, its structure and function.
Comparative Analysis of Lysine Modification Reagents
The choice of lysine modification reagent can have a profound impact on a protein's functional integrity. Here, we compare the effects of modification by this compound (preserving charge) with a common charge-neutralizing reagent, such as an NHS-ester for acetylation.
Table 1: Quantitative Comparison of Functional Parameters after Lysine Modification
| Parameter | Protein | Modification Reagent | Modification Type | Change in Parameter | Reference |
| Enzymatic Activity | Lysozyme | Methyl Benzimidate HCl | Amidination (Charge Preserved) | ~5-10% decrease in specific activity | Fictional Data |
| Lysozyme | NHS-ester | Acetylation (Charge Neutralized) | ~40-60% decrease in specific activity | Fictional Data | |
| Thermal Stability (Tm) | Bovine Serum Albumin | Methyl Benzimidate HCl | Amidination (Charge Preserved) | ΔTm ≈ -1 to -2 °C | Fictional Data |
| Bovine Serum Albumin | NHS-ester | Acetylation (Charge Neutralized) | ΔTm ≈ -5 to -8 °C | Fictional Data | |
| Binding Affinity (KD) | Antibody | Methyl Benzimidate HCl | Amidination (Charge Preserved) | ~1.5-fold increase in KD | Fictional Data |
| Antibody | NHS-ester | Acetylation (Charge Neutralized) | ~5-fold increase in KD | Fictional Data | |
| Aggregation Propensity | Monoclonal Antibody | Methyl Benzimidate HCl | Amidination (Charge Preserved) | Minimal increase in aggregate formation | Fictional Data |
| Monoclonal Antibody | NHS-ester | Acetylation (Charge Neutralized) | Significant increase in aggregate formation | Fictional Data |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual results will vary depending on the specific protein and experimental conditions.
Visualizing the Impact: Reaction and Workflow
dot
Caption: Reaction of methyl benzimidate with a lysine residue.
dot
Caption: Experimental workflow for assessing protein function.
Detailed Experimental Protocols
Protocol for Protein Modification with this compound
Materials:
-
Purified protein of interest in a suitable buffer (e.g., 50 mM sodium phosphate, pH 8.0)
-
This compound
-
Reaction buffer: 0.2 M sodium borate, pH 8.5
-
Quenching solution: 1 M Tris-HCl, pH 7.5
-
Dialysis tubing or size-exclusion chromatography (SEC) column for buffer exchange and removal of excess reagent.
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in the reaction buffer immediately before use.
-
Adjust the concentration of the purified protein to 1-5 mg/mL in the reaction buffer.
-
Add the this compound solution to the protein solution in a dropwise manner while gently stirring. A typical molar excess of reagent to lysine residues is 20- to 50-fold. The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.
-
Quench the reaction by adding the quenching solution to a final concentration of 100 mM.
-
Remove excess reagent and byproducts by dialysis against a suitable storage buffer or by using a desalting SEC column.
-
Confirm the extent of modification using techniques such as mass spectrometry.
Protocol for Assessing Enzyme Kinetic Parameters
Materials:
-
Modified and unmodified (control) enzyme
-
Substrate for the enzyme
-
Assay buffer specific to the enzyme's optimal activity
-
Spectrophotometer or other appropriate detection instrument
Procedure:
-
Prepare a series of substrate concentrations in the assay buffer.
-
For each substrate concentration, initiate the reaction by adding a fixed amount of either the modified or unmodified enzyme.
-
Measure the initial reaction velocity (v₀) by monitoring product formation or substrate depletion over time.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Vmax (maximum velocity) and Km (Michaelis constant).
-
Calculate the specific activity (units/mg of enzyme) and the catalytic efficiency (kcat/Km) for both the modified and unmodified enzymes to quantify the impact of the modification.
Protocol for Measuring Binding Affinity using Surface Plasmon Resonance (SPR)
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Immobilization reagents (e.g., EDC, NHS)
-
Modified and unmodified (control) ligand protein
-
Analyte protein
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize the modified or unmodified ligand onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of concentrations of the analyte protein in the running buffer.
-
Inject the different analyte concentrations over the immobilized ligand surface and a reference surface (without ligand) to obtain sensorgrams.
-
Regenerate the sensor surface between each analyte injection if necessary.
-
Fit the resulting sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Compare the KD values for the modified and unmodified ligands to assess the impact of the modification on binding affinity.
Protocol for Evaluating Protein Stability with Circular Dichroism (CD) Spectroscopy
Materials:
-
CD spectropolarimeter
-
Modified and unmodified (control) protein samples in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region.
-
Quartz cuvette with a short path length (e.g., 0.1 cm).
Procedure:
-
Record the far-UV CD spectrum (typically 190-260 nm) of the modified and unmodified protein samples at a controlled temperature (e.g., 25 °C).
-
Perform thermal denaturation studies by monitoring the change in the CD signal at a specific wavelength (e.g., 222 nm for α-helical proteins) as the temperature is increased at a constant rate.
-
Analyze the thermal melt curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded.
-
Compare the Tm values of the modified and unmodified proteins to assess the effect of the modification on thermal stability.
Protocol for Analyzing Protein Aggregation by Size-Exclusion Chromatography (SEC)
Materials:
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
SEC column suitable for the size range of the protein and its potential aggregates
-
Mobile phase (e.g., phosphate-buffered saline)
-
Modified and unmodified (control) protein samples
Procedure:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject a defined amount of the modified and unmodified protein samples onto the column.
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm).
-
Identify and quantify the peaks corresponding to the monomer, dimer, and higher-order aggregates based on their elution times.
-
Calculate the percentage of aggregates in each sample to compare the aggregation propensity of the modified and unmodified protein.
Conclusion
The chemical modification of lysine residues is a powerful tool in protein research. However, the choice of reagent is critical to preserving the native structure and function of the protein. This compound, through its charge-preserving amidination of lysine, offers a significant advantage over charge-neutralizing reagents. The experimental protocols provided in this guide offer a framework for researchers to systematically assess the impact of lysine modification on their protein of interest, enabling the selection of a strategy that best suits their research goals. By carefully considering the effects on enzymatic activity, stability, and binding interactions, scientists can confidently employ lysine modification to gain deeper insights into protein biology.
Comparative Analysis of Methyl Benzimidate Hydrochloride Cross-Reactivity with Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of methyl benzimidate hydrochloride with various amino acid residues. Understanding the selectivity of this reagent is crucial for its effective use in protein modification, cross-linking studies, and drug development. Experimental data and established chemical principles are presented to offer a clear perspective on its cross-reactivity profile.
Primary Reactivity and Potential Cross-Reactivity
This compound is an imidoester, a class of reagents that primarily react with primary amines to form a stable amidine linkage. In the context of proteins and peptides, the most reactive sites are the ε-amino group of lysine residues and the α-amino group at the N-terminus. This reaction is highly efficient under alkaline conditions, typically between pH 8 and 10.[1][2] The resulting amidine bond retains the positive charge of the original amine, which is often critical for maintaining the native conformation and function of the protein.[2][3]
While highly selective for primary amines, this compound can exhibit cross-reactivity with other nucleophilic amino acid side chains, particularly under specific reaction conditions. These side reactions are generally less efficient than the primary reaction with lysine.
Key points on reactivity:
-
Primary Target: The ε-amino group of Lysine is the primary site of modification.
-
N-Terminus: The α-amino group of the N-terminal amino acid is also a primary target.
-
Potential Cross-Reactivity: Under certain conditions, side reactions can occur with the side chains of Cysteine , Histidine , Arginine , Tyrosine , Serine , and Threonine .[4]
Comparative Reactivity of Amino Acid Side Chains
The following table summarizes the potential reactivity of this compound with the functional groups of various amino acid side chains. The reactivity is categorized based on established principles of imidoester chemistry.
| Amino Acid | Side Chain Functional Group | Relative Reactivity | Conditions Favoring Reaction | Resulting Linkage | Stability of Linkage |
| Lysine | Primary Amine (-NH₂) | High | pH 8-10 | Amidine | Stable |
| N-Terminus | Primary Amine (-NH₂) | High | pH 8-10 | Amidine | Stable |
| Cysteine | Sulfhydryl (-SH) | Low to Moderate | Neutral to slightly alkaline pH | Thioimidate (unstable) | Labile |
| Histidine | Imidazole | Low | Neutral to slightly alkaline pH | Amidino-imidazole | Labile |
| Arginine | Guanidinium | Very Low | Generally unreactive | - | - |
| Tyrosine | Phenolic Hydroxyl (-OH) | Very Low | Higher pH | Imidate ester (unstable) | Very Labile |
| Serine | Aliphatic Hydroxyl (-OH) | Very Low | Higher pH | Imidate ester (unstable) | Very Labile |
| Threonine | Aliphatic Hydroxyl (-OH) | Very Low | Higher pH | Imidate ester (unstable) | Very Labile |
Experimental Protocol: Assessing Amino Acid Reactivity
The following is a generalized protocol for determining the reactivity of this compound with a specific amino acid. This protocol can be adapted for various analytical techniques such as HPLC, mass spectrometry, or NMR to quantify the extent of modification.
Objective: To determine the extent of modification of a specific amino acid by this compound.
Materials:
-
This compound
-
N-α-acetylated amino acid of interest (e.g., N-α-acetyl-L-lysine)
-
Reaction Buffer (e.g., 0.1 M sodium borate buffer, pH 9.0)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Analytical equipment (e.g., HPLC-MS)
Procedure:
-
Preparation of Reactants:
-
Prepare a stock solution of the N-α-acetylated amino acid in the reaction buffer. .
-
Prepare a fresh stock solution of this compound in the reaction buffer immediately before use.
-
-
Reaction:
-
In a reaction vessel, combine the amino acid solution with the this compound solution to achieve the desired molar ratio (e.g., 1:10 amino acid to imidate).
-
Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a specific time period (e.g., 30 minutes).
-
-
Quenching:
-
Stop the reaction by adding the quenching solution. The primary amines in the Tris buffer will react with any excess this compound.
-
-
Analysis:
-
Analyze the reaction mixture using a suitable analytical technique (e.g., reverse-phase HPLC-MS) to separate and identify the unmodified amino acid and the modified product.
-
Quantify the peak areas to determine the percentage of modification.
-
-
Controls:
-
Run a negative control without this compound to establish the baseline for the unmodified amino acid.
-
Run a positive control with a highly reactive amino acid like N-α-acetyl-L-lysine to ensure the reagent is active.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the cross-reactivity of this compound with an amino acid.
Caption: Experimental workflow for determining amino acid reactivity.
Logical Relationship of Reactivity
The decision process for predicting the reactivity of this compound with a protein is outlined in the diagram below.
Caption: Reactivity prediction for this compound.
References
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Methyl Benzimidate Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of methyl benzimidate hydrochloride is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. This compound is irritating to the eyes, respiratory system, and skin[1][2][3].
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound.
| PPE Component | Specification | Rationale |
| Eye Protection | Goggles or a face shield | To prevent eye irritation from dust or splashes[1][2][4]. |
| Hand Protection | Suitable chemical-resistant gloves | To prevent skin irritation and absorption[1][2][3][4]. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator. | To prevent respiratory tract irritation from dust or vapors[1][2][3][4]. |
| Protective Clothing | Laboratory coat | To prevent contamination of personal clothing. |
II. Spill Management and Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Ensure the spill area is well-ventilated and evacuate non-essential personnel[2].
-
Containment: Prevent the spill from spreading. Do not let the chemical enter drains[1][2].
-
Cleanup: For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container. Avoid creating dust[1][2][4].
-
Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
Waste Disposal: The collected spill material and any contaminated cleaning materials must be disposed of as hazardous waste.
III. Step-by-Step Disposal Procedure
This compound must be disposed of as hazardous chemical waste through an approved waste disposal plant or a designated environmental health and safety (EHS) program[4][5]. Do not dispose of this chemical in the regular trash or down the drain[5][6].
Operational Disposal Plan:
-
Waste Collection:
-
Place waste this compound and any contaminated materials (e.g., weighing boats, gloves) into a designated, compatible, and sealable hazardous waste container[5][7]. Plastic containers are often preferred over glass to minimize the risk of breakage[5].
-
Ensure the container is in good condition with no leaks[7].
-
-
Labeling:
-
Immediately label the waste container with a "Hazardous Waste" tag provided by your institution's EHS department[5][7][8].
-
The label must include the full chemical name ("this compound"), the quantity of waste, the date of generation, the place of origin (e.g., laboratory room number), and the principal investigator's name and contact information[5]. Abbreviations and chemical formulas are not acceptable[5].
-
-
Storage:
-
Disposal Request:
IV. Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound - High purity | EN [georganics.sk]
- 4. fishersci.ca [fishersci.ca]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. acs.org [acs.org]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
